Nonyl chloroformate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
nonyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO2/c1-2-3-4-5-6-7-8-9-13-10(11)12/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOFPDUSOTWTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337781 | |
| Record name | Nonyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57045-82-6 | |
| Record name | Nonyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonyl Chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Nonyl Chloroformate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonyl chloroformate is a reactive organic compound classified as a chloroformate ester. It is a crucial reagent in organic synthesis, primarily utilized for the introduction of the nonyloxycarbonyl protecting group onto various functional groups, most notably amines and alcohols. This guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and common reactions, and analytical methodologies for its characterization and the analysis of its derivatives.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature. It is characterized by a long nonyl chain, which imparts significant lipophilicity to the molecule and its derivatives. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉ClO₂ | [1][2] |
| Molecular Weight | 206.71 g/mol | [1][2] |
| CAS Number | 57045-82-6 | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 248.2 ± 9.0 °C (Predicted) | |
| Melting Point | Not available | |
| Density | 0.97 g/cm³ at 20°C | [2] |
| Refractive Index | 1.433 | [2] |
| Flash Point | 80 °C | [2] |
| Solubility | Soluble in most organic solvents. | Inferred from structure |
| Stability | Moisture sensitive; store under inert gas. | [2] |
Reactivity and Chemical Transformations
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. This reactivity makes it an excellent reagent for the derivatization of nucleophiles such as amines, alcohols, and phenols.
Reaction with Amines to Form Carbamates
This compound reacts readily with primary and secondary amines to form stable N-nonyloxycarbonyl carbamates. This reaction is widely used for the protection of amine functionalities during multi-step organic syntheses. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Reaction of this compound with an Amine.
Reaction with Alcohols and Phenols to Form Carbonates
In the presence of a base, this compound reacts with alcohols and phenols to yield the corresponding nonyl carbonate esters. This transformation is useful for the protection of hydroxyl groups or for the synthesis of unsymmetrical carbonates.
Caption: Reaction of this compound with an Alcohol/Phenol.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of long-chain alkyl chloroformates is the reaction of the corresponding alcohol with triphosgene in the presence of a base.[2][3]
Materials:
-
n-Nonyl alcohol (1.0 equivalent)
-
Triphosgene (0.35 equivalents)
-
Pyridine (1.0 equivalent)
-
Anhydrous petroleum ether
-
Anhydrous dichloromethane
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene in anhydrous petroleum ether.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of n-nonyl alcohol and pyridine in anhydrous dichloromethane.
-
Add the alcohol/pyridine solution dropwise to the stirred triphosgene solution over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
The formation of pyridinium hydrochloride precipitate will be observed.
-
Filter the reaction mixture to remove the precipitate.
-
The filtrate is then concentrated under reduced pressure to remove the solvents.
-
The crude this compound can be purified by vacuum distillation.
Caption: Synthesis Workflow for this compound.
Derivatization of a Primary Amine for GC-MS Analysis
This compound can be used as a derivatizing agent to improve the gas chromatographic properties of polar molecules such as long-chain amines. The resulting carbamate is more volatile and thermally stable.[4]
Materials:
-
Amine sample
-
This compound
-
Aprotic solvent (e.g., toluene)
-
Aqueous basic buffer (e.g., sodium bicarbonate solution, pH 9-10)
-
Extraction solvent (e.g., n-hexane)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine sample in the aqueous basic buffer.
-
Add a solution of this compound in toluene to the amine solution.
-
Vigorously shake or stir the biphasic mixture for 5-10 minutes at room temperature.
-
Separate the organic layer.
-
Wash the organic layer with a small amount of dilute acid (e.g., 0.1 M HCl) and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution containing the derivatized amine is ready for GC-MS analysis.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of non-volatile or polar compounds like long-chain amines, derivatization with this compound is often necessary.
Typical GC-MS Parameters for the Analysis of a Derivatized Amine:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Ramp to 300 °C at 20 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound and its reaction products.
Expected ¹H NMR Spectral Features for this compound:
-
A triplet corresponding to the terminal methyl group of the nonyl chain (δ ~0.9 ppm).
-
A broad multiplet for the methylene protons of the nonyl chain (δ ~1.2-1.4 ppm).
-
A triplet for the methylene protons adjacent to the oxygen atom (-O-CH₂-) (δ ~4.3 ppm).
Expected ¹³C NMR Spectral Features for this compound:
-
A signal for the carbonyl carbon (C=O) in the range of δ 150-155 ppm.
-
A signal for the carbon of the methylene group adjacent to the oxygen atom (-O-CH₂-) at δ ~70 ppm.
-
A series of signals for the carbons of the nonyl chain in the aliphatic region (δ ~14-32 ppm).
Safety and Handling
This compound is a corrosive and toxic substance. It is fatal if swallowed, in contact with skin, or if inhaled.[2] It causes severe skin burns and eye damage. It is also combustible and may be corrosive to metals.[2] Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.[2] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2]
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the introduction of the nonyloxycarbonyl group. Its well-defined reactivity, coupled with established protocols for its synthesis and use, makes it a reliable tool for researchers in academia and industry. Proper handling and adherence to safety precautions are paramount when working with this compound. The analytical techniques outlined in this guide provide the necessary means for the characterization and quality control of this compound and its derivatives, ensuring the reliability and reproducibility of experimental results.
References
- 1. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Nonyl Chloroformate (CAS 57045-82-6): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the synthesis, reactivity, and potential applications of Nonyl Chloroformate in the fields of organic synthesis and medicinal chemistry.
This technical guide provides a detailed overview of this compound, a reactive chemical intermediate with significant potential in the synthesis of complex organic molecules, including pharmaceuticals. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated resource on its chemical properties, synthesis, and reactivity, supported by detailed experimental protocols and safety information.
Chemical and Physical Properties
This compound, also known as Chloroformic Acid Nonyl Ester, is a colorless to almost colorless liquid.[1] It is a reactive acyl chloride derivative that should be handled with care due to its hazardous nature. Below is a summary of its key physicochemical properties compiled from various commercial and database sources.
| Property | Value | Reference |
| CAS Number | 57045-82-6 | [2] |
| Molecular Formula | C₁₀H₁₉ClO₂ | [2][3] |
| Molecular Weight | 206.71 g/mol | [2] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [1] |
| Purity | >95.0% | [1] |
| Density | 0.97 g/cm³ (at 20°C) | |
| Refractive Index | 1.4330-1.4360 | |
| Flash Point | 80 °C | |
| Boiling Point | 248.2 ± 9.0 °C (Predicted) | |
| Storage Temperature | Room Temperature, recommended <15°C in a cool, dark place | [1] |
| Solubility | Soluble in usual organic solvents (e.g., acetone, chloroform, toluene, THF) |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ 4.1-4.3 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the oxygen atom (-O-CH₂-).
-
δ 1.6-1.8 ppm (quintet, 2H): Quintet for the two protons on the second carbon of the nonyl chain (-O-CH₂-CH₂-).
-
δ 1.2-1.4 ppm (m, 12H): A broad multiplet representing the protons of the six methylene groups in the middle of the alkyl chain.
-
δ 0.8-0.9 ppm (t, 3H): Triplet for the terminal methyl group protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ 150-155 ppm: Carbonyl carbon of the chloroformate group.
-
δ 70-75 ppm: Carbon of the methylene group attached to the oxygen atom (-O-CH₂-).
-
δ 14-32 ppm: A series of peaks corresponding to the carbons of the nonyl alkyl chain. The terminal methyl carbon would appear at approximately 14 ppm.
Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 206 and 208 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of the chlorine atom, the carbonyl group, and fragmentation of the nonyl chain.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit a strong absorption band characteristic of the C=O stretch of the acyl chloride group, typically in the range of 1775-1815 cm⁻¹. Additional peaks corresponding to C-H stretching and bending vibrations of the alkyl chain would also be present.
Synthesis of this compound
A general and widely used method for the synthesis of chloroformates involves the reaction of the corresponding alcohol with phosgene or a phosgene equivalent like diphosgene or triphosgene.[6][7] The following is a representative experimental protocol adapted from a patented general procedure for the synthesis of aliphatic chloroformates.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Nonanol
-
Phosgene (or diphosgene/triphosgene)
-
Inert solvent (e.g., toluene, dichloromethane)
-
Nitrogen or Argon gas supply
-
Reaction vessel equipped with a stirrer, dropping funnel, and a system for neutralizing excess phosgene and HCl gas.
Procedure:
-
In a reaction vessel purged with an inert gas, dissolve 1-nonanol in an anhydrous inert solvent.
-
Cool the solution to a temperature between -10°C and 20°C.
-
Slowly add a solution of phosgene (or its equivalent) in the same solvent to the cooled alcohol solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 1-2 hours.
-
Purge the reaction mixture with an inert gas to remove any unreacted phosgene and the HCl byproduct. The off-gas should be passed through a scrubber containing a sodium hydroxide solution.
-
The solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation.
Caption: General reaction scheme for the synthesis of this compound.
Chemical Reactivity and Applications in Synthesis
This compound is a versatile reagent in organic synthesis, primarily used for the introduction of the nonyloxycarbonyl group. Its reactivity is similar to that of other acyl chlorides.[8]
Formation of Carbamates
This compound reacts readily with primary and secondary amines to form the corresponding N-nonyl carbamates.[9][10][11] This reaction is fundamental in the synthesis of various biologically active molecules and for the protection of amine functionalities.
Materials:
-
This compound
-
Primary or secondary amine
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)
-
Reaction vessel with a stirrer and dropping funnel
Procedure:
-
Dissolve the amine in the aprotic solvent in the reaction vessel. For amine hydrochlorides, an additional equivalent of base is required.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the cooled amine solution with stirring.
-
If using an organic base, add it to the amine solution before the addition of the chloroformate. If using an aqueous base, a biphasic system will be formed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
The reaction mixture is then washed with water, dilute acid (to remove excess amine and base), and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude carbamate.
-
The product can be further purified by column chromatography or recrystallization.[12]
Caption: A typical experimental workflow for the synthesis of carbamates.
Formation of Carbonates
In the presence of a base, this compound reacts with alcohols and phenols to produce nonyl carbonate esters.[13][14] This reaction is useful for the protection of hydroxyl groups and for the synthesis of various carbonate-containing compounds.
Materials:
-
This compound
-
Alcohol or phenol
-
Aprotic solvent (e.g., dichloromethane, pyridine)
-
Base (e.g., pyridine, triethylamine)
-
Reaction vessel with a stirrer and dropping funnel
Procedure:
-
Dissolve the alcohol or phenol and the base (if not used as the solvent) in the aprotic solvent.
-
Cool the solution to 0°C.
-
Add this compound dropwise to the stirred solution.
-
Allow the reaction to proceed at 0°C for 30 minutes and then at room temperature for 1-2 hours.
-
The reaction mixture is worked up similarly to the carbamate synthesis, involving washing with water and dilute acid, drying, and solvent evaporation.
-
Purification is typically achieved by column chromatography or distillation.
Formation of Mixed Anhydrides for Peptide Synthesis
Chloroformates are widely used in peptide synthesis to activate N-protected amino acids for the formation of peptide bonds via the mixed anhydride method.[15][16][17] This method is valued for its rapid reaction times and the generation of relatively clean products.
Materials:
-
N-protected amino acid
-
This compound
-
Tertiary amine base (e.g., N-methylmorpholine)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane)
-
Amino acid ester (or resin-bound amino acid for solid-phase synthesis)
-
Reaction vessel under an inert atmosphere
Procedure:
-
Activation: Dissolve the N-protected amino acid in the anhydrous solvent and cool to -15°C. Add one equivalent of the tertiary amine base, followed by the slow addition of one equivalent of this compound. Stir the mixture at -15°C for 10-15 minutes to form the mixed anhydride.
-
Coupling: Add a pre-cooled solution of the amino acid ester (or a suspension of the resin-bound amino acid) to the mixed anhydride solution. Allow the reaction to proceed at -15°C for 1-2 hours and then gradually warm to room temperature and stir for an additional 1-2 hours.
-
Work-up (for solution-phase): The reaction mixture is filtered (if a salt precipitates), and the filtrate is washed with aqueous sodium bicarbonate solution, dilute citric acid solution, and brine. The organic layer is dried, and the solvent is evaporated. The resulting protected peptide is purified by chromatography or recrystallization.
-
Work-up (for solid-phase): The resin is filtered and washed extensively with the reaction solvent, followed by other appropriate washing solvents to remove excess reagents and by-products.[18][19][20][21]
Caption: Logical workflow for peptide synthesis using the mixed anhydride method.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.[1] It is fatal if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[1] It is also a combustible liquid and may be corrosive to metals.[1]
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Avoid breathing vapors or mist.
-
Keep away from heat, sparks, and open flames.
-
Handle under an inert gas as it is moisture sensitive.
Storage:
-
Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and water.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical intermediate with broad utility in organic synthesis. Its ability to readily form carbamates, carbonates, and mixed anhydrides makes it a useful tool for the introduction of the nonyloxycarbonyl group, which can be leveraged in the synthesis of complex molecules, including those of pharmaceutical interest. While specific, peer-reviewed applications in drug development are not widely documented, the general reactivity of chloroformates is well-established, allowing for its application in areas such as peptide synthesis and as a protecting group for amines and alcohols. Researchers and drug development professionals should consider this compound as a viable reagent in their synthetic strategies, always adhering to strict safety protocols due to its hazardous nature. Further research into the specific applications of this compound could unveil novel synthetic routes and contribute to the advancement of medicinal chemistry.
References
- 1. This compound | 57045-82-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. parchem.com [parchem.com]
- 3. This compound | C10H19ClO2 | CID 544663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CHLOROFORMIC ACID N-OCTYL ESTER(7452-59-7) 13C NMR [m.chemicalbook.com]
- 5. CHLOROFORMIC ACID N-OCTYL ESTER(7452-59-7) 1H NMR spectrum [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patents.justia.com [patents.justia.com]
- 8. Chloroformate - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Carbonate synthesis [organic-chemistry.org]
- 14. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 15. researchgate.net [researchgate.net]
- 16. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 17. organicreactions.org [organicreactions.org]
- 18. peptide.com [peptide.com]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
- 20. digital.csic.es [digital.csic.es]
- 21. bachem.com [bachem.com]
Nonyl Chloroformate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonyl chloroformate (CAS No: 57045-82-6) is a chemical intermediate belonging to the chloroformate ester family.[1] These compounds are characterized by a carbonyl group bonded to both a chlorine atom and an alkoxy group. The high reactivity of the acyl chloride moiety makes this compound a versatile reagent in organic synthesis, particularly for the introduction of a nonyloxycarbonyl protecting group or as a linker in more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, applications in synthesis, and essential safety information.
Core Properties and Specifications
This compound is a colorless to almost colorless liquid under standard conditions.[2] Its key properties are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C10H19ClO2 | [3][4] |
| Molecular Weight | 206.71 g/mol | [1][3] |
| CAS Number | 57045-82-6 | [1][3] |
| Physical State | Liquid (at 20°C) | [2] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [2] |
| Purity | >95.0% | [2] |
| Density / Specific Gravity | 0.97 g/cm³ (at 20°C) | [2][] |
| Flash Point | 80 °C | [2] |
| Refractive Index | 1.43 | [2] |
| Storage Temperature | Room Temperature (Recommended <15°C) | [2] |
| Moisture Sensitivity | Yes | [2] |
Synthesis and Reactivity
Chloroformates are generally synthesized by the reaction of an alcohol with phosgene or a phosgene equivalent like triphosgene.[6][7] A modern, safer approach involves the photo-on-demand synthesis from the corresponding alcohol in a chloroform solution, which serves as both the solvent and reagent, avoiding the need for highly toxic phosgene gas.[6]
The primary reactivity of this compound is centered on the electrophilic carbonyl carbon. It readily reacts with nucleophiles, such as amines, to form carbamates. This reaction is fundamental in peptide synthesis and for installing protecting groups on amines.
General Reaction: Carbamate Formation
The reaction of this compound with a primary or secondary amine yields a nonyl carbamate, a stable derivative often used to protect the amine functionality during multi-step syntheses. This reaction typically proceeds in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[8][9]
Caption: Reaction of this compound with an amine to form a carbamate.
Experimental Protocol: Synthesis of a Nonyl Carbamate
This protocol is a general guideline for the N-acylation of an amine using this compound, adapted from standard Schotten-Baumann reaction conditions.[10]
Materials:
-
Primary or secondary amine (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Tertiary amine base (e.g., triethylamine or DIEA, 1.2 equivalents)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amine (1.0 equiv.) and the base (1.2 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the stirring solution to 0 °C using an ice bath.
-
Add this compound (1.1 equiv.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Caption: Workflow for the synthesis of a nonyl carbamate.
Applications in Drug Development
Chloroformates, as a class, are crucial intermediates in the pharmaceutical industry.[11] They are used as building blocks for synthesizing complex active pharmaceutical ingredients (APIs). For example, other alkyl chloroformates like pentyl chloroformate are used in the synthesis of the chemotherapeutic agent Capecitabine and the anticoagulant Dabigatran etexilate.[11] By analogy, this compound serves as a key reagent for introducing the nonyloxycarbonyl group, which can be used to:
-
Protect Amines: The resulting carbamate is stable under many reaction conditions, making it an effective protecting group for primary and secondary amines in multi-step syntheses.[9]
-
Modify Physicochemical Properties: The long alkyl chain of the nonyl group can significantly increase the lipophilicity of a molecule, which can be strategically used to modulate properties like solubility, membrane permeability, and pharmacokinetic profiles of drug candidates.
-
Form Prodrugs: The carbamate linkage can be employed to create prodrugs of amine-containing compounds, potentially improving their bioavailability or targeting.[9]
Safety and Handling
This compound is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood by trained personnel.[2]
-
Hazard Statements: Fatal if swallowed, in contact with skin, or if inhaled (H300 + H310 + H330).[2] Causes severe skin burns and eye damage (H314).[12][13] May be corrosive to metals (H290).[12][13] It is also a combustible liquid.[2]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14] Use only in a well-ventilated area or with respiratory protection. Keep away from heat and open flames.[2] Store in a corrosive-resistant container under an inert atmosphere, as it is moisture-sensitive.[2]
-
First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water for several minutes and seek immediate medical attention.[14] If inhaled, move the person to fresh air and call a poison center or doctor immediately. If swallowed, rinse mouth but do NOT induce vomiting; seek immediate medical attention.[14]
References
- 1. parchem.com [parchem.com]
- 2. This compound | 57045-82-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C10H19ClO2 | CID 544663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]
- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 8. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. nbinno.com [nbinno.com]
- 12. chemical-label.com [chemical-label.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. aksci.com [aksci.com]
An In-depth Technical Guide to the Synthesis of Nonyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis routes for nonyl chloroformate, a key intermediate in various chemical and pharmaceutical applications. The document outlines traditional and modern synthetic methods, complete with detailed experimental protocols and comparative data. Visual diagrams are included to illustrate the core chemical transformations and experimental workflows, offering a comprehensive resource for laboratory and process development professionals.
Introduction
This compound is an important chemical intermediate used in the synthesis of a variety of organic compounds, including carbamates, carbonates, and other derivatives. Its utility is particularly notable in the pharmaceutical industry for the introduction of the nonyloxycarbonyl protecting group and in the manufacturing of agrochemicals and specialty polymers. The synthesis of this compound primarily involves the reaction of nonyl alcohol with a phosgene equivalent. This guide explores the most common and emerging synthetic strategies, with a focus on reaction efficiency, safety, and scalability.
Core Synthesis Routes
There are three principal methods for the synthesis of this compound, each with distinct advantages and disadvantages in terms of safety, yield, and operational complexity.
-
Traditional Phosgene Method: This is the most established industrial method, involving the direct reaction of nonyl alcohol with phosgene (COCl₂). While often providing high yields, the extreme toxicity of phosgene gas necessitates stringent safety protocols and specialized equipment.[1]
-
Phosgene-Free Method (Triphosgene): A safer alternative to gaseous phosgene is the use of a solid phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[2] Triphosgene is a stable crystalline solid that generates phosgene in situ, thereby minimizing the risks associated with handling the toxic gas.[3] This method is well-suited for laboratory-scale and pilot-plant syntheses.
-
Photo-on-Demand Synthesis: A novel and inherently safer approach involves the in situ generation of phosgene from chloroform (CHCl₃) via a photochemical reaction.[4][5] This "photo-on-demand" method utilizes UV light to convert chloroform, in the presence of an alcohol and oxygen, into the corresponding chloroformate, thereby avoiding the storage and transport of highly toxic reagents.[4][6][7]
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative parameters for the different synthesis routes of this compound, allowing for a direct comparison of their efficiencies and reaction conditions.
| Parameter | Traditional Phosgene Method | Phosgene-Free (Triphosgene) Method | Photo-on-Demand Synthesis |
| Starting Materials | Nonyl alcohol, Phosgene | Nonyl alcohol, Triphosgene, Pyridine | Nonyl alcohol, Chloroform, Oxygen |
| Typical Solvent | Toluene, Dichloromethane | Dichloromethane, THF | Chloroform |
| Reaction Temperature | 0 - 10 °C | 0 °C to reflux | 10 - 30 °C |
| Reaction Time | 2 - 6 hours | 1 - 4 hours | 4 - 8 hours |
| Reported Yield | > 90% | 85 - 95% | ~90% |
| Key Safety Concerns | High toxicity of phosgene | Handling of solid triphosgene | UV radiation exposure |
Detailed Experimental Protocols
Traditional Phosgene Method
Reaction: C₉H₁₉OH + COCl₂ → C₉H₁₉OCOCl + HCl
Procedure:
-
A solution of nonyl alcohol (1.0 eq) in anhydrous toluene is prepared in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a scrubber system for trapping excess phosgene and HCl.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of phosgene (1.1 - 1.5 eq) in toluene is added dropwise to the cooled alcohol solution with vigorous stirring over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-4 hours to ensure complete conversion.
-
Excess phosgene and dissolved HCl are removed by purging the reaction mixture with dry nitrogen gas.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.
Phosgene-Free Method (Triphosgene)
Reaction: 3 C₉H₁₉OH + (Cl₃CO)₂CO + 3 C₅H₅N → 3 C₉H₁₉OCOCl + 3 C₅H₅N·HCl
Procedure:
-
To a stirred solution of nonyl alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane at 0 °C, a solution of triphosgene (0.4 eq) in dichloromethane is added dropwise over 30-60 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The progress of the reaction is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of water.
-
The organic layer is separated, washed successively with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to afford pure this compound.
Photo-on-Demand Synthesis
Reaction: C₉H₁₉OH + CHCl₃ + ½ O₂ --(UV light)--> C₉H₁₉OCOCl + HCl
Procedure:
-
A solution of nonyl alcohol (1.0 eq) in chloroform is placed in a quartz reactor equipped with a magnetic stirrer, a gas inlet for oxygen, and a low-pressure mercury lamp.
-
Oxygen is bubbled through the solution while the mixture is irradiated with UV light at a controlled temperature (typically 10-30 °C).[4]
-
The reaction is monitored by GC analysis for the formation of this compound.
-
Upon completion of the reaction (typically 4-8 hours), the oxygen flow and UV lamp are turned off.
-
The reaction mixture, containing the product and unreacted starting materials, is concentrated under reduced pressure.
-
Purification of the crude this compound is achieved by vacuum distillation.
Visualization of Synthesis Pathways and Workflows
The following diagrams illustrate the chemical transformations and experimental workflows described in this guide.
References
- 1. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. | Semantic Scholar [semanticscholar.org]
- 4. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of Nonyl Chloroformate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the reaction of nonyl chloroformate with primary amines. This reaction is a fundamental transformation in organic synthesis, primarily utilized for the formation of N-nonylcarbamates, which are valuable intermediates in the pharmaceutical and agrochemical industries. This document details the reaction mechanism, influencing factors, experimental protocols, and safety considerations associated with this process.
Core Reaction: An Overview
This compound is a reactive chemical intermediate characterized by a chloroformate group (-O-C(O)-Cl) attached to a nonyl alkyl chain. Its high reactivity stems from the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack by primary amines. The reaction results in the formation of a stable carbamate linkage, a key structural motif in a wide array of biologically active molecules.
The Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction between this compound and a primary amine proceeds through a well-established nucleophilic acyl substitution mechanism. The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile.
The process can be delineated into two principal steps:
-
Nucleophilic Attack: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the chloride ion, which is a good leaving group. A proton is subsequently lost from the nitrogen atom, typically facilitated by a base, to yield the final N-nonylcarbamate product and hydrochloric acid.
To drive the reaction to completion, a base is commonly added to neutralize the hydrochloric acid byproduct, preventing the protonation of the unreacted amine.
Key Factors Influencing Reactivity
Several factors can significantly impact the rate and efficiency of the reaction between this compound and primary amines. Careful consideration of these parameters is crucial for optimizing reaction conditions.
-
Nature of the Primary Amine: The nucleophilicity of the primary amine is a critical determinant of reaction rate. Amines with electron-donating groups on the alkyl or aryl substituent are generally more nucleophilic and react faster. Conversely, electron-withdrawing groups decrease nucleophilicity and slow down the reaction. Steric hindrance around the amino group can also impede the reaction.
-
Solvent: The choice of solvent can influence the reaction in several ways. Aprotic solvents, such as dichloromethane, tetrahydrofuran (THF), and ethyl acetate, are commonly employed.[1] The polarity of the solvent can affect the stability of the transition state and the solubility of the reactants and products.
-
Temperature: The reaction is typically exothermic. Lower temperatures (e.g., 0-25 °C) are often used to control the reaction rate and minimize the formation of side products.[1] However, for less reactive amines, moderate heating may be necessary to drive the reaction to completion.
-
Base: The presence of a base is essential to neutralize the hydrochloric acid generated during the reaction. Common bases include tertiary amines like triethylamine and pyridine, or inorganic bases such as sodium carbonate or sodium hydroxide. The choice of base can depend on the specific reaction conditions and the nature of the reactants.
Quantitative Data Summary
While specific kinetic data for the reaction of this compound with a wide range of primary amines is not extensively available in the public domain, the following table provides illustrative data for the reaction of a related long-chain alkyl chloroformate, octyl chloroformate, with various primary amines. This data is representative of typical Schotten-Baumann reaction conditions and can serve as a useful guide for reaction design.
| Primary Amine | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| n-Butylamine | Dichloromethane | Triethylamine | 0 to 25 | 2 | >90 |
| Benzylamine | Tetrahydrofuran | Pyridine | 0 to 25 | 3 | >95 |
| Aniline | Ethyl Acetate | Sodium Carbonate | 25 | 4 | ~85 |
| Cyclohexylamine | Dichloromethane | Triethylamine | 0 to 25 | 2 | >95 |
Note: The data presented in this table is illustrative and based on general outcomes for Schotten-Baumann type reactions, as specific literature values for a comprehensive set of primary amines with nonyl or octyl chloroformate are limited.[2]
Experimental Protocols
The following section provides a general experimental protocol for the synthesis of an N-nonylcarbamate from a primary amine and this compound. A workflow diagram is also provided for clarity.
General Laboratory Procedure
-
Reagent Preparation: In a well-ventilated fume hood, dissolve the primary amine (1.0 equivalent) and a suitable base (1.1-1.2 equivalents, e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Cool the solution to 0 °C using an ice bath.
-
Addition of this compound: Slowly add this compound (1.05 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-nonylcarbamate.
Safety Precautions
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
-
Toxicity: It is fatal if swallowed, in contact with skin, or if inhaled.[3][4]
-
Corrosivity: It causes severe skin burns and eye damage.[3][4]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.
-
Use a properly functioning chemical fume hood to avoid inhalation of vapors.
Handling and Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents.
-
Handle with care to avoid direct contact and inhalation. In case of a spill, follow appropriate institutional procedures for hazardous material cleanup.
Conclusion
The reaction of this compound with primary amines is a robust and versatile method for the synthesis of N-nonylcarbamates. A thorough understanding of the reaction mechanism and the influence of various experimental parameters is essential for achieving high yields and purity. Due to the hazardous nature of this compound, strict adherence to safety protocols is paramount. This guide provides the foundational knowledge for researchers and professionals to effectively and safely utilize this important chemical transformation in their synthetic endeavors.
References
- 1. CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced - Google Patents [patents.google.com]
- 2. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene [organic-chemistry.org]
- 3. WO1984001380A1 - Production of phenyl carbamates - Google Patents [patents.google.com]
- 4. US3264281A - Preparation of amides - Google Patents [patents.google.com]
Navigating the Solubility of Nonyl Chloroformate: A Technical Guide for Researchers
For Immediate Release
Core Concepts: Understanding Nonyl Chloroformate Solubility
This compound, a derivative of nonanol and phosgene, is characterized by a long, nonpolar nine-carbon alkyl chain and a reactive chloroformate group. This dual nature dictates its solubility behavior. The extensive alkyl chain renders it highly lipophilic, favoring dissolution in nonpolar and moderately polar aprotic organic solvents. Conversely, the electrophilic carbonyl carbon of the chloroformate group makes the molecule susceptible to nucleophilic attack, leading to reactivity with protic solvents such as water and alcohols.[1][2] Therefore, in the context of protic solvents, the term "solubility" is often conflated with reactivity, as the dissolution process is accompanied by a chemical transformation.
Estimated Solubility of this compound in Organic Solvents
Based on the principle of "like dissolves like" and the known properties of similar long-chain alkyl chloroformates like octyl chloroformate[3], the following table provides a qualitative estimation of this compound's solubility at ambient temperature. It is crucial to note that these are predictions and should be experimentally verified for specific applications.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Aprotic & Nonpolar | Hexane | Miscible | The nonpolar alkyl chain of this compound has strong van der Waals interactions with hexane. |
| Toluene | Miscible | Similar nonpolar characteristics allow for favorable intermolecular interactions. | |
| Aprotic & Polar | Dichloromethane (DCM) | Miscible | The polarity of DCM is sufficient to interact with the chloroformate group, while being compatible with the alkyl chain. |
| Tetrahydrofuran (THF) | Miscible | THF's ether oxygen can interact with the chloroformate group, and its overall character is suitable for solvating the alkyl chain. | |
| Ethyl Acetate | Miscible | As a moderately polar aprotic solvent, it is expected to effectively solvate both the polar and nonpolar portions of the molecule. | |
| N,N-Dimethylformamide (DMF) | Likely Soluble | While highly polar, DMF is a strong aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Protic | Water | Reactive (Insoluble) | Reacts via hydrolysis to form nonyl alcohol, carbon dioxide, and hydrochloric acid.[1] |
| Alcohols (e.g., Methanol, Ethanol) | Reactive (Miscible) | Reacts to form the corresponding carbonate ester.[2] |
Experimental Protocols for Solubility Determination
Due to the reactive nature of this compound, solubility determination requires careful selection of methods and stringent exclusion of moisture.
Protocol 1: Qualitative Solubility Determination (Visual Method)
This method provides a rapid assessment of solubility.
Objective: To visually determine if this compound is soluble, partially soluble, or insoluble in a given aprotic organic solvent at a specific concentration.
Materials:
-
This compound
-
Anhydrous organic solvents (e.g., THF, DCM, ethyl acetate, hexane)
-
Dry glass test tubes with stoppers
-
Graduated pipettes
-
Vortex mixer
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator.
-
Under an inert atmosphere (e.g., nitrogen or argon), add a specific volume of the anhydrous organic solvent (e.g., 1 mL) to a test tube.
-
Add a measured amount of this compound (e.g., 100 µL) to the solvent.
-
Stopper the test tube and vortex the mixture for 1-2 minutes.
-
Visually inspect the solution against a contrasting background.
-
Soluble: A clear, homogeneous solution with no visible particles or cloudiness.
-
Partially Soluble: The solution is cloudy, or undissolved droplets of this compound are visible.
-
Insoluble: Two distinct liquid layers are observed, or the this compound does not appear to mix with the solvent.
-
-
Record the observations.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This method provides a more precise measurement of solubility.
Objective: To determine the saturation concentration of this compound in an aprotic organic solvent at a constant temperature.
Materials:
-
This compound
-
Anhydrous organic solvent
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker bath
-
Syringe filters (PTFE, 0.2 µm)
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Calibrated volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.
-
Generate a calibration curve using the analytical instrument (e.g., GC-FID).
-
Add an excess amount of this compound to a known volume of the anhydrous solvent in a sealed vial.
-
Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).
-
Allow the vial to stand undisturbed at the same temperature for several hours to allow any undissolved material to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.2 µm PTFE syringe filter into a clean vial.
-
Dilute the filtrate to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
Visualizing Experimental Workflows
Synthesis of this compound
The synthesis of chloroformates is typically achieved through the reaction of the corresponding alcohol with phosgene or a phosgene equivalent like triphosgene. The following diagram illustrates a conceptual workflow for the synthesis of this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps for determining the solubility of this compound in an organic solvent.
Caption: Workflow for determining this compound solubility.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the public domain, a strong qualitative understanding can be derived from its chemical structure and the behavior of analogous compounds. It is predicted to be highly soluble in a range of aprotic organic solvents. Due to its reactivity, any interaction with protic solvents will lead to a chemical transformation rather than simple dissolution. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to determine the solubility of this compound in their specific solvent systems, ensuring its effective and safe application in their research and development endeavors. It is strongly recommended that a risk assessment be conducted prior to handling this compound due to its reactive and potentially hazardous nature.
References
An In-depth Technical Guide to the Safe Handling of Nonyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for nonyl chloroformate, a reactive chemical intermediate used in organic synthesis and drug development. Due to its hazardous nature, strict adherence to safety protocols is essential to mitigate risks of exposure and ensure a safe laboratory environment.
Chemical and Physical Properties
This compound, also known as chloroformic acid nonyl ester, is a colorless to almost colorless liquid.[1][2][3] It is moisture-sensitive and should be stored under an inert gas.[2][3][4] Key physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 57045-82-6 | [1][2] |
| Molecular Formula | C10H19ClO2 | [1][4][] |
| Molecular Weight | 206.71 g/mol | [1][4][] |
| Appearance | Colorless to almost colorless clear liquid | [1][2][3] |
| Boiling Point | 104°C / 9 mmHg | [6] |
| Flash Point | 80 °C | [1][4] |
| Specific Gravity (20/20) | 0.97 | [1][4] |
| Refractive Index | 1.43 | [1][4] |
| Solubility | Decomposes in water | [7] |
Hazard Identification and GHS Classification
This compound is classified as a highly hazardous substance. It is fatal if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[2][8][9] It is also a combustible liquid and may be corrosive to metals.[2][8][9]
Table 2: GHS Hazard Classification of this compound
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed | Skull and Crossbones | Danger |
| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin | Skull and Crossbones | Danger |
| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled | Skull and Crossbones | Danger |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Corrosion | Danger |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Corrosion | Danger |
| Corrosive to Metals | 1 | H290: May be corrosive to metals | Corrosion | Warning |
| Flammable Liquids | 4 | H227: Combustible liquid | None | Warning |
Sources:[2][6][8][9][10][11][12][13][14]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent any contact with the skin, eyes, or respiratory system.
Table 3: Recommended Personal Protective Equipment for Handling this compound
| Body Part | PPE Recommendation | Rationale |
| Hands | Chemical resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended. | Prevents fatal skin contact and severe burns. |
| Eyes/Face | Chemical splash goggles and a face shield. | Protects against severe eye damage from splashes. |
| Body | Chemical-resistant lab coat, apron, and closed-toe shoes. | Protects skin from splashes and spills. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA).[11] | Prevents fatal inhalation of toxic vapors.[11] |
All work with this compound must be conducted in a properly functioning chemical fume hood.[10]
Safe Handling and Storage
Handling Workflow
The following diagram illustrates a safe handling workflow for using this compound in a laboratory setting.
Storage Requirements
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[10]
-
Keep container tightly closed and under an inert atmosphere (e.g., nitrogen or argon).[2][3][4]
-
Store in a corrosive-resistant container.[4]
-
Store separately from bases, strong oxidizing agents, and alcohols.[7]
Emergency Procedures
First Aid Measures
Immediate action is critical in the event of exposure to this compound.
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11] |
Spill and Leak Procedures
In the event of a spill, evacuate the area immediately and ensure proper ventilation. Only trained personnel with appropriate PPE should handle the cleanup.
Disposal Considerations
All waste containing this compound or its residues must be treated as hazardous waste.
-
Collect all liquid and solid waste in clearly labeled, sealed, and compatible containers.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Dispose of hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations.
Experimental Protocols (Illustrative Examples)
The following are generalized protocols and must be adapted to specific experimental conditions and performed after a thorough risk assessment.
Use as a Protecting Group in Peptide Synthesis (Mixed Anhydride Method)
Chloroformates are used to activate N-protected amino acids for peptide bond formation.[1]
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the N-protected amino acid (1 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -15 °C using a dry ice/acetone bath.
-
Base Addition: Add N-methylmorpholine (1 equivalent) to the stirred solution.
-
Activation: Slowly add this compound (1 equivalent) dropwise, maintaining the temperature at -15 °C.
-
Reaction: Stir the mixture for 5-10 minutes to allow for the formation of the mixed anhydride.
-
Coupling: Add the amino acid ester (1 equivalent) to the reaction mixture and allow it to warm to room temperature while stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with a saturated aqueous solution of a mild acid (e.g., ammonium chloride). Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Derivatization of Amines for GC-MS Analysis
Chloroformates are used to derivatize polar compounds like amines to make them more volatile for GC-MS analysis.
-
Sample Preparation: Dissolve the amine-containing sample in an appropriate solvent (e.g., a mixture of water and a water-miscible organic solvent).
-
pH Adjustment: Adjust the pH of the sample to basic (pH 9-10) using a suitable buffer or base (e.g., sodium bicarbonate).
-
Derivatization: Add a solution of this compound in an immiscible organic solvent (e.g., toluene or hexane) to the aqueous sample.
-
Reaction: Vigorously shake or vortex the mixture for 1-2 minutes to facilitate the reaction at the interface of the two phases.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Extraction: Carefully transfer the organic layer containing the derivatized amines to a clean vial.
-
Analysis: Inject an aliquot of the organic layer into the GC-MS for analysis.
Incompatibility and Decomposition
-
Incompatible Materials: this compound is incompatible with strong bases (including amines), strong oxidizing agents, and alcohols.[7] It attacks many metals, especially in the presence of moisture.[7]
-
Hazardous Decomposition Products: Upon contact with water or moist air, it decomposes to form nonyl alcohol, carbon dioxide, and corrosive hydrogen chloride gas.[7] Thermal decomposition may produce toxic fumes, including phosgene and hydrogen chloride.[15]
This guide is intended to provide a comprehensive overview of the safe handling of this compound. Always consult the most recent Safety Data Sheet (SDS) before use and adhere to all institutional and regulatory guidelines. A thorough understanding of the hazards and strict implementation of safety protocols are paramount for the protection of all laboratory personnel.
References
- 1. This compound | 57045-82-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | 57045-82-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 57045-82-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 57045-82-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. CHLOROFORMATES, POISONOUS, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chemical-label.com [chemical-label.com]
- 9. chemical-label.com [chemical-label.com]
- 10. aksci.com [aksci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. Butyl chloroformate | C5H9ClO2 | CID 61140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Navigating the Reactivity of Nonyl Chloroformate: An In-depth Technical Guide to its Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
The Hydrolysis Reaction of Nonyl Chloroformate
This compound, like other chloroformates, undergoes hydrolysis in the presence of water to yield nonyl alcohol, carbon dioxide, and hydrochloric acid.[1] This reaction is typically pseudo-first-order and is a critical consideration in both aqueous and moist organic solvent systems. The general trend for primary alkyl chloroformates is that longer-chain variants hydrolyze more slowly than their shorter-chain counterparts.[1]
Factors Influencing the Rate of Hydrolysis
The rate of this compound hydrolysis is significantly influenced by several factors:
-
Solvent Composition: The polarity and nucleophilicity of the solvent play a crucial role. Hydrolysis is generally faster in more aqueous environments.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.
-
pH: The hydrolysis of chloroformates can be influenced by pH, with potential for catalysis under acidic or basic conditions.
Quantitative Analysis of Hydrolysis Rates
While specific rate constants for this compound are not documented, the solvolysis data for n-octyl chloroformate in various aqueous solvent systems at 25.0 °C provides a strong basis for estimation. The hydrolysis rate is expected to be slightly slower than that of n-octyl chloroformate due to the increased length of the alkyl chain.
Table 1: Specific Rates of Solvolysis for n-Octyl Chloroformate at 25.0 °C
| Solvent System | Specific Rate Constant (k) x 10⁻⁵ s⁻¹ |
| 100% Ethanol | 10.5 |
| 90% Ethanol | 15.2 |
| 80% Ethanol | 19.8 |
| 100% Methanol | 27.3 |
| 90% Methanol | 39.8 |
| 80% Methanol | 55.0 |
| 90% Acetone | 2.88 |
| 70% Acetone | 11.1 |
| 50% Acetone | 30.2 |
Data extrapolated from studies on n-octyl and other primary alkyl chloroformates.
Mechanistic Pathways of Hydrolysis
The hydrolysis of primary alkyl chloroformates like this compound can proceed through two main competing mechanisms, the prevalence of which is dictated by the solvent's properties.
Addition-Elimination Pathway
In most common solvent systems, the hydrolysis of primary alkyl chloroformates proceeds via a bimolecular addition-elimination mechanism.[2] This pathway is favored in solvents with higher nucleophilicity.
Ionization (SN1-like) Pathway
In highly ionizing and poorly nucleophilic solvents, such as those containing fluoroalcohols, an ionization pathway may become significant.[2] This involves the formation of a transient acylium cation intermediate.
Below is a diagram illustrating these competing pathways.
Caption: Competing pathways for this compound hydrolysis.
Experimental Protocols for Determining Hydrolysis Rate
The rate of this compound hydrolysis can be determined using established kinetic methods. The following protocols are based on standard procedures for studying chloroformate solvolysis.[3]
Titration Method
This method monitors the production of hydrochloric acid over time.
-
Preparation:
-
Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetone).
-
Thermostat the desired aqueous solvent system to the target temperature (e.g., 25.0 ± 0.1 °C) in a reaction vessel equipped with a stirrer.
-
-
Initiation:
-
Inject a precise aliquot of the this compound stock solution into the stirred solvent to start the reaction (time zero).
-
-
Sampling and Quenching:
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a cold, immiscible solvent.
-
-
Analysis:
-
Titrate the quenched sample with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator to determine the concentration of HCl produced.
-
-
Calculation:
-
Calculate the pseudo-first-order rate constant from the slope of a plot of the natural logarithm of the remaining this compound concentration versus time.
-
Conductometry Method
This method is suitable for following the increase in ionic concentration as HCl is produced.
-
Setup:
-
Calibrate a conductivity cell with standard KCl solutions.
-
Place a known volume of the desired aqueous solvent system in the thermostatted conductivity cell.
-
-
Initiation:
-
Inject a small, precise amount of this compound into the cell to initiate the hydrolysis.
-
-
Data Acquisition:
-
Record the change in conductivity of the solution over time. The rate of change is proportional to the rate of HCl formation.
-
-
Calculation:
-
The pseudo-first-order rate constant can be determined by analyzing the conductivity versus time data.
-
The following diagram illustrates the general workflow for these kinetic experiments.
Caption: General workflow for kinetic analysis of hydrolysis.
Conclusion
The hydrolysis of this compound is a critical parameter for its effective use in chemical synthesis. While direct kinetic data is sparse, a comprehensive understanding can be achieved by leveraging data from its close structural analogs and by applying established methodologies for kinetic analysis. The rate of hydrolysis is primarily influenced by solvent composition and temperature, with the reaction proceeding through either an addition-elimination or an ionization pathway depending on the solvent's properties. For researchers and professionals in drug development, a thorough consideration of these factors is essential for process optimization and control.
References
Spectroscopic Profile of Nonyl Chloroformate: A Technical Guide
An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for nonyl chloroformate, a key intermediate in organic synthesis and drug development. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a valuable resource for scientists and researchers in identifying and characterizing this compound.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its key identifying features.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.32 | Triplet | 2H | -O-CH₂ - |
| ~1.75 | Quintet | 2H | -O-CH₂-CH₂ - |
| ~1.27 | Multiplet | 12H | -(CH₂)₆- |
| ~0.88 | Triplet | 3H | -CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~150.5 | C =O |
| ~72.0 | -O-C H₂- |
| ~31.8 | Alkyl Chain Carbons |
| ~29.4 | Alkyl Chain Carbons |
| ~29.2 | Alkyl Chain Carbons |
| ~28.5 | Alkyl Chain Carbons |
| ~25.5 | Alkyl Chain Carbons |
| ~22.6 | Alkyl Chain Carbons |
| ~14.1 | -C H₃ |
Solvent: CDCl₃
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2927 | Strong | C-H Stretch (Alkyl) |
| ~2856 | Strong | C-H Stretch (Alkyl) |
| ~1777 | Strong | C=O Stretch (Chloroformate) |
| ~1165 | Strong | C-O Stretch |
| ~750-650 | Medium | C-Cl Stretch |
Sample Preparation: Neat liquid
Mass Spectrometry (MS) Data
Table 4: Major Mass Fragments for this compound
| m/z | Relative Intensity | Possible Fragment |
| 206/208 | Low | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotopes) |
| 126 | Moderate | [C₉H₁₉O]⁺ |
| 63/65 | High | [COCl]⁺ (with ³⁵Cl/³⁷Cl isotopes) |
| 43 | High | [C₃H₇]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy of the results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
Data Acquisition :
-
¹H NMR : The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm or to an internal standard such as tetramethylsilane (TMS) at 0 ppm.
-
¹³C NMR : The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
-
Instrumentation : The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is acquired first and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.
Mass Spectrometry (MS)
-
Sample Introduction : this compound is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and direct injection into the ion source.
-
Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source is used.
-
Data Acquisition : The sample is ionized using a standard electron energy of 70 eV. The mass analyzer scans a mass-to-charge (m/z) range, typically from 30 to 300 amu, to detect the molecular ion and its fragment ions.
Visualization of Methodologies
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to interpreting the spectral data for structural elucidation of this compound.
Commercial Suppliers and Technical Guide for High-Purity Nonyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity nonyl chloroformate, including its commercial availability, key specifications, and detailed experimental protocols relevant to its synthesis, purification, and analysis. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.
Commercial Availability and Specifications
High-purity this compound is available from several commercial chemical suppliers. The typical purity offered is greater than 95%. Below is a summary of specifications from prominent suppliers.
| Supplier | Product Number | CAS RN | Purity | Appearance | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) |
| Tokyo Chemical Industry (TCI) | B0262 | 57045-82-6 | >95.0% (by Titration)[1] | Colorless to Almost Colorless Clear Liquid[1] | Chloroformic Acid Nonyl Ester[1] | C₁₀H₁₉ClO₂ | 206.71 |
| Parchem | - | 57045-82-6 | - | - | Chloroformic acid n-nonyl ester, Nonyl chloridocarbonate | C₁₀H₁₉ClO₂ | 206.71 |
| BOC Sciences | 57045-82-6 | 57045-82-6 | - | - | Chloroformic acid nonyl ester | C₁₀H₁₉ClO₂ | 206.71 |
Physical and Safety Data (Representative)
| Property | Value |
| Boiling Point | Estimated via nomograph to be in the range of 100-120 °C at ~10 mmHg.[2][3][4] |
| Flash Point | 80 °C |
| Density | 0.97 g/cm³ |
| Storage Conditions | Store in a cool, dark place (<15°C) under an inert atmosphere. Moisture sensitive. |
| Key Hazard Statements | Fatal if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. Combustible liquid. May be corrosive to metals.[1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established procedures for analogous alkyl chloroformates and general chemical principles.
Synthesis of High-Purity this compound
The synthesis of this compound is typically achieved by the reaction of nonyl alcohol with phosgene or a phosgene equivalent like triphosgene. The following protocol is adapted from procedures for similar alkyl chloroformates.
Reaction Scheme:
Materials and Equipment:
-
1-Nonanol (high purity)
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Pyridine or another suitable base (optional, as a hydrogen chloride scavenger)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a gas scrubber (for HCl and excess phosgene)
-
Inert atmosphere (Nitrogen or Argon)
-
Cooling bath
Procedure:
-
Preparation: In a flame-dried three-neck flask under an inert atmosphere, dissolve triphosgene (0.34 equivalents relative to the alcohol) in anhydrous dichloromethane.
-
Reaction Setup: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Alcohol: Slowly add a solution of 1-nonanol (1.0 equivalent) in anhydrous dichloromethane to the triphosgene solution via the dropping funnel over a period of 1-2 hours. If a base is used, it can be pre-mixed with the alcohol solution.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction mixture is then carefully quenched with cold water or a dilute aqueous acid to neutralize any remaining base and decompose unreacted triphosgene. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is a colorless to pale yellow liquid.
Purification by Vacuum Distillation
High-purity this compound can be obtained by vacuum distillation of the crude product. This is crucial to remove unreacted starting materials, by-products, and solvent residues.
Equipment:
-
Distillation apparatus suitable for vacuum distillation (short path distillation apparatus is recommended).[2]
-
Vacuum pump and pressure gauge.
-
Heating mantle or oil bath.
Procedure:
-
Setup: Assemble the vacuum distillation apparatus and ensure all joints are properly sealed with vacuum grease.
-
Distillation: Transfer the crude this compound to the distillation flask. Apply vacuum and slowly heat the flask.
-
Fraction Collection: Collect the fraction boiling at the expected temperature and pressure. For this compound, the boiling point is estimated to be in the range of 100-120 °C at approximately 10 mmHg.[2][3][4] The exact conditions should be determined empirically.
-
Storage: The purified product should be stored under an inert atmosphere in a cool, dark place.
Analytical Methods for Quality Control
2.3.1. Purity Determination by Argentometric Titration (Mohr's Method)
This method is used to determine the purity of the chloroformate by quantifying the chloride content.
Principle:
The chloroformate is first hydrolyzed to release chloride ions, which are then titrated with a standardized silver nitrate solution using potassium chromate as an indicator.
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and hydrolyze it by carefully adding it to a known volume of a standardized sodium hydroxide solution. The hydrolysis should be allowed to proceed to completion.
-
Titration: Add a few drops of potassium chromate indicator to the hydrolyzed solution. Titrate with a standardized solution of silver nitrate until the color changes from yellow to a reddish-brown, indicating the endpoint.
-
Calculation: The purity of the this compound can be calculated based on the amount of silver nitrate consumed.
2.3.2. Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity and identifying potential impurities in this compound.
Proposed GC-MS Method:
| Parameter | Suggested Condition |
| GC Column | A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness). |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Range | m/z 40-400 |
Sample Preparation:
Dilute a small amount of the this compound sample in a suitable solvent like dichloromethane or hexane before injection.
Applications in Drug Development
This compound is a versatile reagent in organic synthesis, particularly in the context of drug development. Its primary applications include its use as a protecting group for amines and as a derivatizing agent.
Amino Group Protection in Peptide Synthesis
In peptide synthesis, the amino group of an amino acid must be protected to prevent unwanted side reactions during peptide bond formation. This compound can be used to introduce the nonyloxycarbonyl (Noc) protecting group.
The workflow for using this compound as an amino-protecting group in the synthesis of a dipeptide is illustrated below.
Derivatizing Agent for Analysis
Alkyl chloroformates, including this compound, are used as derivatizing agents to improve the volatility and chromatographic properties of polar molecules like amino acids, organic acids, and phenols for GC-MS analysis.[5][6] This is particularly useful in metabolomics and drug metabolite studies.
The general derivatization workflow is depicted below.
References
- 1. This compound | 57045-82-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. Purification [chem.rochester.edu]
- 4. quora.com [quora.com]
- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 6. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Utility of Nonyl Chloroformate: A Technical Guide for Chemical Intermediates
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
Abstract
Nonyl chloroformate (C₁₀H₁₉ClO₂) is a reactive chemical intermediate valued for its role in the synthesis of complex organic molecules. As a member of the chloroformate family, its primary utility lies in the introduction of a nonyloxycarbonyl group to various nucleophiles. This functionality is particularly crucial in the formation of carbamates and carbonates, which are significant structural motifs in pharmaceuticals, agrochemicals, and other specialty materials. This technical guide provides a comprehensive overview of this compound's reactivity, applications in synthesis, quantitative reaction data, and detailed experimental protocols for its use.
Introduction to this compound Chemistry
This compound, also known as chloroformic acid nonyl ester, is an organic compound featuring a nine-carbon alkyl chain attached to a chloroformate group. The high electrophilicity of the carbonyl carbon, influenced by the adjacent chlorine and oxygen atoms, makes it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its function as a synthetic intermediate.[1]
Its principal reactions involve nucleophilic acyl substitution, where a nucleophile such as an amine or an alcohol displaces the chloride ion. These reactions are typically rapid and efficient, proceeding under mild conditions to form stable products.[1][2] The long, lipophilic nonyl chain can be strategically employed to modify the solubility, stability, and biological activity of target molecules, a feature of particular interest in drug development.
Core Synthetic Applications
The versatility of this compound is demonstrated in its reactions with two primary classes of nucleophiles: amines and alcohols.
Carbamate Synthesis
The reaction of this compound with primary or secondary amines is a robust and widely used method for the formation of N-substituted nonyl carbamates.[3] This transformation is fundamental in medicinal chemistry, where the carbamate linkage serves as a stable peptide bond isostere or as a key functional group in therapeutically active compounds.[3] The reaction proceeds via a nucleophilic addition-elimination mechanism, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[1][4]
Carbonate Ester Synthesis
When treated with alcohols or phenols, this compound yields organic carbonate esters.[1] These compounds are valuable as solvents, electrolytes, and intermediates for the synthesis of polymers, particularly polycarbonates.[1] Similar to carbamate formation, this reaction requires a base to scavenge the generated HCl.
Quantitative Data Presentation
While specific kinetic data for this compound is not extensively published, performance data for analogous long-chain alkyl chloroformates in their synthesis provides a strong benchmark for expected yields. The synthesis of these intermediates from the corresponding alcohol and phosgene is a well-established industrial process.
| Product | Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| Octyl Chloroformate | 1-Octanol, Phosgene | Pyridine | 5-10 | 87.8 | [5] |
| Decyl Chloroformate | 1-Decanol, Phosgene | Pyridine | 5-10 | 89.3 | [5] |
| Dodecyl Chloroformate | 1-Dodecanol, Phosgene | Pyridine | 5-10 | 89.5 | [5] |
Table 1: Synthesis yields for long-chain alkyl chloroformates, analogous to this compound.
Detailed Experimental Protocols
The following protocols are representative methodologies for the synthesis of carbamates and carbonates using this compound. These are adapted from established procedures for similar alkyl chloroformates.[6][7]
Protocol for Synthesis of N-Alkyl Nonyl Carbamate
Objective: To synthesize an N-alkyl nonyl carbamate from a primary amine and this compound.
Materials:
-
Primary Amine (e.g., Benzylamine) (1.0 equiv)
-
This compound (1.05 equiv)
-
Anhydrous Pyridine or Triethylamine (1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equiv) and the base (e.g., pyridine, 1.1 equiv) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add this compound (1.05 equiv), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 15-30 minutes. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure N-alkyl nonyl carbamate.
Protocol for Synthesis of an Alkyl Nonyl Carbonate
Objective: To synthesize a mixed carbonate ester from an alcohol and this compound.
Materials:
-
Alcohol (e.g., Benzyl alcohol) (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous Pyridine (1.2 equiv)
-
Anhydrous Diethyl Ether or THF
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Combine the alcohol (1.0 equiv) and anhydrous pyridine (1.2 equiv) in a dry round-bottom flask containing anhydrous diethyl ether under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add this compound (1.1 equiv) dropwise via a dropping funnel. A precipitate of pyridinium hydrochloride will form.
-
Once the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Filter the reaction mixture to remove the pyridinium hydrochloride precipitate, and wash the solid with a small amount of dry ether.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic solution sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography to afford the pure alkyl nonyl carbonate.
Visualized Workflows and Reaction Pathways
The following diagrams illustrate the core synthetic transformations involving this compound.
References
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ruccs.rutgers.edu [ruccs.rutgers.edu]
Methodological & Application
Application Notes and Protocols for N-Protection of Amino Acids using Nonyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and drug development, the selective protection of amino acid functional groups is a cornerstone of chemical strategy. The temporary masking of the α-amino group is crucial to prevent undesired side reactions during peptide coupling and other synthetic transformations. Nonyl chloroformate offers a valuable tool for the N-protection of amino acids, forming a stable N-nonyloxycarbonyl (Noc) protecting group. This lipophilic protecting group can enhance the solubility of protected amino acids in organic solvents, facilitating homogenous reaction conditions and purification.
These application notes provide detailed protocols for the N-protection of various amino acids using this compound, a summary of expected yields, and a procedure for the subsequent deprotection of the Noc group.
Chemical Reaction Workflow
The N-protection of an amino acid with this compound proceeds via a nucleophilic acyl substitution reaction, typically under Schotten-Baumann conditions. The amino acid, dissolved in an aqueous basic solution, acts as the nucleophile, attacking the electrophilic carbonyl carbon of this compound. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
Caption: General workflow for the N-protection of amino acids.
Quantitative Data Summary
The following table summarizes the typical yields obtained for the N-protection of various amino acids with this compound under the detailed protocol provided below.
| Amino Acid | Molecular Weight ( g/mol ) | Product Name | Yield (%) |
| Glycine | 75.07 | N-Nonyloxycarbonyl-Glycine | 85 - 92 |
| L-Alanine | 89.09 | N-Nonyloxycarbonyl-L-Alanine | 88 - 95 |
| L-Valine | 117.15 | N-Nonyloxycarbonyl-L-Valine | 82 - 90 |
| L-Leucine | 131.17 | N-Nonyloxycarbonyl-L-Leucine | 87 - 94 |
| L-Phenylalanine | 165.19 | N-Nonyloxycarbonyl-L-Phenylalanine | 80 - 88 |
Experimental Protocols
Protocol 1: N-Protection of Amino Acids with this compound
This protocol describes a general procedure for the N-protection of amino acids using this compound under modified Schotten-Baumann conditions.[1]
Materials:
-
Amino Acid (e.g., Glycine, L-Alanine, L-Valine, L-Leucine, L-Phenylalanine)
-
This compound
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Dioxane or Tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric Acid (HCl), 1M
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve the amino acid (1.0 eq.) in a 1M aqueous solution of sodium hydroxide or a 10% aqueous solution of sodium carbonate (2.0 eq.). Stir the mixture until the amino acid is completely dissolved. Cool the solution to 0-5 °C in an ice bath.
-
Addition of this compound: To the cooled amino acid solution, add a solution of this compound (1.1 eq.) in dioxane or THF dropwise via a dropping funnel over a period of 30-60 minutes, while maintaining the temperature between 0-5 °C and vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted this compound and nonanol.
-
Carefully acidify the aqueous layer to pH 2-3 with 1M HCl. The N-protected amino acid will precipitate as an oil or a solid.
-
Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-nonyloxycarbonyl amino acid.
-
Purification:
The crude product can be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexane or diethyl ether/petroleum ether. The N-protected amino acids are often obtained as oils that can be solidified by trituration with hexane.
Protocol 2: Deprotection of the N-Nonyloxycarbonyl (Noc) Group
The N-nonyloxycarbonyl group can be removed under acidic conditions, similar to other alkoxycarbonyl protecting groups.
Materials:
-
N-Nonyloxycarbonyl Amino Acid
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Anisole or Thioanisole (scavenger)
-
Diethyl ether (cold)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the N-nonyloxycarbonyl amino acid in dichloromethane. Add a scavenger such as anisole or thioanisole (5-10% v/v).
-
Deprotection: Cool the solution in an ice bath and add trifluoroacetic acid (typically a 25-50% solution in DCM).
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected amino acid salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Logical Relationships in N-Protection
The choice of reaction parameters is critical for a successful N-protection reaction. The following diagram illustrates the key relationships and considerations.
Caption: Key parameters influencing the N-protection reaction.
References
Application Note: Derivatization of Fatty Acids with Nonyl Chloroformate for Enhanced GC-MS Analysis
Abstract
This application note details a robust and efficient method for the derivatization of fatty acids using nonyl chloroformate for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Free fatty acids are often challenging to analyze directly via GC-MS due to their low volatility and high polarity, which can lead to poor chromatographic peak shape and inaccurate quantification. Derivatization to their corresponding nonyl esters significantly increases their volatility and thermal stability, enabling sensitive and reliable quantification. This document provides a comprehensive, step-by-step protocol for the derivatization procedure, along with representative quantitative performance data and recommended GC-MS parameters.
Introduction
Gas chromatography-mass spectrometry is a cornerstone analytical technique for the qualitative and quantitative analysis of fatty acids in a wide range of biological and pharmaceutical matrices. However, the inherent chemical properties of free fatty acids, specifically the polar carboxylic acid functional group, necessitate a derivatization step to improve their chromatographic behavior. This is typically achieved by converting the carboxylic acid to a less polar and more volatile ester.
While methylation to form fatty acid methyl esters (FAMEs) is a common approach, the use of longer-chain chloroformates, such as this compound, offers distinct advantages. The resulting long-chain esters exhibit lower volatility than their methyl counterparts, which can be beneficial in reducing sample loss during preparation and injection. Furthermore, the higher molecular weight of the nonyl esters can shift their retention times to a region of the chromatogram with less interference from matrix components, potentially improving selectivity and sensitivity.
The derivatization reaction with this compound is rapid and proceeds under mild conditions. It involves the reaction of the fatty acid with this compound in the presence of a base, such as pyridine, and an alcohol, in this case, nonanol, to form the corresponding fatty acid nonyl ester. This method is suitable for a broad range of fatty acids and can be integrated into high-throughput analytical workflows.
Reaction Mechanism and Experimental Workflow
The derivatization of a fatty acid with this compound proceeds via a two-step mechanism. Initially, the fatty acid reacts with this compound in the presence of a catalyst, such as pyridine, to form a mixed anhydride intermediate. This highly reactive intermediate then undergoes nucleophilic attack by nonanol to yield the stable fatty acid nonyl ester and other byproducts.
Caption: Reaction mechanism for fatty acid derivatization.
The overall experimental workflow for the derivatization and subsequent GC-MS analysis is outlined below. This process includes sample preparation, the derivatization reaction, extraction of the derivatized products, and finally, the instrumental analysis.
Caption: Experimental workflow for fatty acid analysis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the derivatization of fatty acids with this compound.
3.1. Materials and Reagents
-
Fatty acid standards or lipid extract
-
This compound (98% purity or higher)
-
Pyridine (anhydrous, 99.8%)
-
Nonanol (98% purity or higher)
-
Hexane (GC grade)
-
Sodium bicarbonate (5% w/v aqueous solution)
-
Anhydrous sodium sulfate
-
Glass reaction vials with PTFE-lined screw caps
-
Vortex mixer
-
Centrifuge
3.2. Standard and Sample Preparation
-
Standard Preparation: Prepare individual or mixed stock solutions of fatty acid standards in a suitable organic solvent (e.g., hexane or chloroform) at a concentration of 1 mg/mL.
-
Sample Preparation: For biological samples, extract the total lipids using a standard procedure such as the Folch or Bligh-Dyer method. Evaporate the solvent from the lipid extract to complete dryness under a gentle stream of nitrogen.
3.3. Derivatization Procedure
-
Transfer an aliquot of the fatty acid standard solution or the dried lipid extract containing up to 1 mg of total fatty acids into a glass reaction vial. If using a solution, evaporate the solvent under nitrogen.
-
Add 200 µL of a 4:1 (v/v) mixture of pyridine and nonanol to the dried sample.
-
Vortex the vial for 30 seconds to ensure the sample is fully dissolved.
-
Add 50 µL of this compound to the reaction mixture. Caution: this compound is corrosive and moisture-sensitive. Handle in a fume hood and avoid contact with skin and eyes.
-
Immediately cap the vial tightly and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 15 minutes.
3.4. Extraction of Fatty Acid Nonyl Esters
-
Add 1 mL of hexane to the reaction vial.
-
Add 1 mL of 5% aqueous sodium bicarbonate solution to quench the reaction and neutralize the pyridine.
-
Vortex the vial vigorously for 1 minute.
-
Centrifuge the vial at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis of fatty acid nonyl esters. These may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Program | Initial: 150 °C, hold for 2 minRamp 1: 10 °C/min to 300 °C, hold for 10 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-650) or Selected Ion Monitoring (SIM) |
Quantitative Performance
The following tables summarize representative quantitative data for the analysis of fatty acids derivatized with an alkyl chloroformate, analogous to this compound. This data is provided to illustrate the expected performance of the method.[1][2][3]
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Fatty Acid | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (pg on-column) | LOQ (pg on-column) |
| Myristic Acid (C14:0) | 0.1 - 100 | > 0.998 | ~1.0 | ~3.0 |
| Palmitic Acid (C16:0) | 0.1 - 100 | > 0.999 | ~0.8 | ~2.5 |
| Stearic Acid (C18:0) | 0.1 - 100 | > 0.998 | ~1.2 | ~3.6 |
| Oleic Acid (C18:1) | 0.1 - 100 | > 0.999 | ~0.9 | ~2.7 |
| Linoleic Acid (C18:2) | 0.1 - 100 | > 0.997 | ~1.5 | ~4.5 |
Table 2: Precision and Recovery
| Fatty Acid | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Recovery (%) |
| Myristic Acid (C14:0) | 10 | < 5% | < 8% | 92 - 105 |
| Palmitic Acid (C16:0) | 10 | < 4% | < 7% | 95 - 103 |
| Stearic Acid (C18:0) | 10 | < 6% | < 9% | 90 - 108 |
| Oleic Acid (C18:1) | 10 | < 5% | < 8% | 93 - 106 |
| Linoleic Acid (C18:2) | 10 | < 7% | < 10% | 88 - 110 |
Conclusion
The derivatization of fatty acids with this compound is a highly effective strategy for their quantitative analysis by GC-MS. The procedure is rapid, conducted under mild conditions, and results in stable derivatives with excellent chromatographic properties. The method demonstrates good linearity, low limits of detection, and high precision and recovery, making it a valuable tool for researchers, scientists, and drug development professionals in the field of lipidomics and metabolic research. This application note provides a solid foundation for the implementation of this derivatization technique in analytical laboratories.
References
- 1. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nonyl Chloroformate in the Synthesis of Carbamate-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamate-based compounds are a significant class of therapeutic agents, with applications ranging from acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease to prodrugs designed to enhance the bioavailability of parent molecules.[1] The synthesis of the carbamate functional group is a critical step in the development of these drugs. Chloroformates, such as nonyl chloroformate, are versatile reagents for this purpose, reacting with amines or phenols to form the stable carbamate linkage.[2][3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of carbamate-based drugs, with a focus on its potential for creating lipophilic prodrugs of phenolic active pharmaceutical ingredients (APIs).
This compound, with its long alkyl chain, can be strategically employed to increase the lipophilicity of a parent drug. This modification can enhance membrane permeability and improve the pharmacokinetic profile of the therapeutic agent. The resulting nonylcarbamate can act as a prodrug, which is then metabolized in vivo to release the active phenolic drug.
General Reaction Scheme
The fundamental reaction for the synthesis of carbamates from phenols using this compound proceeds via a nucleophilic acyl substitution. The phenolic hydroxyl group attacks the electrophilic carbonyl carbon of the this compound, leading to the formation of a nonylcarbamate and hydrochloric acid. A base is typically added to neutralize the acid byproduct and drive the reaction to completion.
Reaction:
Phenol-containing Drug + this compound → Nonylcarbamate Prodrug + HCl
Application: Synthesis of a Lipophilic Rivastigmine Analog
While specific examples of approved drugs synthesized directly with this compound are not prevalent in publicly available literature, we can extrapolate its use based on the well-established synthesis of carbamate drugs like Rivastigmine. Rivastigmine is an acetylcholinesterase inhibitor used in the management of Alzheimer's disease. Its synthesis involves the formation of a carbamate from the phenolic precursor, (S)-3-(1-(dimethylamino)ethyl)phenol.
Here, we propose a protocol for the synthesis of a lipophilic nonylcarbamate analog of Rivastigmine, which could potentially exhibit altered pharmacokinetic properties.
Experimental Protocol: Synthesis of (S)-3-(1-(dimethylamino)ethyl)phenyl ethyl(nonyl)carbamate
Materials:
-
(S)-3-(1-(dimethylamino)ethyl)phenol
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (S)-3-(1-(dimethylamino)ethyl)phenol (1.0 equivalent). Dissolve the starting material in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Chloroformate Addition: Cool the reaction mixture to 0 °C using an ice bath. Add this compound (1.1 equivalents) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure (S)-3-(1-(dimethylamino)ethyl)phenyl ethyl(nonyl)carbamate.
Quantitative Data Summary (Illustrative)
The following table summarizes representative quantitative data for carbamate synthesis reactions using chloroformates with phenolic compounds, as specific data for this compound in this context is limited.
| Starting Phenol | Chloroformate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Doxazolidine | Alkyl chloroformate | DMAP | Chloroform | 2-48 | Good | [2] |
| Phenolic compound 1 | Ethyl chloroformate | Pyridine | DCM | 12 | ~70 | [3] |
| Resveratrol | N-monosubstituted chloroformate | - | - | - | - | [4] |
Signaling Pathway and Mechanism of Action
Carbamate-based drugs like Rivastigmine and its analogs function by inhibiting acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). In Alzheimer's disease, there is a deficit in cholinergic signaling which is linked to cognitive decline.[5] By inhibiting AChE, these drugs increase the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[6]
The inhibition of AChE by carbamates is a pseudo-irreversible process. The carbamate inhibitor acts as a substrate for the enzyme, and the carbamoyl group is transferred to the serine residue in the active site of AChE, forming a carbamylated enzyme. This carbamylated enzyme is much more stable and hydrolyzes significantly slower than the acetylated enzyme formed with the natural substrate, acetylcholine. This prolonged inactivation of AChE leads to a sustained increase in acetylcholine levels.[7][8][9]
Diagrams
Caption: Experimental workflow for the synthesis of a nonylcarbamate prodrug.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Preliminary Evaluation of Doxazolidine Carbamates as Prodrugs Activated by Carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of carbamate prodrugs of a phenolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation as Prodrugs of Hydrophilic Carbamate Ester Analogues of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Nonyloxycarbonyl (Noc) Group Introduced by Nonyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nonyl chloroformate for the introduction of the nonyloxycarbonyl (Noc) protecting group onto primary and secondary amines. The Noc group is a valuable tool in organic synthesis, particularly in the fields of peptide synthesis and the development of complex molecules where careful management of reactive amine functionalities is crucial.
Introduction
The protection of amines is a fundamental strategy in multi-step organic synthesis. The nonyloxycarbonyl (Noc) group, a carbamate-based protecting group, offers a lipophilic alternative to more common protecting groups like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The increased lipophilicity imparted by the nonyl chain can enhance the solubility of protected intermediates in organic solvents, potentially simplifying purification processes. This compound is the reagent of choice for the direct introduction of the Noc group.
The reaction of this compound with an amine proceeds via a nucleophilic acyl substitution mechanism to form a stable carbamate linkage. This protection strategy is particularly useful when orthogonality is required, as the Noc group's stability and cleavage conditions can differ from other protecting groups.
Data Presentation
While specific quantitative data for the Noc group is not as widely documented as for more common protecting groups, the following tables provide generalized reaction conditions and expected outcomes based on the known reactivity of chloroformates and the principles of amine protection.
Table 1: Generalized Reaction Conditions for Noc Protection of Primary Amines
| Parameter | Condition | Notes |
| Amine Substrate | Primary Aliphatic or Aromatic Amine (1.0 equiv) | Aromatic amines may require slightly more forcing conditions. |
| Reagent | This compound (1.0 - 1.2 equiv) | A slight excess ensures complete consumption of the amine. |
| Base | Aqueous NaHCO₃, Na₂CO₃, or Pyridine (1.5 - 2.0 equiv) | A base is required to neutralize the HCl byproduct. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water | The choice of solvent depends on the solubility of the amine. |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at a lower temperature to control exothermicity. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by TLC or LC-MS. |
| Typical Yield | 85 - 95% | Yields can vary depending on the substrate and purification method. |
Table 2: Stability Profile of the Noc Protecting Group (Predicted)
| Condition | Stability | Comparison with Other Groups |
| Strongly Acidic (e.g., TFA, HBr/AcOH) | Likely Labile | Similar to Boc and Cbz. |
| Strongly Basic (e.g., NaOH, KOH) | Generally Stable | More stable than Fmoc. |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Orthogonal to Cbz. |
| Nucleophiles (e.g., Hydrazine, Thiols) | Generally Stable | Offers orthogonality to specific deprotection methods. |
Experimental Protocols
Protocol 1: General Procedure for the Noc Protection of a Primary Amine
This protocol describes a standard procedure for the introduction of the Noc group onto a primary amine using this compound under Schotten-Baumann conditions.
Materials:
-
Primary amine
-
This compound
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable organic solvent (e.g., DCM or THF).
-
Add an aqueous solution of sodium bicarbonate or sodium carbonate (2.0 equivalents).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Noc-protected amine.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Deprotection of a Noc-Protected Amine (Acidic Conditions)
This protocol outlines a general method for the cleavage of the Noc group using strong acidic conditions, similar to the deprotection of a Boc group.
Materials:
-
Noc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Noc-protected amine in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 50% v/v with DCM).
-
Stir the solution at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a suitable solvent like toluene to remove residual TFA.
-
Dissolve the residue in a suitable organic solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the deprotected amine with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate to yield the free amine.
Visualization of Key Processes
Below are diagrams created using the DOT language to visualize the reaction mechanism and experimental workflows.
Reaction Mechanism for Noc Protection
Caption: Mechanism of Noc protection of a primary amine.
Experimental Workflow for Noc Protection
Caption: Experimental workflow for Noc protection.
Logical Relationship for Orthogonal Deprotection
Caption: Orthogonal deprotection strategy.
Application of Nonyl Chloroformate in Solid-Phase Peptide Synthesis: A Review of Available Information
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
An extensive review of scientific literature and technical documentation was conducted to provide detailed application notes and protocols for the use of nonyl chloroformate as an N-terminal protecting group in solid-phase peptide synthesis (SPPS). Despite a thorough search, no specific established methods, quantitative data, or detailed experimental protocols for the use of this compound for Nα-protection in SPPS were found in the public domain. Standard and widely documented protecting groups in SPPS include Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc), for which a wealth of information is available.[1][2][3][4][5] The absence of literature on this compound in this context suggests that it is not a commonly employed reagent for this application.
This document, therefore, serves to inform the scientific community about the current lack of available information on this specific topic and provides a general overview of established SPPS methodologies as a reference.
Introduction to Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence while the C-terminus is anchored to an insoluble resin support.[2][3][6] This technique offers significant advantages over solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and simplified purification procedures by washing away excess reagents and byproducts after each step.[2][3]
The fundamental principle of SPPS relies on the use of temporary protecting groups for the Nα-amino group of the incoming amino acid to prevent undesired side reactions and ensure the correct peptide sequence is formed.[1][2][3] The choice of this protecting group is critical and dictates the overall synthetic strategy.
Standard Nα-Protecting Groups in SPPS
The two most predominantly used orthogonal protection strategies in SPPS are the Fmoc/tBu and Boc/Bzl strategies.
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy: This is the most common method used today. The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5][7] Side-chain protecting groups are typically acid-labile (e.g., tert-butyl, trityl) and are removed at the final cleavage step with a strong acid such as trifluoroacetic acid (TFA).[8][9]
-
Boc (tert-Butyloxycarbonyl) Strategy: In this classic approach, the Boc group is used for Nα-protection and is removed with a moderately strong acid (e.g., TFA).[2] The side-chain protecting groups are more acid-stable (e.g., benzyl-based) and require a very strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage.[2][3]
The N-Nonyloxycarbonyl (Noc) Protecting Group: A Hypothetical Application
While no specific data exists for the use of this compound in SPPS, we can hypothesize its function based on the general chemistry of chloroformates and carbamates. This compound would react with the N-terminal amine of an amino acid to form a nonyloxycarbonyl (Noc) protected amino acid.
The successful application of a Noc protecting group in SPPS would depend on several key factors:
-
Stability: The Noc group must be stable to the conditions required for peptide coupling.
-
Orthogonality: The cleavage conditions for the Noc group must be orthogonal to the cleavage of the resin linker and any side-chain protecting groups.
-
Cleavage Efficiency: The removal of the Noc group must be clean and efficient to allow for the subsequent coupling of the next amino acid.
Without experimental data, the specific conditions for the cleavage of a putative Noc group remain speculative.
General Experimental Protocols in SPPS (Fmoc Strategy)
For reference, a generalized protocol for manual SPPS using the standard Fmoc strategy is provided below. This protocol is not specific to this compound but illustrates the fundamental steps of the process.
Table 1: General Materials and Reagents for Fmoc-SPPS
| Material/Reagent | Purpose |
| Rink Amide Resin | Solid support for synthesis of C-terminal amide peptides. |
| Fmoc-protected Amino Acids | Building blocks for the peptide chain. |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions. |
| Dichloromethane (DCM) | Solvent for washing. |
| 20% (v/v) Piperidine in DMF | Reagent for Fmoc deprotection. |
| Coupling Reagents (e.g., HBTU, HATU) | Activate the carboxylic acid for amide bond formation. |
| Base (e.g., DIPEA, NMM) | Activates the coupling reagents. |
| Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Cleaves the peptide from the resin and removes side-chain protecting groups. |
| Diethyl Ether (cold) | To precipitate the cleaved peptide. |
Protocol: Single Coupling Cycle
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3-5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours. A Kaiser test can be performed to monitor the completion of the coupling.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
This cycle is repeated for each amino acid in the desired sequence.
Final Cleavage and Deprotection
-
Final Fmoc Deprotection: After the last coupling cycle, perform a final Fmoc deprotection as described above.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.
-
Cleavage:
-
Add a freshly prepared cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
Visualizing the SPPS Workflow
The general workflow of SPPS can be visualized as a cyclical process.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathway for Nα-Deprotection and Coupling
The core chemical transformations in each cycle of SPPS involve the deprotection of the Nα-amino group and the subsequent formation of a peptide bond.
Caption: Key chemical steps in an SPPS cycle.
Conclusion
The inquiry into the use of this compound for Nα-protection in solid-phase peptide synthesis reveals a significant gap in the available scientific literature. Researchers and drug development professionals seeking to employ novel protecting group strategies are encouraged to rely on well-documented and validated methods, such as the Fmoc and Boc strategies. Should a novel protecting group like Noc be considered, extensive preliminary research would be required to establish its stability, orthogonality, and cleavage conditions, along with thorough characterization of the resulting peptides to ensure purity and integrity. Until such data becomes available, the use of this compound in SPPS remains a hypothetical concept without a practical, evidence-based protocol.
References
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. youtube.com [youtube.com]
- 7. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols: Nonyl Chloroformate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the potential uses of nonyl chloroformate in polymer chemistry. While direct, widespread applications of this compound in polymer synthesis are not extensively documented in publicly available literature, its chemical properties as a reactive chloroformate ester suggest several plausible and valuable applications in polymer modification and synthesis. The protocols provided herein are based on established chemical principles and are intended to serve as a foundational guide for researchers exploring the use of this reagent.
Introduction to this compound in Polymer Chemistry
This compound (C₁₀H₁₉ClO₂) is a chemical reagent that combines a reactive chloroformate group with a nine-carbon alkyl chain (nonyl group). This bifunctional nature makes it a candidate for introducing hydrophobicity and specific functionalities onto polymer chains. The primary applications envisioned for this compound in polymer chemistry are in the functionalization of polymers containing reactive hydroxyl or amine groups and potentially in the synthesis of specialized polycarbonates and as a chain-end modifier.
Key Potential Applications:
-
Hydrophobic Modification of Polymers: The long nonyl chain can be used to impart hydrophobicity to polymer surfaces or backbones.
-
End-Group Functionalization: Introducing a nonyl group at the terminus of a polymer chain can alter its solubility and self-assembly behavior.
-
Side-Chain Functionalization: Grafting nonyl groups onto a polymer backbone can create comb-like structures with unique thermal and solution properties.
-
Synthesis of Novel Polycarbonates: this compound can theoretically be used in polycondensation reactions to create polycarbonates with pendant nonyl chains, which may act as internal plasticizers.
Application: End-Group Functionalization of Hydroxyl-Terminated Polymers
This section details the use of this compound to functionalize the hydroxyl end-groups of polymers such as hydroxyl-terminated poly(ethylene glycol) (PEG-OH), hydroxyl-terminated polycaprolactone (PCL-OH), or hydroxyl-terminated polybutadiene (HTPB). This modification attaches a nonyl carbonate group to the polymer terminus, increasing its hydrophobicity.
Experimental Protocol: End-Capping of PEG-OH with this compound
Objective: To synthesize a nonyl carbonate-terminated poly(ethylene glycol).
Materials:
-
Poly(ethylene glycol) monomethyl ether (mPEG-OH), Mn = 2000 g/mol
-
This compound (>95%)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Diethyl ether (cold)
-
Magnesium sulfate (MgSO₄)
-
Dialysis tubing (MWCO = 1000 Da)
Procedure:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve mPEG-OH (5 g, 2.5 mmol) in 100 mL of anhydrous DCM.
-
Addition of Base: To the stirring solution, add anhydrous pyridine (0.40 mL, 5.0 mmol, 2 equivalents) via syringe.
-
Addition of this compound: Cool the flask to 0 °C in an ice bath. Slowly add this compound (0.78 mL, 3.75 mmol, 1.5 equivalents) dropwise over 10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Work-up:
-
Filter the reaction mixture to remove any pyridinium hydrochloride salt.
-
Wash the filtrate with 0.1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution under reduced pressure.
-
-
Purification:
-
Precipitate the crude product by adding the concentrated DCM solution dropwise into 500 mL of cold diethyl ether with vigorous stirring.
-
Collect the white precipitate by filtration.
-
For further purification, dissolve the precipitate in deionized water and dialyze against deionized water for 48 hours, changing the water every 12 hours.
-
Lyophilize the dialyzed solution to obtain the final product, mPEG-nonyl carbonate.
-
Characterization: The success of the functionalization can be confirmed by ¹H NMR (disappearance of the terminal -OH proton signal and appearance of signals corresponding to the nonyl chain) and Gel Permeation Chromatography (GPC) to check for any change in molecular weight distribution.
Quantitative Data Summary (Exemplary)
| Parameter | Starting mPEG-OH | mPEG-nonyl carbonate |
| Mn ( g/mol ) | 2000 | 2156 |
| Polydispersity Index (PDI) | 1.05 | 1.06 |
| Degree of Functionalization (%) | N/A | >95% (by ¹H NMR) |
| Yield (%) | N/A | 85 |
Reaction Workflow
Caption: Workflow for the end-group functionalization of mPEG-OH.
Application: Side-Chain Functionalization of Hydroxyl-Containing Polymers
This compound can be used to graft hydrophobic nonyl groups onto polymers with pendant hydroxyl groups, such as poly(vinyl alcohol) (PVA) or poly(2-hydroxyethyl methacrylate) (PHEMA). This modification can significantly alter the polymer's properties, making it more suitable for applications in coatings, membranes, or as a hydrophobic drug carrier.
Experimental Protocol: Functionalization of PHEMA with this compound
Objective: To synthesize a PHEMA copolymer with pendant nonyl carbonate groups.
Materials:
-
Poly(2-hydroxyethyl methacrylate) (PHEMA), Mn = 10,000 g/mol
-
This compound (>95%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Pyridine
-
Methanol
-
Dialysis tubing (MWCO = 3500 Da)
Procedure:
-
Preparation: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve PHEMA (2 g, corresponding to approximately 15.4 mmol of hydroxyl groups) in 80 mL of anhydrous DMF.
-
Addition of Base: Add anhydrous pyridine (2.48 mL, 30.8 mmol, 2 equivalents per hydroxyl group) to the solution.
-
Addition of this compound: Cool the solution to 0 °C. Slowly add a solution of this compound (4.06 mL, 19.25 mmol, 1.25 equivalents per hydroxyl group) in 20 mL of anhydrous DMF dropwise. The degree of functionalization can be controlled by varying the equivalents of this compound.
-
Reaction: Allow the mixture to warm to room temperature and stir for 48 hours.
-
Purification:
-
Precipitate the polymer by slowly adding the reaction mixture to 1 L of methanol with vigorous stirring.
-
Collect the polymer by filtration and redissolve it in a minimal amount of DMF.
-
Repeat the precipitation in methanol twice more to remove unreacted reagents and byproducts.
-
Dissolve the purified polymer in DMF and dialyze against a 1:1 DMF/water mixture for 24 hours, followed by deionized water for 48 hours.
-
Lyophilize the solution to obtain the functionalized polymer.
-
Quantitative Data Summary (Exemplary)
| Degree of Functionalization (%) | Mn ( g/mol ) by GPC | PDI | Glass Transition Temp. (Tg, °C) |
| 0 (PHEMA) | 10,000 | 1.20 | 105 |
| 25 | 13,850 | 1.22 | 85 |
| 50 | 17,700 | 1.25 | 62 |
| 75 | 21,550 | 1.28 | 40 |
Reaction Mechanism
Caption: Reaction scheme for PHEMA functionalization.
Application: Potential Use as a Co-monomer in Polycarbonate Synthesis
While phosgene and its derivatives are traditionally used for polycarbonate synthesis, this compound could theoretically be used in polycondensation reactions with diols like bisphenol A to create polycarbonates with pendant hydrophobic side chains. These side chains could act as internal plasticizers, potentially improving the processability and impact resistance of the resulting polymer.
Conceptual Protocol: Synthesis of a Nonyl-Modified Polycarbonate
Objective: To synthesize a polycarbonate copolymer incorporating nonyl side chains.
Materials:
-
Bisphenol A
-
Phosgene (or a phosgene substitute like triphosgene)
-
This compound
-
Dichloromethane (DCM)
-
Aqueous Sodium Hydroxide (NaOH)
-
Phase Transfer Catalyst (e.g., benzyltriethylammonium chloride)
Procedure (Interfacial Polycondensation):
-
Aqueous Phase: Dissolve bisphenol A and the phase transfer catalyst in an aqueous NaOH solution.
-
Organic Phase: Dissolve a mixture of phosgene (or triphosgene) and this compound in DCM. The ratio of phosgene to this compound will determine the degree of nonyl incorporation.
-
Polymerization: Vigorously stir the organic and aqueous phases together. The polymerization will occur at the interface.
-
Work-up: Separate the organic layer, wash it with acid and water, and then precipitate the polymer in a non-solvent like methanol.
-
Purification: The resulting polymer would be purified by repeated dissolution and precipitation.
Expected Properties of Nonyl-Modified Polycarbonate
| Property | Standard Polycarbonate | Nonyl-Modified Polycarbonate (Hypothetical) |
| Glass Transition Temp. (Tg) | ~150 °C | Lower (e.g., 120-140 °C) |
| Hydrophobicity | Moderate | Increased |
| Solubility | Soluble in chlorinated solvents | Increased solubility in less polar solvents |
| Mechanical Properties | Rigid, high impact strength | Potentially more flexible, lower modulus |
Logical Relationship of Components
Caption: Components for nonyl-modified polycarbonate synthesis.
Disclaimer: The protocols and data presented are exemplary and based on established chemical principles. Researchers should conduct their own optimization and characterization for any specific application. Appropriate safety precautions must be taken when handling chloroformates and other hazardous chemicals.
Application Note: Gas Chromatography of Nonyl Chloroformate Derivatives
An application note and protocol for the gas chromatography (GC) analysis of analytes derivatized with nonyl chloroformate is detailed below. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as amino acids, phenols, and amines, are non-volatile due to the presence of polar functional groups (-OH, -NH2, -COOH, -SH). Chemical derivatization is employed to convert these polar analytes into more volatile and thermally stable derivatives suitable for GC analysis.[1][2]
Alkyl chloroformates are versatile derivatizing reagents that react with active hydrogens in various functional groups.[3][4] this compound, with its C9 alkyl chain, is an effective reagent for this purpose. The derivatization process involves the reaction of this compound with the analyte in an aqueous or non-aqueous medium, often catalyzed by pyridine, to form the corresponding nonyloxycarbonyl derivatives.[5] This process significantly reduces the polarity and increases the volatility of the analytes, enabling their separation and detection by GC.[1]
This application note provides a comprehensive protocol for the derivatization of active hydrogen-containing compounds with this compound and their subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Principle of Derivatization
The derivatization with this compound proceeds via a nucleophilic substitution reaction where the active hydrogen of a functional group (e.g., in an alcohol, amine, or carboxylic acid) attacks the carbonyl carbon of the this compound. This results in the formation of a stable, less polar derivative and the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base like pyridine to neutralize the HCl produced. For carboxylic acids, the derivatization can proceed through the formation of a mixed anhydride intermediate, which then reacts with an alcohol to form an ester.[6]
Experimental Protocols
1. Materials and Reagents
-
Analytes of interest (e.g., amino acids, phenols, amines)
-
This compound (reagent grade)
-
Pyridine (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (0.6 M, if starting with an aqueous sample)
-
Organic solvent for extraction (e.g., Hexane, Chloroform)[7]
-
Anhydrous sodium sulfate
-
Internal Standard (IS) solution (e.g., a compound of similar class but not present in the sample)
-
Reaction vials (2 mL, with PTFE-lined caps)
-
Vortex mixer
-
Centrifuge
-
Heating block (optional)
-
GC-MS system
2. Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of the analyte(s) of interest and the internal standard in a suitable solvent at a concentration of 1 mg/mL. Prepare serial dilutions to create calibration standards.
-
Sample Preparation (Aqueous): For aqueous samples, adjust the pH to >9 using sodium bicarbonate solution.[7]
-
Sample Preparation (Dry): If the sample is a dry residue, it can be redissolved in a small volume of pyridine or an appropriate organic solvent prior to derivatization.
3. Derivatization Protocol
This protocol is adapted from established methods for other alkyl chloroformates, such as ethyl chloroformate.[7]
-
To 250 µL of the sample or standard solution in a reaction vial, add 50 µL of the internal standard solution.
-
Add 2 mL of hexane and 30 µL of this compound to the vial.
-
Slowly add 10 µL of pyridine to catalyze the reaction. Caution: The reaction can be exothermic and may release CO₂ if bicarbonate is present. Leave the vial uncapped for a few seconds to release any pressure.[7]
-
Cap the vial tightly and vortex vigorously for 2 minutes at room temperature. The reaction with chloroformates is typically rapid.[7]
-
Allow the layers to separate. The upper organic layer contains the derivatized analytes.
-
Carefully transfer the upper organic layer to a clean vial.
-
(Optional Second Extraction) To the remaining aqueous layer, add 2 mL of chloroform and an additional 20 µL of this compound. Vortex for 2 minutes.[7]
-
Collect the lower chloroform layer and combine it with the initial hexane extract.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis. If necessary, the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in a smaller volume of a suitable solvent (e.g., chloroform) to concentrate the sample.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following GC-MS conditions are proposed for the analysis of this compound derivatives. Due to the longer alkyl chain of the nonyl group, the derivatives will be less volatile than their ethyl or methyl counterparts, necessitating a higher final oven temperature and potentially a slightly longer run time.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 80 °C, hold for 2 min |
| Ramp 1: 15 °C/min to 200 °C | |
| Ramp 2: 10 °C/min to 320 °C, hold for 5 min | |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-650 |
Data Presentation
The following table provides hypothetical retention time and limit of detection (LOD) data for representative analytes derivatized with this compound, based on expected chromatographic behavior. Actual values must be determined experimentally.
| Analyte | Functional Group(s) | Expected Retention Time (min) | Expected LOD (pg on-column) |
| L-Alanine | -NH₂, -COOH | ~12.5 | 150 |
| L-Proline | >NH, -COOH | ~14.2 | 120 |
| Phenol | -OH | ~10.8 | 100 |
| Aniline | -NH₂ | ~11.5 | 130 |
| Benzoic Acid | -COOH | ~13.1 | 180 |
Visualization of Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound derivatives.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. weber.hu [weber.hu]
- 5. A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Use of Nonyl Chloroformate in the Preparation of Mixed Carbonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonyl chloroformate is a chemical reagent utilized in organic synthesis for the introduction of a nonyloxycarbonyl group onto various nucleophiles. A primary application of this reagent is in the preparation of mixed carbonates, which are compounds with the general structure R¹-O-(C=O)-O-R². In these structures, the nonyl group (a nine-carbon alkyl chain) can be strategically incorporated to modify the physicochemical properties of the parent molecule, such as its lipophilicity. This modification is of particular interest in the field of drug development, where the formation of carbonate-linked prodrugs can enhance a drug's solubility, stability, and pharmacokinetic profile. These carbonate linkages can be designed to be cleaved in vivo, releasing the active pharmaceutical ingredient (API).
This document provides detailed protocols and application notes for the synthesis of mixed carbonates using this compound, with a focus on its potential applications in pharmaceutical and medicinal chemistry.
General Reaction Mechanism
The synthesis of mixed carbonates using this compound proceeds via a nucleophilic acyl substitution reaction. An alcohol or a phenol, acting as the nucleophile, attacks the electrophilic carbonyl carbon of this compound. This reaction is typically facilitated by a non-nucleophilic base, such as pyridine or a tertiary amine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.
Experimental Protocols
General Protocol for the Synthesis of a Nonyl-Aryl Mixed Carbonate
This protocol describes a representative procedure for the reaction of this compound with a phenolic compound.
Materials:
-
Phenolic substrate (e.g., 4-nitrophenol)
-
This compound
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 eq.). Dissolve the substrate in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add anhydrous pyridine (1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of this compound: Add this compound (1.1 eq.), dissolved in a small amount of anhydrous dichloromethane, dropwise to the stirred reaction mixture over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure nonyl-aryl mixed carbonate.
-
Quantitative Data
The following table presents representative data for the synthesis of various mixed carbonates using this compound. Please note that this data is illustrative and actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Alcohol/Phenol Substrate | Product | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |
| 1 | Phenol | Nonyl phenyl carbonate | DCM | Pyridine | 3 | RT | 85 |
| 2 | 4-Nitrophenol | Nonyl 4-nitrophenyl carbonate | DCM | Pyridine | 2 | RT | 92 |
| 3 | 4-Methoxyphenol | Nonyl 4-methoxyphenyl carbonate | DCM | Pyridine | 4 | RT | 88 |
| 4 | Benzyl alcohol | Benzyl nonyl carbonate | DCM | Pyridine | 3 | RT | 82 |
| 5 | Cholesterol | Cholesteryl nonyl carbonate | Toluene | Pyridine | 6 | 50 | 75 |
Application in Drug Development: A Prodrug Strategy
The incorporation of a nonyl carbonate moiety can be a valuable strategy in prodrug design to enhance the lipophilicity of a parent drug. Increased lipophilicity can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, such as enhanced membrane permeability and prolonged circulation time.
A parent drug containing a hydroxyl or phenolic functional group can be covalently modified with this compound to form a nonyl carbonate prodrug. This prodrug is expected to be pharmacologically inactive. Upon administration, the increased lipophilicity can facilitate its passage through biological membranes. Once in the systemic circulation or at the target tissue, endogenous enzymes, such as esterases, can hydrolyze the carbonate bond, releasing the active parent drug, nonyl alcohol, and carbon dioxide. Nonyl alcohol is a naturally occurring fatty alcohol and is generally considered to be of low toxicity.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis, purification, and characterization of a mixed carbonate using this compound.
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Reactions should be carried out under an inert atmosphere to prevent hydrolysis of the chloroformate.
-
Pyridine is a flammable and toxic liquid. Handle with care in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
This compound is a useful reagent for the synthesis of mixed carbonates, providing a straightforward method to introduce a lipophilic nonyl group. This approach has potential applications in various fields, particularly in drug development for the creation of prodrugs with modified pharmacokinetic properties. The provided protocols and notes serve as a guide for researchers interested in utilizing this compound for the preparation of mixed carbonates.
Application Notes and Protocols for Nonyl Chloroformate in Protecting Group Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonyl chloroformate is a chemical reagent used in organic synthesis, primarily as a protecting group for amines and, to a lesser extent, alcohols. The introduction of the nonyloxycarbonyl (Noc) group can be advantageous in multi-step syntheses where the reactivity of a primary or secondary amine needs to be temporarily masked. The long nonyl chain increases the lipophilicity of the protected molecule, which can influence its solubility in organic solvents and its interaction with biological systems. This characteristic may be of particular interest in the synthesis of complex molecules and in drug development for modulating physicochemical properties.
These application notes provide an overview of the strategic use of this compound, including protocols for protection and deprotection reactions, and illustrative data.
Core Concepts
Protecting groups are essential tools in organic synthesis, enabling chemists to selectively react with one functional group in the presence of others. Chloroformates, such as this compound, react with nucleophiles like amines and alcohols to form carbamates and carbonates, respectively. These resulting functional groups are generally stable under a variety of reaction conditions.
The nonyloxycarbonyl (Noc) group, installed using this compound, serves as a robust protecting group for amines. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of this compound, leading to the formation of a stable N-nonyloxycarbonyl derivative (a carbamate).
Data Presentation
The following tables summarize typical, illustrative quantitative data for the protection of a model primary amine (benzylamine) and a model primary alcohol (benzyl alcohol) with this compound, as well as the deprotection of the resulting protected compounds. Note: This data is representative and may vary depending on the specific substrate and reaction conditions.
Table 1: Protection of Benzylamine with this compound
| Entry | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Pyridine | Dichloromethane (DCM) | 2 | 0 to rt | 92 |
| 2 | Triethylamine (TEA) | Dichloromethane (DCM) | 3 | 0 to rt | 88 |
| 3 | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 4 | 0 to rt | 85 |
| 4 | Sodium Bicarbonate (aq) | Dichloromethane (DCM) | 6 | rt | 75 |
Table 2: Protection of Benzyl Alcohol with this compound
| Entry | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Pyridine | Dichloromethane (DCM) | 12 | rt | 78 |
| 2 | Triethylamine (TEA) | Dichloromethane (DCM) | 16 | rt | 72 |
| 3 | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 18 | rt | 68 |
Table 3: Deprotection of N-nonyloxycarbonyl-benzylamine
| Entry | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | HBr/Acetic Acid (33%) | Acetic Acid | 1 | rt | 85 |
| 2 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 2 | rt | 82 |
| 3 | Trimethylsilyl Iodide (TMSI) | Acetonitrile | 4 | rt | 90 |
| 4 | Catalytic Hydrogenation (Pd/C, H₂) | Methanol | 24 | rt | 65 |
Experimental Protocols
Protocol 1: General Procedure for the N-Protection of a Primary Amine with this compound
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (1.2 equiv)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve the primary amine (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 equiv) to the solution and stir for 5 minutes.
-
Slowly add this compound (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-nonyloxycarbonyl protected amine.
Protocol 2: General Procedure for the O-Protection of a Primary Alcohol with this compound
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (2.0 equiv)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add pyridine (2.0 equiv) to the solution.
-
Add this compound (1.5 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure nonyl carbonate.
Protocol 3: General Procedure for the Deprotection of an N-nonyloxycarbonyl (Noc) Protected Amine using HBr/Acetic Acid
Materials:
-
N-nonyloxycarbonyl protected amine (1.0 equiv)
-
33% HBr in acetic acid
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-nonyloxycarbonyl protected amine (1.0 equiv) in a minimal amount of glacial acetic acid in a round-bottom flask.
-
Add a solution of 33% HBr in acetic acid (5-10 equiv) to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, precipitate the amine hydrobromide salt by adding a large volume of diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the deprotected amine salt.
-
If the free amine is required, the salt can be neutralized with a suitable base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.
Mandatory Visualization
Caption: General workflow for the protection and deprotection of amines/alcohols using this compound.
Caption: Reaction scheme for the protection of a primary amine with this compound.
Disclaimer
The experimental protocols and quantitative data provided in these application notes are intended for illustrative purposes. The optimal reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may vary depending on the specific substrate and scale of the reaction. It is strongly recommended that researchers perform small-scale optimization experiments before proceeding to a larger scale. Always handle this compound and other chemical reagents with appropriate safety precautions in a well-ventilated fume hood, wearing personal protective equipment.
Application Notes and Protocols for Modifying Hydroxyl Groups in Natural Products with Nonyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of hydroxyl groups in natural products is a critical strategy in drug discovery and development. This process can significantly alter the physicochemical properties of a parent molecule, leading to improved bioavailability, enhanced biological activity, and modified pharmacokinetic profiles. One effective method for this modification is the introduction of a nonyl carbonate group via reaction with nonyl chloroformate. This lipophilic side chain can increase the molecule's affinity for lipid membranes, potentially facilitating its transport into cells and interaction with intracellular targets.
These application notes provide a detailed overview and experimental protocols for the synthesis of nonyl carbonate derivatives of natural products, with a focus on the well-characterized antioxidant, hydroxytyrosol.
Principle of Modification
The reaction involves the nucleophilic attack of a hydroxyl group present in the natural product on the electrophilic carbonyl carbon of this compound. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The resulting product is a nonyl carbonate ester of the natural product. The increased lipophilicity of the modified compound can be a key factor in enhancing its biological efficacy.
Experimental Protocols
General Protocol for the Synthesis of Nonyl Carbonate Derivatives of Hydroxytyrosol
This protocol is based on established methods for the lipophilization of hydroxytyrosol and can be adapted for other natural products bearing accessible hydroxyl groups.[1][2][3]
Materials:
-
Hydroxytyrosol
-
This compound
-
Anhydrous Pyridine (or other suitable non-nucleophilic base like triethylamine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroxytyrosol (1 equivalent) in anhydrous DCM or THF.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.2 equivalents) dropwise with stirring.
-
Addition of this compound: Slowly add this compound (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure hydroxytyrosol nonyl carbonate.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow:
Experimental workflow for the synthesis of hydroxytyrosol nonyl carbonate.
Quantitative Data
The following table summarizes expected outcomes based on similar lipophilization reactions of hydroxytyrosol. Actual yields may vary depending on the specific reaction conditions and the natural product used.
| Natural Product | Modifying Reagent | Product | Yield (%) | Reference |
| Hydroxytyrosol | This compound | Hydroxytyrosol nonyl carbonate | >80 (expected) | N/A |
| Tyrosol | Various Acyl Chlorides | Tyrosyl Esters | 65-95 | [1] |
| Homovanillyl Alcohol | Various Acyl Chlorides | Homovanillyl Esters | 70-98 | [1] |
| Hydroxytyrosol | Various Acyl Chlorides | Hydroxytyrosyl Esters | 60-90 | [1] |
Biological Activity and Potential Signaling Pathways
The introduction of a nonyl carbonate moiety is expected to enhance the lipophilicity of the natural product, which can lead to improved cell membrane permeability and potentially altered biological activity. For instance, increasing the lipophilicity of antioxidants like hydroxytyrosol can enhance their efficacy in lipid-rich environments such as cell membranes, protecting them from oxidative damage.
While specific signaling pathways affected by nonyl carbonate derivatives are not extensively documented, modifications that increase lipophilicity can influence pathways related to:
-
Inflammation: Modified anti-inflammatory natural products may show enhanced inhibition of pathways involving enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or transcription factors like NF-κB.
-
Cancer: Increased cellular uptake of anticancer natural products could lead to more potent effects on signaling pathways involved in cell proliferation, apoptosis (e.g., caspase activation), and angiogenesis.
-
Oxidative Stress: Lipophilic antioxidants can more effectively scavenge radicals within cellular membranes, thereby protecting membrane integrity and influencing signaling pathways sensitive to redox state, such as the Nrf2-ARE pathway.
Logical Relationship of Lipophilization to Biological Activity:
Increased lipophilicity can lead to enhanced biological activity.
Conclusion
The modification of hydroxyl groups in natural products with this compound presents a valuable strategy for enhancing their therapeutic potential. The provided protocols and data serve as a guide for researchers to explore the synthesis and biological evaluation of these novel derivatives. Further studies are warranted to elucidate the specific signaling pathways modulated by these lipophilic natural product analogues.
References
Troubleshooting & Optimization
Side reactions of Nonyl chloroformate with bifunctional molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nonyl chloroformate, particularly in reactions involving bifunctional molecules such as amino acids or hydroxy-amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction of this compound with a bifunctional molecule like an amino acid?
This compound is a derivatizing agent used to increase the volatility and thermal stability of polar molecules for analysis by gas chromatography-mass spectrometry (GC-MS). In the case of an amino acid, it reacts with both the amino and carboxylic acid functional groups in a single step. The amino group is converted to a nonyl carbamate, and the carboxylic acid group is esterified, forming a nonyl ester. This simultaneous derivatization makes the amino acid sufficiently volatile for GC analysis.[1][2]
Q2: What are the most common side reactions when using this compound?
The most prevalent side reaction is hydrolysis . This compound is highly susceptible to moisture and will readily react with water to decompose into n-nonanol, hydrochloric acid (HCl), and carbon dioxide (CO₂).[3] Other potential side reactions include:
-
Thermal Decomposition: At elevated temperatures, this compound can decompose into 1-chlorononane and carbon dioxide.[3]
-
Reaction with Nucleophilic Solvents/Bases: If the solvent (e.g., an alcohol) or the base used is nucleophilic, it can compete with the target molecule for the this compound.
-
Incomplete Derivatization: One functional group of the bifunctional molecule may react while the other does not, leading to a mixture of partially derivatized products.
Q3: How can I prevent the hydrolysis of this compound during my experiment?
Minimizing water content is critical. Here are several steps you can take:
-
Use Anhydrous Solvents: Ensure all solvents are rated as anhydrous and are handled under conditions that prevent atmospheric moisture contamination.
-
Dry Glassware: Thoroughly dry all glassware in an oven and cool it in a desiccator before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude moist air.
-
Proper Reagent Storage: Store this compound in a tightly sealed container in a cool, dry place, as recommended by the manufacturer.[4][5]
Q4: What is the role of the base in the reaction, and which one should I choose?
A base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6] The removal of HCl drives the reaction to completion. Pyridine is a commonly used base in these derivatization reactions as it also acts as a catalyst.[7][8] However, it is crucial to use anhydrous pyridine to avoid introducing water into the reaction.
Q5: My reaction mixture turned cloudy or formed a precipitate. What does this indicate?
The formation of a white or off-white precipitate is often the hydrochloride salt of the base used (e.g., pyridine hydrochloride) or an amine reagent.[3] This is a visual indication that the reaction is proceeding and that HCl is being generated and neutralized. However, if the precipitate forms immediately upon addition of the chloroformate before the substrate is fully mixed, it could indicate a very fast reaction or reaction with residual moisture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Derivatized Product | 1. Hydrolysis of this compound: The reagent may have decomposed due to moisture before reacting with the substrate.[3]2. Incomplete Reaction: Insufficient reaction time, temperature, or amount of derivatizing agent.3. Poor Extraction: The derivatized product may not be efficiently extracted from the aqueous phase. | 1. Ensure all reagents and solvents are anhydrous. Work under an inert atmosphere.2. Optimize reaction parameters. Increase the molar excess of this compound and base. Extend the reaction time or gently warm the mixture if thermally stable.3. Use a non-polar solvent like hexane or chloroform for liquid-liquid extraction.[9] |
| Multiple Peaks for a Single Analyte in GC-MS | 1. Incomplete Derivatization: Peaks corresponding to the underivatized, mono-derivatized, and fully-derivatized analyte may be present.2. Side Products: Formation of byproducts from side reactions. | 1. Increase the amount of this compound and base. Ensure proper mixing and sufficient reaction time.2. Check for sources of water. Confirm the purity of the starting materials and solvents. |
| Presence of a Large n-Nonanol Peak in the Chromatogram | Extensive Hydrolysis: Significant decomposition of this compound due to the presence of water.[3] | Rigorously dry all glassware, use anhydrous solvents, and conduct the reaction under an inert atmosphere. |
| No Product Formation | 1. Degraded this compound: The reagent may have degraded during storage.2. Incorrect Reaction pH: The pH of the aqueous solution containing the bifunctional molecule may not be optimal for the reaction. | 1. Use a fresh bottle of this compound. Store the reagent properly at recommended cool temperatures.[10]2. Adjust the pH of the sample solution with a suitable base before adding the chloroformate. For amino acids, a basic pH is generally required.[11] |
| Variable Results/Poor Reproducibility | 1. Inconsistent Moisture Control: Varying amounts of water in different experimental runs.2. Inaccurate Reagent Dispensing: Especially for small volumes of this compound. | 1. Standardize the procedure for drying glassware and handling anhydrous solvents.2. Prepare a stock solution of this compound in an anhydrous solvent to allow for more accurate and reproducible dispensing. |
Experimental Protocols
Protocol: Derivatization of Amino Acids with this compound for GC-MS Analysis
This protocol is adapted from established methods for other alkyl chloroformates.[1][12]
Materials:
-
This compound
-
Anhydrous Pyridine
-
Anhydrous Methanol
-
Chloroform (or other suitable extraction solvent)
-
Sodium sulfate (anhydrous)
-
Standard solution of amino acids in 0.1 M HCl
-
Sample containing amino acids
Procedure:
-
Sample Preparation:
-
Pipette a known volume (e.g., 100 µL) of the amino acid standard or sample into a reaction vial.
-
Evaporate the solvent to complete dryness under a stream of nitrogen. It is crucial that no water remains.
-
-
Derivatization:
-
Add 100 µL of a 1:4 (v/v) mixture of anhydrous pyridine and anhydrous methanol to the dried sample.
-
Vortex for 30 seconds to dissolve the residue.
-
Add 20 µL of this compound.
-
Vortex vigorously for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
-
Extraction:
-
Add 200 µL of chloroform and 200 µL of a saturated sodium bicarbonate solution to the reaction mixture to stop the reaction and neutralize excess reagents.
-
Vortex for 1 minute.
-
Centrifuge to separate the layers.
-
Carefully transfer the lower organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis:
-
Inject 1-2 µL of the dried organic extract into the GC-MS system.
-
Visualizations
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. vandemark.com [vandemark.com]
- 6. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Nonyl chloroformate derivatization
Welcome to the Technical Support Center for optimizing nonyl chloroformate derivatization. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatization with this compound?
A1: Derivatization with this compound is a chemical modification technique used primarily for gas chromatography (GC) analysis. It converts polar, non-volatile analytes containing active hydrogen groups (such as amines, phenols, carboxylic acids, and thiols) into more volatile and thermally stable nonyl carbamate or ester derivatives. This process, a type of acylation, improves peak shape, enhances separation, and increases sensitivity during GC analysis.[1][2]
Q2: What is the optimal pH for the derivatization reaction?
A2: An alkaline environment is critical for the successful derivatization of most functional groups with this compound. A pH greater than 9 is typically required to ensure the deprotonation of phenolic hydroxyl and amino groups, facilitating their reaction with the chloroformate.[3][4] For very basic compounds like diamines, a pH greater than 12 may be necessary for complete conversion.[2] The pH is commonly adjusted using a sodium bicarbonate or sodium hydroxide solution.[3][5]
Q3: What solvent system is recommended for this reaction?
A3: this compound derivatization is highly effective in a biphasic aqueous-organic system.[2][6] The analyte is dissolved in an aqueous buffer (to control pH), and the this compound is dissolved in an immiscible organic solvent like hexane or chloroform.[3][6] The reaction occurs at the interface, and the resulting nonpolar derivative is extracted into the organic layer. This approach simplifies sample preparation by often eliminating the need for complete sample drying.[2][6] For specific applications, polar aprotic solvents such as pyridine or acetonitrile can also be used as the reaction medium.[7]
Q4: What is the function of pyridine in the reaction mixture?
A4: Pyridine serves two main roles in chloroformate derivatizations. First, it acts as a catalyst to accelerate the reaction rate. Second, it functions as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct that is generated.[3][4][7] Removing the acidic byproduct is important as it can prevent potential degradation of the column during GC analysis.[1]
Q5: How can I quench the reaction and remove excess this compound?
A5: The reaction is typically quenched by the separation of the aqueous and organic phases. Excess this compound is highly reactive with water and will hydrolyze in the aqueous layer. For analysis, the organic layer containing the derivative is collected. If residual reagent in the organic layer is a concern, a gentle wash with a fresh aliquot of the aqueous buffer can be performed, though this is often unnecessary as the excess reagent and its hydrolysis byproducts are typically more polar than the derivatized analyte and elute separately during chromatography.
Q6: What are the typical reaction times and temperatures?
A6: A significant advantage of chloroformate derivatization is its rapid reaction speed. Many reactions proceed to completion within a matter of seconds or minutes at room temperature.[1][8] For analytes that are difficult to derivatize or to ensure complete reaction, gentle heating (e.g., 60°C) may be applied.[9] However, it is crucial to first consider the thermal stability of both the analyte and the resulting derivative.[1] A time-course study is recommended to determine the optimal reaction time for your specific application.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during this compound derivatization experiments.
Problem 1: Low or No Product Yield
Q: My chromatogram shows a very small product peak or none at all. What are the likely causes and solutions?
A: This is a common issue that can stem from several factors related to the reaction conditions and reagents.
-
Potential Cause 1: Incorrect pH
-
Potential Cause 2: Presence of Moisture (in anhydrous reactions)
-
Solution: While many chloroformate reactions are designed for aqueous media, if your protocol specifies anhydrous conditions, the presence of water is detrimental. Water will hydrolyze the this compound reagent, reducing its availability to react with the analyte.[9][11] Ensure all glassware is oven-dried, use high-purity anhydrous solvents, and dry the sample completely under a stream of nitrogen before adding the reagent.[9][11]
-
-
Potential Cause 3: Insufficient or Degraded Reagent
-
Solution: Ensure that the this compound is used in sufficient molar excess to drive the reaction to completion.[9] Chloroformate reagents are sensitive to moisture and can degrade over time. Use a fresh, high-quality reagent and store it properly in a desiccator, sealed under an inert atmosphere.[12]
-
-
Potential Cause 4: Suboptimal Reaction Time or Temperature
Problem 2: Poor Reproducibility Between Samples
Q: I am getting inconsistent results across my sample set. How can I improve reproducibility?
A: Poor reproducibility often points to inconsistencies in sample handling and reaction setup.
-
Potential Cause 1: Inconsistent pH Adjustment
-
Solution: Small variations in pH can lead to significant differences in derivatization efficiency. Use a calibrated pH meter and ensure the final pH of the aqueous phase is consistent for every sample.
-
-
Potential Cause 2: Matrix Effects
-
Solution: Components within the sample matrix (e.g., salts, proteins, other metabolites) can interfere with the reaction.[12] Consider a sample cleanup step (e.g., solid-phase extraction, protein precipitation) prior to derivatization. Performing a matrix effect study by spiking a known amount of analyte into the matrix can help quantify the interference.[12]
-
-
Potential Cause 3: Pipetting Inaccuracy
-
Solution: Use calibrated micropipettes for adding the sample, solvent, and derivatizing reagent. Inaccurate dispensing, especially of the reagent, can lead to variable results.[1]
-
Problem 3: Multiple Unexpected Peaks in Chromatogram
Q: My chromatogram shows several unexpected peaks, complicating the analysis. What could they be?
A: Extraneous peaks can originate from side reactions, incomplete derivatization, or the reagents themselves.
-
Potential Cause 1: Incomplete Derivatization
-
Potential Cause 2: Partially Derivatized Products
-
Solution: For analytes with multiple reactive sites (e.g., tyrosine, which has both a phenolic hydroxyl and an amino group), incomplete derivatization can yield a mixture of partially and fully derivatized products.[13] Increasing the reagent concentration and optimizing reaction time can help drive the reaction to form a single, fully derivatized product.[9]
-
-
Potential Cause 3: Reagent Byproducts
-
Solution: The hydrolysis of this compound and reactions with the solvent can create byproducts. These are typically more volatile and elute earlier. Running a reagent blank (all components except the analyte) can help identify these peaks so they can be excluded from integration.
-
Data Presentation: Optimizing Reaction Parameters
The selection of solvent and reaction conditions is critical for successful derivatization.
Table 1: Solvent Selection Guide for Chloroformate Derivatization
| Solvent Type | Examples | Role & Characteristics |
| Aqueous Buffer | Sodium Bicarbonate, Borate Buffer | Dissolves the analyte and maintains the critical alkaline pH required for the reaction.[3][13] |
| Nonpolar Organic | Hexane, Chloroform, Dichloromethane | Dissolves the this compound reagent and extracts the nonpolar derivatized product.[3][5][7] |
| Polar Aprotic | Pyridine, Acetonitrile (ACN), DMF | Can be used as the primary reaction medium or as a catalyst/acid scavenger.[7] Pyridine is highly recommended.[3][7] |
Table 2: Summary of Typical Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale & Notes |
| pH | > 9.0 (typically 9.5 - 11.5) | Essential for deprotonating active hydrogens on amines and phenols.[2][3][14] |
| Temperature | Room Temperature (20-25°C) | Reaction is typically fast and exothermic. Heating is usually not required.[1][8] |
| Reaction Time | 30 seconds - 5 minutes | Derivatization is often instantaneous. A time-course study is advised for new analytes.[1][5][10] |
| Catalyst | Pyridine | Acts as a catalyst and scavenges HCl byproduct, improving yield and protecting the GC column.[3][7] |
| Extraction | Vigorous vortexing/shaking | Ensures efficient mixing of the biphasic system to maximize reaction at the interface.[5] |
Experimental Protocols
Protocol: General Derivatization of Analytes in an Aqueous Sample
This protocol provides a general workflow for the derivatization of analytes (e.g., phenols, amines) in an aqueous matrix using this compound for GC-MS analysis.
-
Sample Preparation:
-
Pipette 250 µL of the aqueous sample (or standard solution) into a 2 mL glass reaction vial.
-
If an internal standard is used, add it to the vial at this stage.
-
-
pH Adjustment:
-
Add 65 µL of 1 M Sodium Bicarbonate (NaHCO₃) solution to make the sample alkaline (target pH > 9).[4] Vortex briefly.
-
-
Reagent Addition:
-
Add 1 mL of a solution of this compound in hexane (e.g., 30 µL of reagent per 2 mL of hexane).
-
Add 10 µL of pyridine to catalyze the reaction.[3]
-
-
Reaction & Extraction:
-
Sample Collection:
-
Analysis:
-
The sample is now ready for injection into the GC-MS system.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: General experimental workflow for this compound derivatization.
Caption: Troubleshooting flowchart for diagnosing low derivatization yield.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Nonyloxycarbonyl (Noc) Protecting Group
Disclaimer: The nonyloxycarbonyl (Noc) protecting group is not widely documented in chemical literature. The following troubleshooting guide and FAQs are based on the general principles of carbamate protecting groups and the predicted behavior of a long-chain alkoxycarbonyl protecting group like Noc. The proposed protocols are analogous to those used for similar, more common protecting groups and should be adapted and optimized for specific substrates.
Frequently Asked Questions (FAQs)
Q1: What is the nonyloxycarbonyl (Noc) protecting group?
The nonyloxycarbonyl (Noc) group is a carbamate-type protecting group for amines. Structurally, it is similar to the well-known Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups, consisting of a nonyloxy (C9H19O-) moiety attached to a carbonyl group, which in turn is bonded to the nitrogen atom of the amine. The long alkyl chain of the nonyl group increases its lipophilicity, which can influence the solubility of the protected substrate.
Q2: Under what conditions is the Noc group typically stable?
Based on the general stability of carbamate protecting groups, the Noc group is expected to be stable under a wide range of conditions, including:
-
Basic conditions: Resistant to many basic reagents, allowing for reactions such as saponification of esters elsewhere in the molecule.
-
Nucleophilic attack: Generally stable to common nucleophiles.
-
Mild reducing agents: Expected to be stable to reagents like sodium borohydride.
Q3: What are the common methods for removing the Noc protecting group?
The primary methods for the cleavage of carbamate protecting groups are acidic hydrolysis and hydrogenolysis. The choice of method depends on the overall structure of the molecule and the presence of other functional groups.
-
Acidic Cleavage: Treatment with a strong acid cleaves the carbamate to release the free amine, carbon dioxide, and nonyl alcohol.
-
Hydrogenolysis: If the molecule is stable to reductive conditions, catalytic hydrogenation can be an effective and mild method for deprotection.
Q4: How does the Noc group's reactivity compare to Boc or Cbz?
The reactivity of the Noc group is predicted to be similar to other alkoxycarbonyl protecting groups. The long alkyl chain is not expected to significantly alter the electronic properties of the carbamate bond. However, its increased steric bulk and lipophilicity might slightly influence reaction rates and solubility compared to smaller groups like Boc.
Troubleshooting Guides
Problem 1: Incomplete Noc Deprotection
Symptoms:
-
Persistence of the Noc-protected starting material, as observed by TLC, LC-MS, or NMR analysis.
-
Low yield of the desired deprotected amine.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid (e.g., from 25% TFA in DCM to 50% or neat TFA). Consider using a stronger acid system like HCl in dioxane. |
| Inadequate Reaction Time or Temperature | Prolong the reaction time and monitor the progress closely by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) may be beneficial, but should be done cautiously to avoid side reactions. |
| Poor Solubility | The long nonyl chain may affect solubility. Ensure the substrate is fully dissolved in the reaction solvent. Consider co-solvents to improve solubility. |
| Steric Hindrance | If the Noc-protected amine is in a sterically hindered environment, stronger acidic conditions and longer reaction times may be necessary. |
| Inefficient Hydrogenolysis Catalyst | If using hydrogenolysis, ensure the catalyst (e.g., Palladium on carbon) is fresh and active. Increase catalyst loading or hydrogen pressure if necessary. |
Problem 2: Formation of Side Products During Noc Deprotection
Symptoms:
-
Appearance of unexpected spots on TLC or peaks in LC-MS.
-
Difficulty in purifying the desired product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Alkylation by the Nonyl Cation (under acidic conditions) | The cleavage of the Noc group can generate a nonyl cation, which can alkylate nucleophilic functional groups (e.g., tryptophan, methionine, tyrosine residues in peptides). Add a scavenger, such as triisopropylsilane (TIS) or water, to the reaction mixture to trap the carbocation. |
| Acid-Labile Functional Groups | Other functional groups in the molecule may be sensitive to the acidic conditions required for Noc removal. Use milder acidic conditions (e.g., formic acid) or switch to a different deprotection strategy like hydrogenolysis. |
| Incomplete Reaction leading to Complex Mixture | If the reaction is not driven to completion, the presence of starting material, product, and potential byproducts can complicate purification. Ensure complete deprotection by optimizing reaction conditions as described in Problem 1. |
Experimental Protocols
Protocol 1: Acidic Cleavage of the Noc Group using Trifluoroacetic Acid (TFA)
Materials:
-
Noc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, as a scavenger)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and glassware
Procedure:
-
Dissolve the Noc-protected substrate in anhydrous DCM (approx. 0.1-0.2 M concentration) under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triisopropylsilane (TIS) to the solution (typically 2.5-5% v/v).
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 25-50% v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.
-
The resulting amine TFA salt can be used directly or neutralized with a mild base for further reactions or purification.
Protocol 2: Noc Deprotection via Catalytic Hydrogenolysis
Materials:
-
Noc-protected substrate
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Palladium on carbon (Pd/C, typically 5-10 mol%)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Magnetic stirrer and glassware
Procedure:
-
Dissolve the Noc-protected substrate in a suitable solvent in a flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected amine.
Visualizations
Caption: Mechanisms for Noc group removal.
Technical Support Center: Nonyl Chloroformate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nonyl chloroformate. Our focus is to help you prevent di-substitution and other side reactions to achieve high yields of your desired mono-substituted products.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of di-substitution when using this compound with primary amines or other poly-functional molecules?
The primary cause of di-substitution is the high reactivity of the initial mono-substituted product, which can compete with the starting material for the remaining this compound. This is especially prevalent if the reaction conditions are not carefully controlled. Key contributing factors include incorrect stoichiometry, rapid addition of the chloroformate, and elevated reaction temperatures.
Q2: How can I control the stoichiometry to favor mono-substitution?
Precise control of stoichiometry is crucial. It is highly recommended to use a 1:1 molar ratio of your amine substrate to this compound. Using a slight excess of the amine can sometimes help to ensure all the chloroformate is consumed, but this may complicate purification. Conversely, an excess of this compound will almost certainly lead to di-substitution.
Q3: What is the role of a base in this reaction, and which one should I choose?
A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] Without a base, the HCl will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. For reactions in anhydrous organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), organic bases such as triethylamine (Et3N) or pyridine are commonly used.[1] For reactions in a two-phase system (e.g., DCM/water), inorganic bases like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) are suitable.[1] The choice of base can influence the reaction rate and selectivity.
Q4: What are the optimal reaction temperatures to prevent di-substitution?
The reaction between an amine and this compound is typically exothermic.[1] Running the reaction at reduced temperatures, generally between 0 °C and room temperature (20-25 °C), is highly recommended to control the reaction rate and minimize the formation of byproducts, including the di-substituted product.[1] Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common and effective strategy.
Q5: Are there any alternative strategies to prevent di-substitution with symmetrical diamines?
Yes, for symmetrical diamines where di-substitution is a significant challenge, several advanced techniques can be employed. One method involves the pre-treatment of the diamine with 9-borabicyclo[3.3.1]nonane (9-BBN). This forms a complex with one of the amine groups, selectively deactivating it and allowing for mono-acylation of the other. Another innovative and environmentally friendly approach is the use of carbon dioxide (CO₂) as a temporary, traceless protecting group for one of the amine functionalities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant amount of di-substituted product observed. | 1. Incorrect stoichiometry (excess this compound).2. This compound was added too quickly.3. Reaction temperature was too high.4. Inefficient mixing. | 1. Carefully check calculations and use a 1:1 molar ratio of amine to this compound.2. Add the this compound dropwise to the stirred amine solution, preferably using a syringe pump for slow and controlled addition.3. Perform the reaction at a lower temperature (e.g., start at 0 °C).4. Ensure vigorous and efficient stirring throughout the entire addition and reaction time. |
| Low yield of the desired mono-substituted product. | 1. Incomplete reaction.2. The starting amine was protonated and became non-nucleophilic.3. Hydrolysis of this compound due to moisture.4. The product is water-soluble and was lost during workup. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A slight increase in temperature after the addition is complete may be necessary for less reactive amines.[1]2. Ensure at least one equivalent of a suitable base is used to neutralize the HCl byproduct.3. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).4. Check the aqueous layer for your product before discarding it during the workup procedure. |
| Formation of urea byproducts. | 1. Presence of water reacting with the chloroformate to form an unstable carbamic acid, which can lead to urea formation. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere will also help to exclude atmospheric moisture. |
| Reaction does not start or is very sluggish. | 1. Purity of reagents is low.2. The amine substrate is not sufficiently nucleophilic.3. Reaction temperature is too low. | 1. Ensure the this compound and the amine are of high purity. Chloroformates can degrade over time, especially if exposed to moisture.2. For less reactive amines, a stronger base or a catalytic amount of a nucleophilic catalyst (e.g., 4-dimethylaminopyridine, DMAP) may be required. However, be cautious as this can also increase the rate of di-substitution.3. Allow the reaction to slowly warm to room temperature after the initial addition at 0 °C. For very unreactive substrates, gentle heating may be necessary, but this should be done with careful monitoring to avoid di-substitution. |
Data Presentation
The following table summarizes representative reaction conditions for the mono-N-acylation of primary amines with long-chain alkyl chloroformates. Please note that while these conditions are based on reactions with Octyl chloroformate, they serve as an excellent starting point for experiments with this compound due to their similar chemical properties.[1]
| Amine Substrate | Chloroformate (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Mono-product (%) |
| Hexylamine | 1.0 | Triethylamine (1.1) | Dichloromethane | 0 to RT | 2 | >90 |
| Aniline | 1.0 | Pyridine (1.1) | Tetrahydrofuran | 0 to RT | 3 | ~85 |
| 1,6-Hexanediamine | 1.0 | Sodium Bicarbonate (2.2) | Dichloromethane/Water | 0 to RT | 4 | 50-60 (di-product also formed) |
| Benzylamine | 1.0 | Sodium Hydroxide (aq) | Diethyl Ether/Water | RT | 1 | >95 |
Experimental Protocols
Protocol 1: Selective Mono-N-acylation of a Primary Amine with this compound
This protocol describes a general procedure for the selective mono-acylation of a primary amine using this compound under anhydrous conditions.
Materials:
-
Primary amine (1.0 equivalent)
-
This compound (1.0 equivalent)
-
Triethylamine (Et3N) (1.1 equivalents), freshly distilled
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel or syringe pump, magnetic stirrer)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Dissolve the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate dry flask, dissolve this compound (1.0 eq.) in a small amount of anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution over a period of 30-60 minutes. A syringe pump is recommended for a slow and consistent addition rate.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour.
-
Remove the ice bath and let the reaction warm to room temperature. Continue to stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure mono-acylated product.
Visualizations
Caption: General mechanism of carbamate formation.
Caption: Troubleshooting workflow for di-substitution.
Caption: Key parameters influencing mono-substitution.
References
Technical Support Center: Nonyl Chloroformate Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of nonyl chloroformate in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to assist in your experimental design and interpretation.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the use of this compound in aqueous experimental settings.
Question: My reaction yield is consistently lower than expected when using this compound in an aqueous buffer. What could be the cause?
Answer: Low reaction yields are often attributable to the degradation of this compound via hydrolysis in the aqueous environment. Chloroformates are known to be moisture-sensitive and will react with water to form the corresponding alcohol (nonanol), hydrochloric acid, and carbon dioxide.[1][2] This side reaction consumes your reagent, leading to reduced availability for your desired transformation. To mitigate this, consider the following troubleshooting steps:
-
Minimize Water Contact: Prepare your this compound solution in a dry, water-miscible organic solvent (e.g., anhydrous acetonitrile or THF) immediately before use and add it to the aqueous reaction mixture in a rapid, well-stirred manner.
-
Control pH: The rate of hydrolysis can be influenced by pH. While specific data for this compound is limited, the hydrolysis of other organic compounds can be pH-dependent.[3] Consider buffering your reaction medium to a pH that is optimal for your desired reaction while potentially minimizing hydrolysis.
-
Lower Temperature: Hydrolysis is a chemical reaction with a rate that is typically dependent on temperature.[3] Running your reaction at a lower temperature, if compatible with your desired transformation, can slow the rate of this compound degradation.
Question: I am observing a decrease in the pH of my reaction mixture over time after adding this compound. Why is this happening?
Answer: The hydrolysis of this compound produces nonanol, carbon dioxide, and, importantly, hydrochloric acid (HCl).[1][2] The generation of HCl will lead to a decrease in the pH of an unbuffered or weakly buffered aqueous solution. This pH shift can, in turn, affect the rate of your primary reaction and the stability of other components in your mixture.
-
Use a Buffer: Employing a buffer system with sufficient capacity to neutralize the generated HCl is crucial for maintaining a stable reaction pH.
-
Monitor pH: If your experimental setup allows, monitor the pH in real-time and make necessary adjustments.
Question: Are there any specific analytical techniques recommended for monitoring the stability of this compound in my experiments?
Answer: Yes, several chromatographic techniques are well-suited for monitoring the concentration of this compound and the appearance of its degradation products over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. This compound and its primary hydrolysis product, nonanol, can be separated and quantified using this method. Derivatization of nonanol may be necessary to improve its chromatographic properties.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed, particularly if derivatization is used to introduce a chromophore for UV detection or to enhance ionization for mass spectrometry (LC-MS) detection.[7][8][9][10]
Question: How does the stability of this compound compare to other alkyl chloroformates?
Answer: Generally, the stability of alkyl chloroformates in aqueous solutions increases with the size and steric hindrance of the alkyl group.[1][2] Lower molecular weight, primary alkyl chloroformates like methyl and ethyl chloroformate hydrolyze rapidly.[1][2][11] As a long-chain primary alkyl chloroformate, this compound is expected to be more stable than its shorter-chain counterparts but will still be susceptible to hydrolysis.
Quantitative Data on Chloroformate Stability
| Chloroformate | Structure | Hydrolysis Half-life (in water) | Reference |
| Methyl Chloroformate | CH₃OCOCl | 1.4 minutes | [11] |
| Ethyl Chloroformate | CH₃CH₂OCOCl | ~5 minutes | [11] |
| n-Propyl Chloroformate | CH₃CH₂CH₂OCOCl | ~12 minutes | [11] |
| Isopropyl Chloroformate | (CH₃)₂CHOCOCl | ~19 minutes | [11] |
| Phenyl Chloroformate | C₆H₅OCOCl | 53.2 minutes | [11] |
| This compound | CH₃(CH₂)₈OCOCl | Estimated to be > 1 hour * | - |
Note: The half-life for this compound is an estimation based on the trend of increasing stability with longer alkyl chains observed for other chloroformates.[1][2] Experimental determination is recommended for precise kinetic data.
Experimental Protocols
Protocol for Assessing this compound Stability by GC-MS
This protocol outlines a general procedure for determining the rate of hydrolysis of this compound in an aqueous buffer.
1. Materials and Reagents:
-
This compound (≥95% purity)
-
Anhydrous acetonitrile (or other suitable dry, water-miscible solvent)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Internal standard (e.g., decane or dodecane)
-
Quenching solution (e.g., a solution of a primary or secondary amine like piperidine in an organic solvent to rapidly react with remaining this compound)
-
Extraction solvent (e.g., hexane or ethyl acetate)
-
Sodium sulfate (anhydrous)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[4]
3. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous acetonitrile.
-
Prepare a stock solution of the internal standard in the extraction solvent.
-
-
Hydrolysis Experiment:
-
Equilibrate the aqueous buffer to the desired temperature in a sealed reaction vessel with stirring.
-
At time t=0, add a known volume of the this compound stock solution to the buffer to achieve the desired initial concentration.
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Extraction:
-
Immediately add the withdrawn aliquot to a vial containing the quenching solution to stop the hydrolysis reaction.
-
Add a known amount of the internal standard solution.
-
Add the extraction solvent and vortex vigorously for 1 minute.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a clean vial and dry over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the dried organic extract into the GC-MS.
-
Use a temperature program suitable for separating this compound, nonanol, and the internal standard. A possible starting point is an initial temperature of 80°C held for 2 minutes, followed by a ramp to 280°C.[4]
-
The mass spectrometer should be operated in scan mode to identify the peaks corresponding to this compound and its hydrolysis products. For quantitative analysis, selected ion monitoring (SIM) can be used for higher sensitivity.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and the internal standard at each time point.
-
Calculate the concentration of this compound at each time point using a calibration curve.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.
-
Visualizations
Hydrolysis Pathway of this compound
Caption: Hydrolysis pathway of this compound in an aqueous environment.
Experimental Workflow for Stability Assessment
Caption: A logical workflow for the experimental determination of this compound stability.
References
- 1. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nationalacademies.org [nationalacademies.org]
- 3. Kinetics and mechanisms of non-radically and radically induced degradation of bisphenol A in a peroxymonosulfate-chloride system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HPLC-MS Detection of Nonylphenol Ethoxylates and Lauryl Ethoxylates in Foodstuffs and the Inner Coatings of High-Barrier Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Incomplete derivatization with Nonyl chloroformate troubleshooting
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during derivatization with nonyl chloroformate.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatization with this compound?
This compound is a derivatizing agent used in chromatography to enhance the analytical properties of polar compounds.[1] By reacting with active hydrogen atoms in functional groups like amines, phenols, and carboxylic acids, it converts these polar analytes into less polar, more volatile derivatives.[1] This improves their separation and detection in gas chromatography (GC) and liquid chromatography (LC).
Q2: How should this compound be stored?
Proper storage of this compound is crucial for maintaining its reactivity. It should be stored in a tightly-sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[2][3] For long-term storage, a temperature of 2-8°C is often recommended.[2] As chloroformates can degrade in moist air, minimizing exposure to atmospheric moisture is critical.[1]
Q3: What are the primary reactive targets for this compound?
This compound primarily reacts with nucleophilic functional groups. The reactivity order is generally:
-
Amines (to form carbamates)[1]
-
Phenols
-
Alcohols (to form carbonate esters)[1]
-
Carboxylic acids (to form mixed anhydrides)[1]
Troubleshooting Incomplete Derivatization
Problem: My analytical results show poor peak shape (e.g., tailing) and low signal intensity for my analyte after derivatization.
This is a classic symptom of incomplete derivatization.[4] The presence of underivatized polar analytes can lead to strong interactions with the stationary phase of the chromatography column, resulting in poor peak shape and reduced sensitivity.[4]
Below is a troubleshooting guide to address potential causes of incomplete derivatization.
Troubleshooting Flowchart
Caption: A logical flowchart for diagnosing and resolving incomplete derivatization.
Detailed Troubleshooting Q&A
Q: My derivatization is still incomplete after following the basic flowchart. What other factors should I consider?
A: Several factors beyond the basics can impact derivatization efficiency.
-
Presence of Water: Chloroformates are highly sensitive to moisture.[4] Water will react with this compound, consuming the reagent and preventing it from reacting with your analyte.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous grade solvents and reagents. If your sample is in an aqueous solution, it should be completely dried down (e.g., by lyophilization or under a stream of nitrogen) before adding the derivatization reagents.[4]
-
-
Insufficient Reagent: The derivatization reaction requires a stoichiometric excess of this compound to drive the reaction to completion.[4]
-
Solution: Increase the molar excess of this compound relative to the analyte. While a large excess is generally used, injecting too much excess reagent can sometimes cause issues with the analytical instrument.[4] Optimize the amount to be sufficient for complete reaction without overloading the system.
-
-
Suboptimal Reaction Conditions: The kinetics of the derivatization reaction are influenced by time, temperature, and pH.
-
Time and Temperature: While many chloroformate reactions are rapid, some sterically hindered or less reactive functional groups may require longer reaction times or gentle heating to proceed to completion.[4][5] However, be aware that excessive heat can potentially degrade the derivatives.[6]
-
pH: The reaction of this compound with amines and phenols is typically carried out under basic conditions. The base serves to neutralize the hydrochloric acid byproduct and to deprotonate the analyte, making it more nucleophilic.[1] Pyridine is often used as a catalyst and base.[7] Ensure the reaction mixture is sufficiently basic.
-
-
Reagent Degradation: this compound can degrade over time, especially if not stored correctly.[2][3]
-
Solution: Use a fresh vial of the reagent if degradation is suspected. It is good practice to purchase reagents in small quantities to ensure a fresh supply.[8]
-
Experimental Protocols
General Protocol for Derivatization of Amines in an Aprotic Solvent
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample containing the amine into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reagent Preparation:
-
Prepare a solution of this compound in an anhydrous aprotic solvent (e.g., toluene, hexane). The concentration will depend on the expected concentration of the analyte.
-
-
Derivatization Reaction:
-
Add a known volume of an anhydrous basic solvent (e.g., pyridine in toluene) to the dried sample.
-
Add the this compound solution. A typical starting point is a 2:1 ratio of chloroformate solution to sample solution.
-
Vortex the mixture vigorously for 1-5 minutes at room temperature.[9]
-
-
Extraction:
-
Analysis:
-
Carefully transfer the organic layer to an autosampler vial for analysis by GC or LC.
-
Experimental Workflow Diagram
References
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. aksci.com [aksci.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chloroformates in gas chromatography as general purpose derivatizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivitization Preparation - Chromatography Forum [chromforum.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Nonyl Chloroformate-Derivatized Compounds
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with nonyl chloroformate derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an ester of chloroformic acid.[1] It is a derivatization agent used in organic chemistry to convert polar compounds into less polar, more volatile derivatives.[1] This is particularly useful for preparing samples like amino acids, amines, and phenols for analysis by gas chromatography/mass spectrometry (GC/MS).[1][2] The derivatization improves chromatographic behavior and can enhance detection sensitivity.[3]
Q2: What functional groups react with this compound?
This compound reacts with several nucleophilic functional groups. Its reactivity is similar to that of acyl chlorides.[1] Key reactions include:
Q3: What are the most common impurities or side-products in a this compound derivatization reaction?
Common impurities include:
-
Unreacted starting materials: If the reaction does not go to completion.
-
Hydrolysis products: this compound can react with moisture to hydrolyze into nonyl alcohol, HCl, and CO2.[5]
-
Excess reagent: Unreacted this compound may remain.
-
Side-products from base: The base used to scavenge HCl (e.g., pyridine, triethylamine) can introduce impurities.
Q4: How should I monitor the progress of the derivatization reaction?
The reaction progress can be monitored using Thin Layer Chromatography (TLC). Take a small aliquot from the reaction mixture and spot it on a TLC plate against a spot of your starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar product spot indicates the reaction is proceeding. Developing an optimal solvent system for TLC is also the first step in preparing for purification by flash chromatography.[6]
Q5: Are the resulting nonylcarbamate derivatives stable during purification?
Stability can be a concern, particularly during purification on silica gel. Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[7][8] If you observe streaking on your TLC plate or obtain mixed fractions from a column where good separation was expected, your compound may be decomposing.[7] It is recommended to test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for an hour, and then running the plate to see if any new spots have appeared (a 2D TLC can also be used for this).[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound-derivatized compounds.
Problem: Low or No Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Reagent Degradation | This compound is highly reactive and sensitive to moisture, which can cause it to hydrolyze.[5] Always use a fresh bottle or a properly stored reagent under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reaction Conditions | The reaction requires a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[1] Ensure an appropriate base is used in stoichiometric amounts or as the solvent. The reaction is often rapid at room temperature.[9] |
| Poor Quality Starting Material | Impurities in your starting amine, alcohol, or carboxylic acid can interfere with the reaction. Confirm the purity of your starting material before beginning the derivatization. |
Problem: Product Decomposes During Column Chromatography
| Possible Cause | Recommended Solution |
| Silica Gel Acidity | Standard silica gel is acidic and can degrade sensitive compounds like carbamates or carbonates.[7][8] |
| Solution 1: Deactivate Silica | Attenuate the acidity of the silica gel by preparing a slurry with your nonpolar eluent containing 1-2% triethylamine, then pack the column with this mixture. This is useful for purifying amines and other basic compounds.[8] |
| Solution 2: Use Alternative Media | If the compound is highly sensitive, switch to a different stationary phase. Alumina (basic or neutral) or Florisil (mild, neutral) are common alternatives.[7][8] Always test the separation on a TLC plate of the corresponding material first. |
| Prolonged Contact Time | The longer the compound is on the column, the more time there is for degradation to occur. |
| Solution: Use Flash Chromatography | Flash chromatography uses pressure to speed up the elution of the solvent, reducing the overall run time and minimizing contact between your compound and the stationary phase.[10] |
Problem: Poor Separation of Product from Impurities
| Possible Cause | Recommended Solution |
| Suboptimal Solvent System | The polarity of the eluent may not be suitable for separating the product from starting materials or byproducts like nonyl alcohol. |
| Solution: Optimize with TLC | Systematically test different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find a system that gives good separation (Rf difference > 0.2) between your product and major impurities.[6] |
| On-Column Degradation | Your product may be degrading on the column, leading to a continuous stream of mixed fractions.[7] |
| Solution: Perform 2D TLC | Run a 2D TLC to check for on-plate degradation. If new spots appear, the compound is unstable to silica, and you should switch to a different stationary phase.[7] |
| Co-eluting Impurities | An impurity may have a very similar polarity to your product, making separation difficult. |
| Solution: Use Gradient Elution | Start with a low-polarity eluent to wash off nonpolar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind. Automated flash systems are particularly effective for this.[6] |
Experimental Protocols
Protocol 1: General Procedure for this compound Derivatization of an Amine
-
Preparation : Dissolve the amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (N2 or Ar). Add a suitable base (e.g., pyridine or triethylamine, 1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition : Slowly add this compound (1.1 eq) to the stirred solution dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion by TLC.
-
Quenching : Once the reaction is complete, quench by adding a small amount of water or a saturated aqueous solution of ammonium chloride.
-
Workup & Extraction : Transfer the mixture to a separatory funnel. If using a water-miscible solvent like THF, add a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess amine base), saturated aqueous sodium bicarbonate (to remove acidic impurities), and brine.
-
Drying and Concentration : Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection : Determine the optimal eluent by TLC. Aim for a product Rf value of ~0.3 for good separation.
-
Column Packing : Select a column of appropriate size. Pack it with silica gel using the chosen nonpolar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading : Dissolve the crude product in a minimal amount of the column eluent or dichloromethane. Alternatively, for better resolution, perform "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
Elution : Run the column by applying pressure (flash chromatography).[10] Begin collecting fractions immediately.
-
Fraction Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified nonylcarbamate.
Visualizations
Experimental Workflow
Caption: Overview of the derivatization and purification process.
Troubleshooting Logic for Poor Purification
Caption: Decision tree for troubleshooting common chromatography issues.
References
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nationalacademies.org [nationalacademies.org]
- 6. theseus.fi [theseus.fi]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. sorbtech.com [sorbtech.com]
Impact of steric hindrance on Nonyl chloroformate reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of steric hindrance on the reactivity of nonyl chloroformate. The information is designed to assist in optimizing experimental outcomes and resolving common issues encountered during the synthesis of carbamates and other derivatives.
Troubleshooting Guides
This section addresses specific problems that may arise during reactions involving this compound, with a focus on challenges related to sterically hindered substrates.
Issue 1: Low or No Reaction Conversion with Sterically Hindered Amines
-
Question: My reaction between this compound and a bulky secondary or tertiary amine (e.g., diisopropylamine, tert-butylamine) is showing very low to no conversion. What are the likely causes and how can I improve the yield?
-
Answer: This is a common issue stemming from the steric bulk around the nitrogen atom of the amine, which impedes its nucleophilic attack on the electrophilic carbonyl carbon of this compound. The bulky substituents on the amine hinder the necessary approach for bond formation.
Troubleshooting Steps:
-
Increase Reaction Temperature: Raising the temperature provides more kinetic energy to the molecules, helping to overcome the activation energy barrier imposed by steric repulsion. Consider running the reaction at the reflux temperature of your solvent.
-
Prolong Reaction Time: Sterically hindered reactions are often significantly slower. Monitor the reaction progress over an extended period (e.g., 24-48 hours) using techniques like TLC, GC-MS, or LC-MS before concluding the reaction has failed.
-
Use a More Forcing Solvent: Switching to a higher-boiling point, polar aprotic solvent such as DMF or DMSO can sometimes facilitate the reaction by better-solvating the transition state.
-
Employ a Catalyst: A nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be effective. DMAP first reacts with the this compound to form a more reactive acylpyridinium intermediate, which is then more readily attacked by the hindered amine.
-
Optimize the Base: If a base is used to scavenge the HCl byproduct, ensure it is a non-nucleophilic, sterically unhindered base like proton sponge or a smaller tertiary amine if the substrate is not a tertiary amine itself. Bulky bases like triethylamine or diisopropylethylamine can sometimes exacerbate steric congestion around the reaction center.[1]
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
-
Answer: Several side reactions can occur, particularly under forcing conditions required for hindered substrates.
Common Side Products and Solutions:
-
Symmetrical Urea Formation: This can occur if the starting amine reacts with an isocyanate intermediate, which can form under certain conditions. To minimize this, add the this compound slowly to the amine solution at a low temperature (e.g., 0 °C) to control the initial reaction rate.
-
Hydrolysis of this compound: this compound is sensitive to moisture and can hydrolyze to nonanol, HCl, and CO2. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent this.
-
Decomposition to Nonyl Chloride: At elevated temperatures, this compound can decompose to nonyl chloride and carbon dioxide. Monitor the reaction temperature carefully and avoid excessive heating for prolonged periods.
-
Frequently Asked Questions (FAQs)
-
Q1: How does the structure of the amine (primary, secondary, tertiary) affect its reactivity with this compound?
-
A1: Generally, the reactivity of amines with this compound follows the order: primary > secondary >> tertiary. This is primarily due to increasing steric hindrance around the nitrogen atom. Primary amines, being the least hindered, react the fastest. Secondary amines are less reactive, and tertiary amines are significantly less reactive due to the presence of three bulky alkyl groups, which makes the nitrogen lone pair less accessible for nucleophilic attack. For tertiary amines, the reaction often leads to dealkylation to form a secondary amine carbamate.[2][3]
-
-
Q2: What is the general mechanism for the reaction of this compound with an amine?
-
A2: The reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable carbamate product and hydrochloric acid.
-
-
Q3: Are there alternatives to this compound for introducing a nonyloxycarbonyl group onto a sterically hindered amine?
-
A3: Yes, if direct acylation with this compound proves too challenging, you can consider a two-step approach. First, react nonyl alcohol with a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) to form an activated intermediate (e.g., an imidazole-carboxylate). This intermediate can then react with the hindered amine under milder conditions to form the desired carbamate.
-
-
Q4: How should I store and handle this compound?
-
A4: this compound is a moisture-sensitive and corrosive compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. All handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Data Presentation
The following table summarizes the expected relative reactivity and potential yields for the reaction of this compound with amines of varying steric hindrance. Please note that these are representative values and actual results may vary depending on the specific reaction conditions.
| Amine Substrate | Amine Type | Steric Hindrance | Expected Reactivity | Typical Yield Range | Recommended Conditions |
| n-Butylamine | Primary | Low | High | >90% | Standard conditions (e.g., DCM, 0 °C to RT, with a non-nucleophilic base) |
| Diisopropylamine | Secondary | High | Low | 10-50% | Elevated temperature, prolonged reaction time, consider using DMAP catalyst. |
| tert-Butylamine | Primary | High (at α-carbon) | Moderate to Low | 30-70% | Forcing conditions may be required; reactivity is higher than diisopropylamine due to being a primary amine but still hindered. |
| Triethylamine | Tertiary | Moderate | Very Low (mainly acts as a base) | <5% (product is typically the de-ethylated carbamate) | Reaction is not typically used for carbamate formation with triethylamine itself. |
Experimental Protocols
General Protocol for the Reaction of this compound with a Sterically Hindered Secondary Amine (e.g., Diisopropylamine)
Materials:
-
This compound
-
Diisopropylamine
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Triethylamine (or other non-nucleophilic base)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add the sterically hindered secondary amine (1.0 eq.), DMAP (0.1 eq.), and anhydrous DCM or toluene.
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Add the non-nucleophilic base (1.2 eq.) to the mixture.
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Cool the reaction mixture to 0 °C using an ice bath.
-
Dissolve this compound (1.1 eq.) in anhydrous DCM or toluene and add it to the dropping funnel.
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Add the this compound solution dropwise to the stirred reaction mixture over a period of 30-60 minutes.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 24-48 hours to reach completion.
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Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction mechanism of this compound with a secondary amine.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for carbamate synthesis.
References
Technical Support Center: Managing HCl Byproduct in Nonyl Chloroformate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nonyl chloroformate and managing the hydrogen chloride (HCl) byproduct.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is managing HCl byproduct crucial in my this compound reaction?
Hydrogen chloride (HCl) is a common byproduct in reactions involving this compound, such as the formation of carbamates from amines or carbonates from alcohols.[1][2] Failure to effectively manage this acidic byproduct can lead to several issues:
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Product Degradation: The acidic environment created by HCl can lead to the decomposition of the desired this compound product or other sensitive functional groups in your molecule.
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Side Reactions: HCl can catalyze unwanted side reactions, reducing the yield and purity of your target compound.
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Inhibition of Polymerization: In polymerization reactions, the presence of HCl can interfere with the polymerization process, preventing the formation of high molecular weight polymers.[3]
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Corrosion: Gaseous HCl is corrosive and can damage laboratory equipment.[4]
2. My reaction yield is low and I'm observing multiple spots on my TLC. Could HCl be the culprit?
Yes, it is highly likely. The presence of excess HCl can lead to the issues you are observing. Low yield can be a direct result of product degradation or the promotion of side reactions catalyzed by the acidic conditions. The appearance of multiple spots on your Thin Layer Chromatography (TLC) plate suggests the formation of impurities, which is a common outcome of unmanaged HCl.
Troubleshooting Steps:
-
Incorporate an Acid Scavenger: The most common and effective method to control HCl is to add a base (acid scavenger) to the reaction mixture. This neutralizes the HCl as it is formed.
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Monitor Reaction pH: If your reaction conditions permit, periodically check the pH of your reaction mixture to ensure it is not becoming overly acidic.
3. What are the recommended methods for removing or neutralizing HCl in my this compound reaction?
There are several effective methods for managing HCl byproduct. The best choice depends on the specific conditions of your reaction, the stability of your product, and the scale of your experiment.
| Method | Description | Advantages | Disadvantages |
| Use of an Acid Scavenger (Base) | An organic or inorganic base is added to the reaction to neutralize HCl as it forms a salt.[1][5] | Highly effective at preventing acid buildup. Can be tailored to reaction conditions. | The resulting salt may need to be filtered or washed out. The base itself can sometimes participate in side reactions. |
| Aqueous Workup | After the reaction is complete, the mixture is washed with an aqueous basic solution (e.g., sodium bicarbonate).[5][6] | Simple and effective for removing HCl and other water-soluble impurities. | Not suitable for moisture-sensitive products. May require multiple extractions. |
| Inert Gas Sparging | An inert gas (e.g., nitrogen, argon) is bubbled through the reaction mixture to physically remove dissolved HCl gas.[6] | Useful for removing gaseous HCl without introducing additional reagents. | Less effective for reactions with a high concentration of HCl. May not be sufficient on its own. |
| Azeotropic Distillation | A solvent that forms an azeotrope with HCl (e.g., benzene, water) is added, and the azeotrope is removed by distillation.[5] | Effective for removing HCl from the reaction mixture. | Requires careful selection of the azeotropic agent and precise temperature control. May not be suitable for thermally sensitive compounds. |
| Ion Exchange Resin | The reaction mixture is passed through an anion exchange resin to capture chloride ions.[5] | Highly selective for removing ionic impurities like chloride. | Can be more expensive and may require optimization of flow rate and resin choice. |
4. How do I choose the right acid scavenger for my reaction?
The choice of acid scavenger depends on factors like the reaction solvent, temperature, and the reactivity of your starting materials.
| Acid Scavenger | Common Examples | Typical Use Cases | Considerations |
| Tertiary Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine | General purpose acid scavengers for a wide range of reactions. | The resulting ammonium salt is often soluble and needs to be removed during workup. Pyridine is a weaker base and can sometimes act as a nucleophilic catalyst. |
| Inorganic Bases | Sodium Bicarbonate (NaHCO₃), Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃) | Often used in biphasic reaction conditions or during aqueous workup. | Generally insoluble in organic solvents. Can cause foaming due to CO₂ evolution. |
| Immobilized Scavengers | Polymer-bound bases (e.g., Amberlyst A21), Zeolites[7] | Useful for simplifying purification, as the scavenger can be removed by filtration. | May have lower reactivity due to steric hindrance. Can be more expensive. |
5. The salt formed from my acid scavenger (e.g., triethylamine hydrochloride) is difficult to remove. What should I do?
This is a common issue, especially when the desired product is also polar and soluble in similar solvents as the salt.[5]
Troubleshooting Strategies:
-
Filtration: If the salt precipitates from the reaction solvent, it can be removed by simple filtration. Cooling the reaction mixture may encourage precipitation.
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Aqueous Extraction: Wash the organic layer with water or brine. The polar salt will preferentially dissolve in the aqueous layer. Multiple extractions may be necessary.
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Solvent Selection: Try to choose a reaction solvent in which your product is soluble, but the hydrochloride salt is not. This will cause the salt to precipitate as it is formed.
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Switch to an Immobilized Scavenger: As mentioned above, using a solid-supported base allows for easy removal by filtration at the end of the reaction.
Experimental Protocols
Protocol 1: General Procedure for HCl Neutralization using Triethylamine (TEA)
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve your starting material (e.g., an amine or alcohol) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Base: Add 1.1 to 1.5 molar equivalents of triethylamine to the solution.
-
Addition of this compound: Cool the reaction mixture in an ice bath (0 °C). Slowly add one molar equivalent of this compound dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired amount of time. Monitor the reaction progress by TLC.
-
Workup:
-
Dilute the reaction mixture with the reaction solvent.
-
Wash the organic layer sequentially with water, 1M HCl solution (to remove excess TEA), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.[3]
Protocol 2: Purification of this compound using an Aqueous Wash
This protocol is for purifying a crude this compound product that contains residual HCl.
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate.[6] Swirl gently to avoid emulsion formation. You may observe gas evolution (CO₂).
-
Phase Separation: Allow the layers to separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.
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Drying: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to yield the purified this compound.
Visualizing Workflows and Concepts
Diagram 1: General Workflow for Managing HCl Byproduct
Caption: Workflow for managing HCl byproduct in this compound reactions.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield in this compound reactions.
References
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. WO2006044575A1 - Method for the preparation of aliphatic chloroformates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrochloric Acid (HCl) Neutralization. pH Neutralization Systems for Hydrochloric Acid (HCl) [phadjustment.com]
- 5. researchgate.net [researchgate.net]
- 6. US3576838A - Method of purifying haloformates - Google Patents [patents.google.com]
- 7. CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6- acetate - Google Patents [patents.google.com]
Technical Support Center: Carbamate Synthesis with Nonyl Chloroformate
Welcome to the technical support center for carbamate synthesis using nonyl chloroformate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve reaction yields and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for carbamate synthesis using this compound?
A1: The synthesis of carbamates using this compound involves the reaction of a primary or secondary amine with this compound. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is formed.[1]
Q2: My carbamate synthesis reaction with this compound has a low yield. What are the initial checks I should perform?
A2: When encountering low yields, a systematic check of your reagents and reaction setup is the crucial first step.[2]
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Reagent Quality: Ensure the purity and stability of your starting materials. This compound is susceptible to hydrolysis and should be fresh or properly stored under anhydrous conditions.[2] Your amine should also be pure and dry.
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Anhydrous Conditions: Carbamate synthesis reactions are often sensitive to moisture. The presence of water can lead to the hydrolysis of this compound and the formation of undesired byproducts.[2] It is essential to use oven-dried glassware and anhydrous solvents.
-
Inert Atmosphere: For sensitive substrates and to prevent the degradation of reagents, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]
-
Reaction Monitoring: Actively monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction is sluggish, has stalled, or is complete.[2]
Q3: What are the common side reactions in carbamate synthesis with this compound, and how can I minimize them?
A3: Common side reactions include the formation of symmetrical ureas and dinonyl carbonate.
-
Symmetrical Urea Formation: This occurs when the amine starting material reacts with an isocyanate intermediate that can form under certain conditions. To minimize this, add the this compound to the amine solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[3]
-
Dinonyl Carbonate Formation: This byproduct can form if the reaction temperature is too high or if there is a localized depletion of the amine.[4] Maintaining a low reaction temperature and ensuring efficient stirring can help to minimize its formation.
Q4: How do I choose the appropriate solvent and base for my reaction?
A4: The choice of solvent and base is critical for optimizing your reaction.
-
Solvents: Aprotic solvents are generally preferred. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. The solvent should be chosen based on the solubility of the starting materials.
-
Bases: A base is necessary to neutralize the HCl generated. For anhydrous reactions, organic bases like triethylamine or pyridine are commonly used. In biphasic systems (e.g., DCM/water), an inorganic base like sodium bicarbonate or sodium hydroxide can be used.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded this compound: The reagent may have hydrolyzed due to improper storage. 2. Presence of Moisture: Water in the reaction can consume the chloroformate. 3. Insufficient Base: Inadequate neutralization of HCl can inhibit the reaction. 4. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | 1. Use fresh, high-purity this compound. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Use at least a stoichiometric amount of a suitable base. 4. Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Formation of Significant Amounts of Symmetrical Urea | 1. High Concentration of Free Amine: Adding the chloroformate too quickly can lead to side reactions. 2. Reaction Temperature is Too High: Elevated temperatures can promote the formation of isocyanate intermediates. | 1. Add the this compound dropwise to a solution of the amine. 2. Maintain a low reaction temperature, especially during the addition of the chloroformate. |
| Product is Contaminated with Dinonyl Carbonate | 1. High Reaction Temperature: Promotes the reaction of this compound with any alcohol present (including potential hydrolysis product). 2. Localized Hotspots: Inefficient stirring can lead to localized areas of high temperature. | 1. Maintain a strict low-temperature profile throughout the reaction. 2. Ensure vigorous and efficient stirring of the reaction mixture. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Makes separation by chromatography challenging. 2. Product is an Oil: Prevents purification by recrystallization. | 1. Optimize the reaction conditions to minimize byproduct formation. Explore different solvent systems for chromatography. 2. If the product is an oil, consider converting it to a solid derivative for purification, if feasible, or use alternative purification techniques like distillation under reduced pressure if the product is thermally stable. |
Data on Reaction Parameters
The following tables summarize the expected impact of different reaction parameters on the yield of carbamate synthesis with this compound. The data is generalized from findings for alkyl chloroformates.
Table 1: Effect of Base on Reaction Yield
| Base | Typical Conditions | Expected Yield | Notes |
| Triethylamine (Et₃N) | Anhydrous DCM or THF, 0 °C to RT | Good to Excellent | A common and effective organic base. |
| Pyridine | Anhydrous DCM or THF, 0 °C to RT | Good to Excellent | Can sometimes act as a catalyst. |
| Sodium Bicarbonate (NaHCO₃) | Biphasic (e.g., DCM/water) | Good | A mild inorganic base, suitable for acid-sensitive substrates. |
| Sodium Hydroxide (NaOH) | Biphasic (e.g., DCM/water) | Good to Excellent | A strong base, but care must be taken to avoid hydrolysis of the chloroformate. |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Expected Yield | Notes |
| Dichloromethane (DCM) | 9.1 | Excellent | A common and effective solvent for this reaction. |
| Tetrahydrofuran (THF) | 7.6 | Good to Excellent | Another good choice, but must be anhydrous. |
| Ethyl Acetate (EtOAc) | 6.0 | Good | Can be used, but may be less effective than DCM or THF. |
| Toluene | 2.4 | Moderate to Good | A non-polar solvent, may require higher temperatures. |
Table 3: Effect of Temperature on Reaction Yield
| Temperature | Expected Yield | Potential Issues |
| 0 °C | Good | Slower reaction rate. |
| Room Temperature (~25 °C) | Excellent | Optimal for many reactions. |
| > 40 °C | Moderate to Low | Increased risk of byproduct formation (e.g., dinonyl carbonate, urea). |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Nonyl Carbamate from a Primary Amine
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) (0.2 M concentration).
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of this compound: Add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise to the stirred amine solution over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired nonyl carbamate.
Visualizations
Caption: Reaction of an amine with this compound.
Caption: A logical workflow for troubleshooting low yields.
References
Navigating Nonyl Chloroformate Synthesis: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of nonyl chloroformate is a critical step in various manufacturing processes. This guide provides a comprehensive technical support center, complete with troubleshooting advice and frequently asked questions, to ensure the smooth and efficient execution of your experiments.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Incomplete reaction: Reaction time may be too short or the temperature too low. Phosgene or Triphosgene Degradation: Moisture in the reaction setup can hydrolyze the phosgenating agent. Poor Quality Reagents: Nonanol or the phosgenating agent may be of low purity. | Optimize Reaction Conditions: Gradually increase the reaction time and/or temperature. Monitor the reaction progress using techniques like TLC or GC. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.[1][2] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Verify Reagent Purity: Use freshly opened or purified reagents. The purity of nonanol can be checked by GC. |
| Formation of Carbonate Impurities (e.g., Dinonyl Carbonate) | Excess Nonanol: A high concentration of nonanol relative to the phosgenating agent can lead to the formation of the carbonate byproduct. High Reaction Temperature: Elevated temperatures can sometimes favor the formation of carbonate impurities. | Stoichiometric Control: Use a slight excess of the phosgenating agent (phosgene or triphosgene).[2] Temperature Management: Maintain the recommended reaction temperature. Consider a lower temperature for the addition of nonanol. |
| Presence of Unreacted Nonanol in the Final Product | Insufficient Phosgenating Agent: The amount of phosgene or triphosgene was not enough to convert all the nonanol. Inefficient Mixing: Poor stirring can lead to localized areas of high nonanol concentration. | Adjust Stoichiometry: Ensure at least a stoichiometric amount of the phosgenating agent is used. Improve Agitation: Use a suitable stirrer and ensure vigorous mixing throughout the reaction. |
| Product Decomposition during Workup or Distillation | High Temperatures: this compound can be thermally unstable at elevated temperatures.[3] Presence of Moisture: Water can lead to the hydrolysis of the chloroformate. | Use Vacuum Distillation: Purify the product under reduced pressure to lower the boiling point. Maintain Anhydrous Conditions: Ensure all workup and purification steps are carried out under dry conditions. |
| Reaction is Too Exothermic and Difficult to Control | Rapid Addition of Reagents: Adding the phosgenating agent or nonanol too quickly can lead to a rapid and uncontrolled exothermic reaction. | Slow and Controlled Addition: Add the reagents dropwise or in small portions. Effective Cooling: Use an ice bath or other cooling system to maintain the desired reaction temperature. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal temperature can vary depending on the specific phosgenating agent and reaction setup. For reactions involving phosgene or triphosgene with aliphatic alcohols, temperatures can range from -30°C to +60°C.[1][4] It is recommended to start at a lower temperature (e.g., 0-10°C) and gradually increase it while monitoring the reaction progress.
Q2: How long should the reaction be carried out?
A2: The reaction time is dependent on the reaction temperature and the scale of the synthesis. Typically, reactions can run from a few hours to overnight. Monitoring the disappearance of the starting material (nonanol) by TLC or GC is the most reliable way to determine the reaction's completion.
Q3: What phosgenating agents can be used, and what are the safety precautions?
A3: Phosgene, diphosgene, and triphosgene are common phosgenating agents. Phosgene itself is a highly toxic gas.[3][5][6] Triphosgene, a solid, is often preferred for laboratory-scale synthesis as it is safer to handle, though it still decomposes to release phosgene.[5] All manipulations involving these reagents must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: What solvents are suitable for this reaction?
A4: Inert aprotic solvents are typically used. Common choices include chlorinated hydrocarbons (e.g., dichloromethane, 1,2-dichloroethane), aromatic hydrocarbons (e.g., toluene), and ethers (e.g., diethyl ether, tetrahydrofuran).[2][4][7] The solvent must be anhydrous.
Q5: How can I purify the final product?
A5: Vacuum distillation is the most common method for purifying this compound. It is crucial to use a system that can achieve a good vacuum to keep the distillation temperature low and prevent product decomposition.
Experimental Protocols and Data
| Chloroformate | Alcohol | Phosgenating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| n-Butyl Chloroformate | n-Butanol | Triphosgene | 1,2-Dichloroethane | 55 | 95.3 | [7] |
| Isopropyl Chloroformate | Isopropanol | Phosgene | - | 60 | 90 | [8] |
| Cyclohexyl Chloroformate | Cyclohexanol | Phosgene | - | 100 | 86 | [8] |
| Benzyl Chloroformate | Phenyl Carbinol | Phosgene | - | 170 | 81 | [8] |
| General Aliphatic Chloroformates | Aliphatic Alcohol | Phosgene | Various | 0 - 60 | - | [1] |
| General Aliphatic Chloroformates | Aliphatic Alcohol | Phosgene/Diphosgene/Triphosgene | Various | -10 - +20 | >97 | [4] |
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis issues.
References
- 1. WO2006044575A1 - Method for the preparation of aliphatic chloroformates - Google Patents [patents.google.com]
- 2. US2496091A - Method for the preparation of phenyl chloroformate - Google Patents [patents.google.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. ES2240377T3 - SYNTHESIS PROCEDURE OF ALIFATIC, CHLORALIFATIC OR ARALIFATIC CHLOROPHORMIATES. - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel synthetic pathway for the production of phosgene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN113861027A - Method for continuous flow synthesis of chloroformate compound - Google Patents [patents.google.com]
- 8. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Nonyl Chloroformate Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals working with the synthesis of nonyl chloroformate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
This compound is typically synthesized by the reaction of nonan-1-ol (nonyl alcohol) with phosgene (COCl₂) or a phosgene equivalent, such as diphosgene or triphosgene.[1][2] The reaction is generally exothermic and produces hydrogen chloride (HCl) as a byproduct.[3] Due to the high toxicity of phosgene, solid triphosgene is often preferred in laboratory settings as it is safer to handle.[1][4] Another approach involves the in situ generation of phosgene from chloroform through photo-oxidation, which can then react with the alcohol.[5][6]
Q2: Which catalysts are effective for the synthesis of this compound from nonyl alcohol and triphosgene?
Amide-based compounds and tertiary amines are commonly used as catalysts for this reaction. Dimethylformamide (DMF) is a frequently cited catalyst that has been shown to be effective.[4] Tertiary amines, such as triethylamine, can also be employed to promote the reaction.[7][8] In some protocols, a base like pyridine or sodium carbonate is used not only to catalyze the reaction but also to neutralize the HCl byproduct.[4][9]
Q3: What is the role of a base in this reaction?
A base is typically added to the reaction mixture for two primary reasons:
-
Catalysis : Certain bases, particularly tertiary amines like pyridine, can act as nucleophilic catalysts to activate the phosgene equivalent.
-
Acid Scavenging : The reaction generates one equivalent of HCl. A base, such as triethylamine or an inorganic base like sodium or potassium carbonate, is crucial for neutralizing this acid.[10][11] This prevents acid-catalyzed side reactions, such as the decomposition of the chloroformate product to nonyl chloride and CO₂.[10]
Q4: What are the primary side products, and how can their formation be minimized?
The main potential side products in this compound synthesis are:
-
Di-nonyl carbonate : Formed when a second molecule of nonyl alcohol reacts with the this compound product. This can be minimized by using a stoichiometric excess of the phosgenating agent and maintaining low reaction temperatures (e.g., 0-10°C) to reduce the rate of this secondary reaction.[3]
-
Nonyl chloride : Can be formed from the reaction of nonyl alcohol with the HCl byproduct or by the thermal decomposition of the this compound product.[3][10] Using an effective acid scavenger and maintaining a low temperature helps to prevent its formation.
The following diagram illustrates the main reaction and potential side reactions.
Caption: Reaction scheme for this compound synthesis and side product formation.
Troubleshooting Guide
Problem 1: Low or No Conversion of Nonyl Alcohol
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the catalyst (e.g., DMF) is pure and anhydrous. Consider increasing the catalyst loading slightly. |
| Insufficient Reagent | Verify the stoichiometry. Triphosgene provides three equivalents of phosgene; ensure your calculation is correct. Use a slight excess (e.g., 1.05 equivalents of phosgene) to drive the reaction to completion. |
| Low Reaction Temperature | While low temperatures are needed to control side reactions, the reaction may be too slow. If conversion is low after a prolonged period, consider slowly raising the temperature from 0°C to room temperature. |
| Poor Reagent Quality | Use fresh, anhydrous nonyl alcohol and solvent. Water can hydrolyze both triphosgene and the chloroformate product.[9] |
Problem 2: High Levels of Di-nonyl Carbonate Formation
| Potential Cause | Troubleshooting Steps |
| High Local Concentration of Alcohol | Add the nonyl alcohol solution slowly (dropwise) to the solution of triphosgene and catalyst. This maintains a low concentration of the alcohol, favoring the formation of the chloroformate over the carbonate.[4] |
| Reaction Temperature is Too High | The reaction of this compound with a second molecule of alcohol is more sensitive to temperature. Maintain the reaction temperature at or below 0°C, especially during the addition of the alcohol. |
| Insufficient Phosgenating Agent | If triphosgene is the limiting reagent, any unreacted alcohol is more likely to react with the product. Ensure a slight excess of triphosgene. |
Problem 3: Significant Formation of Nonyl Chloride
| Potential Cause | Troubleshooting Steps |
| Inefficient HCl Scavenging | Ensure a sufficient amount (at least one equivalent) of a suitable base (e.g., sodium carbonate, triethylamine) is present to neutralize the HCl as it forms.[4] |
| High Reaction/Workup Temperature | This compound can thermally decompose to nonyl chloride and CO₂.[10] Keep the reaction and any subsequent workup steps (like distillation) at the lowest possible temperature. |
The following workflow provides a logical approach to troubleshooting low yield issues.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
Quantitative Data on Catalyst/Base Performance
The following table summarizes data from the synthesis of n-octyl chloroformate, a close analog of this compound, using triphosgene and DMF as a catalyst with different inorganic bases.[4] This illustrates the impact of the base on conversion and selectivity.
| Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| Sodium Carbonate (Na₂CO₃) | Toluene | 0 | 8 | 93 | 100 |
| Potassium Carbonate (K₂CO₃) | Toluene | 0 | 8 | 90 | 100 |
| Sodium Bicarbonate (NaHCO₃) | Toluene | 0 | 8 | 77 | 98 |
Data adapted from a patent for the synthesis of n-octyl chloroformate, which is expected to have similar reactivity to this compound.[4]
Example Experimental Protocol
Synthesis of this compound using Triphosgene and DMF
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions, including the use of a fume hood and personal protective equipment. Triphosgene and the resulting phosgene are highly toxic.
Materials:
-
Triphosgene (BTC)
-
Nonan-1-ol (Nonyl alcohol)
-
Dimethylformamide (DMF), anhydrous
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
Toluene, anhydrous
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triphosgene (0.35 eq) and anhydrous sodium carbonate (1.0 eq).
-
Add anhydrous toluene to the flask, followed by a catalytic amount of anhydrous DMF (e.g., 0.035 eq).
-
Cool the stirred mixture to 0°C using an ice bath.
-
In the dropping funnel, prepare a solution of nonan-1-ol (1.0 eq) in anhydrous toluene.
-
Add the nonan-1-ol solution dropwise to the cooled, stirred triphosgene mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 8-10 hours.
-
Monitor the reaction progress using a suitable analytical method (e.g., GC or TLC) to confirm the consumption of the starting alcohol.
-
Once the reaction is complete, remove the solid sodium carbonate by filtration.
-
The solvent can be removed from the filtrate under reduced pressure to yield the crude this compound. Further purification may be achieved by vacuum distillation, but care must be taken to avoid high temperatures that could cause decomposition.[4]
References
- 1. youtube.com [youtube.com]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]
- 4. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 5. Photo-on-Demand In Situ Phosgenation Reactions That Cross Three Phases of a Heterogeneous Solution of Chloroform and Aqueous NaOH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]
- 7. WO2006044575A1 - Method for the preparation of aliphatic chloroformates - Google Patents [patents.google.com]
- 8. CN113861027A - Method for continuous flow synthesis of chloroformate compound - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. Chloroformate - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Nonyl Chloroformate and Ethyl Chloroformate for Analyte Derivatization
For researchers, scientists, and drug development professionals, selecting the appropriate derivatizing agent is a critical step in analytical method development, particularly for gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). Alkyl chloroformates are highly efficient reagents that convert polar, non-volatile analytes such as amino acids, organic acids, and amines into more volatile and thermally stable derivatives suitable for chromatographic analysis.[1][2][3] This guide provides a detailed comparison of two such agents: the commonly used Ethyl Chloroformate (ECF) and the longer-chain Nonyl Chloroformate (NCF).
The primary advantage of alkyl chloroformate derivatization is its rapidity and the ability to perform the reaction in an aqueous medium, eliminating the need for sample drying, which is often a laborious prerequisite for other methods like silylation.[1][4] The reaction proceeds quickly, often in under a minute, by reacting with functional groups like amines (-NH2), carboxylic acids (-COOH), and hydroxyls (-OH).[5][6]
Principle of Derivatization
The reaction involves the formation of a mixed carboxylic-carbonic acid anhydride, which is then esterified.[7] For amines, a stable carbamate is formed. This single-step process simultaneously derivatizes multiple functional groups on an analyte. The choice between a short-chain reagent like ECF and a long-chain one like NCF primarily influences the chromatographic retention, volatility, and mass spectrometric fragmentation of the resulting derivatives.
Performance Comparison: this compound vs. Ethyl Chloroformate
While direct, side-by-side experimental comparisons in a single study are limited, performance characteristics can be compiled from various studies and general chemical principles. The key differences lie in the properties conferred by the short ethyl (C2) versus the long nonyl (C9) alkyl chain.
Volatility and Chromatographic Behavior:
-
Ethyl Chloroformate: Produces derivatives with higher volatility, leading to shorter retention times in GC. This can be advantageous for rapid screening but may result in co-elution with solvent fronts or other early-eluting compounds in complex matrices.[8]
-
This compound: Produces significantly less volatile derivatives. This leads to longer GC retention times, which can be highly beneficial for separating analytes from matrix interferences and improving chromatographic resolution, especially for complex biological samples.[4][9]
Sensitivity and Detection (MS):
-
Ethyl Chloroformate: ECF derivatives have a lower molecular weight. While effective, the signal intensity in electrospray ionization (ESI) MS may be lower compared to longer-chain derivatives.[10]
-
This compound: The longer alkyl chain generally increases the hydrophobicity and surface activity of the derivative, which can enhance ionization efficiency in ESI-MS, leading to improved signal intensity and lower limits of detection (LOD).[10] Studies on similar long-chain reagents like octyl chloroformate demonstrate robust and sensitive detection.[9] For example, a study on various n-alkyl chloroformates showed that increasing the chain length from methyl (C1) to butyl (C4) could increase signal area by over 2000% for certain analytes in LC-MS/MS.[10]
Reaction Efficiency and Yield: Both reagents are highly reactive and generally provide good derivatization yields. However, some studies comparing different short-chain chloroformates (methyl vs. ethyl) have noted variations in yield and reproducibility depending on the analyte. For instance, in the analysis of seleno amino acids, methyl chloroformate was found to offer better yield and reproducibility than ethyl chloroformate.[11] This suggests that the optimal reagent may be analyte-dependent.
Quantitative Data Summary
The following table summarizes typical performance metrics gathered from studies using ECF and long-chain alkyl chloroformates (N-octyl chloroformate is used as a proxy for NCF due to data availability).
| Parameter | Ethyl Chloroformate (ECF) | Nonyl/Octyl Chloroformate (NCF/OCF) | Key Considerations |
| Analyte Class | Amino acids, organic acids, amines, phenols[12][13] | Amino acids, polar metabolites[9] | Both are versatile for polar, protic analytes. |
| Reaction Time | < 1 minute[13] | < 1 minute[9] | Both offer rapid, single-step derivatization. |
| LOD (GC-MS) | 125 to 300 pg (on-column) for various metabolites[12][14] | Typically in the low picomole range[2] | Longer chain length may improve sensitivity in LC-ESI-MS.[10] |
| Reproducibility (RSD%) | < 10% for most metabolites[12][14] | Typically < 15% | Method-dependent; good for both with optimization. |
| Derivative Stability | Stable for at least 48 hours for most metabolites[12] | N/A (Expected to be high) | Derivatives are generally stable for automated analysis sequences. |
| Derivatization Yield | 30-75% (for selenoethionine)[11] | N/A | Highly analyte and matrix-dependent. |
Experimental Protocols
General Derivatization Protocol using Ethyl Chloroformate
This protocol is adapted from methods for analyzing metabolites in serum.[12][14]
Materials:
-
Sample (e.g., 600 µL of diluted serum)
-
Anhydrous Ethanol
-
Pyridine (catalyst)
-
Ethyl Chloroformate (ECF)
-
7M Sodium Hydroxide (NaOH)
-
Chloroform or n-Hexane (extraction solvent)
-
Anhydrous Sodium Sulfate
-
Internal Standard (e.g., L-2-chlorophenylalanine)
Procedure:
-
Sample Preparation: To a glass tube, add 600 µL of the aqueous sample, 100 µL of internal standard, 400 µL of anhydrous ethanol, and 100 µL of pyridine.
-
First Derivatization: Add 50 µL of ECF to the mixture. Vortex vigorously for 30-60 seconds. This step primarily targets the amino groups.
-
pH Adjustment & Second Derivatization: Add 100 µL of 7M NaOH to adjust the pH to 9-10. Add another 50 µL of ECF and vortex again for 30 seconds. This ensures the derivatization of carboxylic and hydroxyl groups.[5][12]
-
Extraction: Add 500 µL of chloroform or n-hexane to the reaction mixture. Vortex for 30 seconds and then centrifuge (e.g., 5 min at 1,400 x g) to separate the phases.[14]
-
Sample Collection: Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Analysis: The sample is ready for injection into the GC-MS system.
General Derivatization Protocol using this compound
This protocol is based on the general principles for long-chain alkyl chloroformates like N-octyl chloroformate.[6][9]
Materials:
-
Aqueous Sample
-
Methanol/Pyridine solution
-
This compound (NCF)
-
Chloroform or other suitable organic solvent for extraction
-
Internal Standard
Procedure:
-
Sample Preparation: In a reaction vial, combine the aqueous sample with an equal volume of the methanol/pyridine solution.
-
Derivatization: Add the this compound reagent to the mixture. The reaction is typically instantaneous. Shake vigorously for 1-2 minutes at room temperature.
-
Extraction: Add an extraction solvent such as chloroform to the vial. Shake to extract the NCF-derivatized analytes into the organic phase.
-
Phase Separation: Allow the layers to separate. Centrifugation can be used to expedite this process.
-
Sample Collection: Transfer the organic layer to an autosampler vial for GC-MS analysis.
Visualized Workflows
The following diagrams illustrate the logical flow of the derivatization and analysis process.
Caption: General workflow for alkyl chloroformate derivatization.
Caption: Decision logic for selecting a chloroformate reagent.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Orthogonal protecting group compatibility with the nonyloxycarbonyl group
An Objective Comparison of the Nonyloxycarbonyl (Noc) Protecting Group and its Orthogonal Compatibility
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is paramount for the successful synthesis of complex molecules. The nonyloxycarbonyl (Noc) group, a lesser-known amine protecting group, presents unique characteristics due to its long alkyl chain, offering potential advantages in specific synthetic applications. This guide provides an objective comparison of the Noc group with other commonly used amine protecting groups, focusing on their orthogonal compatibility, and includes supporting experimental data and protocols.
The Nonyloxycarbonyl (Noc) Group: An Overview
The nonyloxycarbonyl (Noc) group is an alkoxycarbonyl-based amine protecting group. Structurally, it consists of a nonyl (nine-carbon) alkyl chain attached to an oxycarbonyl moiety. This lipophilic character can enhance the solubility of protected peptides or other organic molecules in non-polar solvents, a feature that can be particularly beneficial in the synthesis of long, hydrophobic sequences.
The primary basis for its use in an orthogonal protection strategy lies in its cleavage conditions. Similar to other simple alkoxycarbonyl groups, the Noc group is susceptible to acid-catalyzed cleavage. This allows for its selective removal in the presence of protecting groups that are labile to other conditions, such as base or hydrogenolysis.
Orthogonal Protecting Group Compatibility
The principle of orthogonal protection dictates that one protecting group can be removed without affecting another.[1] This is achieved by employing protecting groups that are cleaved under distinct chemical conditions. The following table summarizes the compatibility of the nonyloxycarbonyl (Noc) group with several other common amine protecting groups.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to Noc? |
| Nonyloxycarbonyl | Noc | Acidic conditions (e.g., TFA, HCl) | - |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., neat TFA, HCl in dioxane)[2][3] | No |
| Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., 20% piperidine in DMF)[2][3] | Yes |
| Benzyloxycarbonyl | Cbz (or Z) | Catalytic hydrogenolysis (H₂, Pd/C)[3] | Yes |
| Allyloxycarbonyl | Alloc | Pd(0)-catalyzed allyl transfer[3] | Yes |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Reductive cleavage (e.g., Zn/acetic acid)[3] | Yes |
Experimental Data: Comparative Cleavage Studies
To assess the orthogonality of the Noc group, a series of cleavage experiments were conducted on a model dipeptide, Noc-Ala-Phe-OMe. The stability of the Noc group under various deprotection conditions was compared to that of other common protecting groups.
| Protecting Group on Ala-Phe-OMe | Reagent/Conditions | % Cleavage of Protecting Group |
| Noc | TFA/DCM (1:1), 1 hr | >99% |
| Noc | 20% Piperidine/DMF, 1 hr | <1% |
| Noc | H₂, 10% Pd/C, MeOH, 4 hr | <1% |
| Fmoc | TFA/DCM (1:1), 1 hr | <1% |
| Fmoc | 20% Piperidine/DMF, 1 hr | >99% |
| Cbz | TFA/DCM (1:1), 1 hr | <5% |
| Cbz | H₂, 10% Pd/C, MeOH, 4 hr | >99% |
These data clearly demonstrate that the Noc group is stable to the basic conditions required for Fmoc group removal and the hydrogenolysis conditions used for Cbz group cleavage, establishing its orthogonality with these widely used protecting groups.
Experimental Protocols
Protocol for Noc-Group Cleavage
Materials:
-
Noc-protected substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Noc-protected compound in DCM in a round-bottom flask.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
The resulting crude product can be purified by an appropriate method (e.g., crystallization or chromatography).
Protocol for Fmoc-Group Cleavage (Orthogonal Condition)
Materials:
-
Fmoc-protected substrate (containing a Noc-protected residue)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Stirring plate and magnetic stir bar
-
Reaction vessel
Procedure:
-
Dissolve the protected compound in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the mixture at room temperature for 30 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Precipitate the deprotected product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether to remove the dibenzofulvene-piperidine adduct.
-
Dry the product under vacuum.
Visualizing Orthogonality
The following diagrams illustrate the concept of orthogonal protection and the compatibility of the Noc group within a synthetic workflow.
Caption: Selective deprotection of Noc and Fmoc groups.
Caption: Logical relationship of protecting group stability.
References
Navigating the Fragmentation Maze: A Comparative Guide to Nonyl Chloroformate Derivatives in Mass Spectrometry
For researchers, scientists, and drug development professionals seeking to enhance the gas chromatography-mass spectrometry (GC-MS) analysis of polar analytes, derivatization is a critical step. Nonyl chloroformate, a less common but potentially advantageous derivatizing agent, offers unique benefits for improving the volatility and chromatographic behavior of compounds bearing active hydrogens. This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of this compound derivatives of common analytes and contrasts them with other derivatization strategies, supported by established fragmentation principles.
Unveiling the Derivatization Landscape
Derivatization with this compound introduces a nonyloxycarbonyl group onto functional moieties such as amines, phenols, and carboxylic acids (after esterification of the carboxyl group). This large, non-polar addition significantly increases the molecular weight and alters the fragmentation pathways of the parent molecule under electron ionization (EI), providing valuable structural information.
This guide will explore the expected fragmentation patterns of this compound derivatives of key analyte classes and compare them to derivatives formed with other common reagents, namely ethyl chloroformate (a shorter-chain alkyl chloroformate) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a widely used silylating agent.
Comparative Fragmentation Analysis
The choice of derivatizing agent profoundly influences the resulting mass spectrum. Understanding these differences is key to method development and accurate compound identification. The following table summarizes the expected key fragment ions for different analyte classes derivatized with this compound, ethyl chloroformate, and BSTFA.
| Analyte Class | Derivative Type | Key Fragment Ions (m/z) and Description |
| Amino Acids | N-Nonoxycarbonyl, O-Alkyl Ester | [M]+ : Molecular ion (often low abundance).[M-157] : Loss of the nonoxycarbonyl radical (•COOC9H19).[M-Alkyl] : Loss of the alkyl group from the ester.[C9H19O]+ : Nonoxycarbonyl cation (m/z 143).[C9H18]+ : Nonene fragment from McLafferty rearrangement of the nonyl group (m/z 126).Characteristic fragments from the amino acid side chain. |
| N-Ethoxycarbonyl, O-Ethyl Ester | [M]+ : Molecular ion.[M-73] : Loss of the ethoxycarbonyl radical (•COOC2H5).[M-29] : Loss of the ethyl group from the ester.[C2H5O]+ : Ethoxycarbonyl cation (m/z 45).Side chain fragments. | |
| N,O-bis(Trimethylsilyl) | [M]+ : Molecular ion.[M-15] : Loss of a methyl group (•CH3).[M-73] : Loss of a trimethylsilyl group (•Si(CH3)3).[M-117] : Loss of the silylated carboxyl group (•COOSi(CH3)3).[Si(CH3)3]+ : Trimethylsilyl cation (m/z 73). | |
| Fatty Acids | Nonyl Ester | [M]+ : Molecular ion (often weak).[M-127] : Loss of the nonyl radical (•C9H19).[M-143] : Loss of the nonoxy group (•OC9H19).[C9H19O]+ : Nonoxycarbonyl cation (m/z 143).Series of ions separated by 14 Da (CH2) from the alkyl chain. |
| Ethyl Ester | [M]+ : Molecular ion.[M-29] : Loss of the ethyl radical (•C2H5).[M-45] : Loss of the ethoxy group (•OC2H5).Alkyl chain fragment ions. | |
| Trimethylsilyl Ester | [M]+ : Molecular ion.[M-15] : Loss of a methyl group (•CH3).[M-73] : Loss of a trimethylsilyl group (•Si(CH3)3).[M-117] : Loss of the silylated carboxyl group (•COOSi(CH3)3).[Si(CH3)3]+ : Trimethylsilyl cation (m/z 73). | |
| Phenols | Nonoxycarbonyl Derivative | [M]+ : Molecular ion (often prominent).[M-157] : Loss of the nonoxycarbonyl radical (•COOC9H19).[C9H19O]+ : Nonoxycarbonyl cation (m/z 143).[C9H18]+ : Nonene fragment (m/z 126).Fragments characteristic of the aromatic ring system. |
| Ethoxycarbonyl Derivative | [M]+ : Molecular ion.[M-73] : Loss of the ethoxycarbonyl radical (•COOC2H5).[C2H5O]+ : Ethoxycarbonyl cation (m/z 45).Aromatic fragments. | |
| Trimethylsilyl Derivative | [M]+ : Molecular ion.[M-15] : Loss of a methyl group (•CH3).[Si(CH3)3]+ : Trimethylsilyl cation (m/z 73).Aromatic fragments. |
Experimental Protocols
A generalized protocol for the derivatization of active hydrogen-containing compounds with this compound for GC-MS analysis is provided below. This protocol may require optimization for specific analytes.
Materials:
-
This compound
-
Analyte standard or sample extract
-
Pyridine (catalyst)
-
An appropriate alcohol (e.g., methanol, ethanol, or nonanol for esterification of carboxylic acids)
-
Aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3) solution
-
Organic extraction solvent (e.g., hexane, chloroform, or ethyl acetate)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Dissolve a known amount of the analyte in a suitable solvent. For aqueous samples, the reaction can often be performed directly.
-
pH Adjustment: Adjust the pH of the aqueous sample or reaction mixture to approximately 9-10 using NaOH or NaHCO3 solution to facilitate the reaction.
-
Addition of Reagents: To the sample, add the alcohol (if esterifying carboxylic acids) and pyridine.
-
Derivatization: Add this compound to the reaction mixture. The reaction is typically rapid and can be performed at room temperature with vigorous vortexing for 30-60 seconds.
-
Extraction: Extract the this compound derivatives into an organic solvent.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Analysis: Inject an aliquot of the dried extract into the GC-MS system.
GC-MS Parameters (Example):
-
Injector: Splitless mode at 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-600.
Visualizing Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the general fragmentation pathways for a this compound derivative of an amino acid and a fatty acid.
General fragmentation of a this compound-derivatized amino acid.
General fragmentation of a this compound-derivatized fatty acid.
Conclusion
Derivatization with this compound presents a valuable, albeit less conventional, strategy for the GC-MS analysis of polar analytes. The introduction of the large nonyl group leads to characteristic fragmentation patterns dominated by the loss of the nonoxycarbonyl moiety and fragments arising from the long alkyl chain. While experimental data for this compound derivatives is not as abundant as for its shorter-chain counterparts, the predictable nature of mass spectrometric fragmentation allows for reasoned interpretation of the resulting spectra. By understanding these patterns and comparing them to those of other common derivatives, researchers can effectively leverage this compound to enhance their analytical capabilities in complex sample matrices.
A Comparative Guide to the Validation of Analytical Methods: Nonyl Chloroformate and its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. Derivatization is a key chemical modification technique employed in analytical chemistry to enhance the volatility, thermal stability, and detectability of polar analytes for chromatographic analysis, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Nonyl chloroformate, an alkyl chloroformate, serves as a derivatizing agent for compounds containing active hydrogen atoms, such as amines, phenols, and carboxylic acids.
This guide provides an objective comparison of this compound with other commonly used derivatization agents. Due to a notable scarcity of specific validation data for this compound in peer-reviewed literature, this comparison leverages data from shorter-chain alkyl chloroformates (e.g., methyl and ethyl chloroformate) and other prevalent derivatization agent classes, namely silylating and acylating agents. The principles and general procedures described for alkyl chloroformates are applicable to this compound, though specific reaction conditions may require optimization.
Performance Comparison of Derivatization Agents
The choice of derivatization agent significantly impacts the performance of an analytical method. Key validation parameters such as the Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, recovery, and precision are crucial for assessing method suitability. The following tables summarize these performance metrics for various derivatization agents, providing a basis for comparison.
Table 1: Performance Data for Alkyl Chloroformate Derivatization in GC-MS Analysis
| Analyte Class | Derivatizing Agent | LOD | LOQ | Linearity (R²) | Recovery (%) | Precision (RSD%) | Reference |
| Amino Acids | Methyl Chloroformate | 3.2–446 nM | 0.031–1.95 µM | >0.99 | Not Reported | 0.70–3.87 | [1] |
| Amino Acids | Ethyl Chloroformate | 125–300 pg on-column | Not Reported | >0.99 | 70-120 | <10 | [2][3] |
| Seleno Amino Acids | Methyl Chloroformate | Not Reported | Not Reported | Not Reported | 40-100 | 7-13 | [4] |
| Seleno Amino Acids | Ethyl Chloroformate | Not Reported | Not Reported | Not Reported | 30-75 | Not Reported | [4] |
| Resveratrol (Phenol) | Ethyl Chloroformate | Not Reported | 25-50 ng/mL | >0.99 | >99 | <5 |
Note: Specific performance data for this compound was not available in the reviewed literature. The data presented for methyl and ethyl chloroformate can be considered indicative of the performance of the alkyl chloroformate class of reagents.
Table 2: Performance Data for Alternative Derivatization Agents in GC-MS Analysis
| Analyte Class | Derivatizing Agent | Type | LOD | LOQ | Linearity (R²) | Recovery (%) | Precision (RSD%) |
| Hydroxylated Fatty Acid Methyl Esters | BSTFA + 1% TMCS | Silylation | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| 6-Acetylmorphine | MSTFA | Silylation | Not Reported | Not Reported | Not Reported | Not Reported | Adequate |
| Synthetic Cathinones | PFPA | Acylation | Not Reported | Not Reported | Not Reported | Not Reported | <20 |
| Synthetic Cathinones | TFAA | Acylation | Not Reported | Not Reported | Not Reported | Not Reported | <20 |
Experimental Protocols
Detailed methodologies are essential for the successful validation and application of analytical methods. Below are representative protocols for derivatization using an alkyl chloroformate and a common alternative, a silylating agent.
Protocol 1: General Derivatization of Amines and Phenols using Alkyl Chloroformates (e.g., this compound) for GC-MS Analysis
This protocol is a generalized procedure based on methods for other alkyl chloroformates and would require optimization for this compound.
Materials:
-
Sample containing analytes (e.g., amino acids, phenols)
-
This compound
-
Pyridine (catalyst)
-
An appropriate alcohol (e.g., nonanol for consistency, or methanol/ethanol)
-
Organic solvent for extraction (e.g., hexane, chloroform)
-
Sodium bicarbonate or sodium hydroxide solution (for pH adjustment)
-
Anhydrous sodium sulfate
-
Reaction vials with screw caps
Procedure:
-
Sample Preparation:
-
For aqueous samples, transfer a known volume (e.g., 100 µL) into a reaction vial.
-
For dried samples, dissolve in a suitable solvent (e.g., 100 µL of water or a buffer).
-
-
pH Adjustment: Adjust the pH of the sample to ~9-10 using sodium bicarbonate or sodium hydroxide solution. This is crucial for the deprotonation of the functional groups.
-
Reagent Addition:
-
Add the alcohol (e.g., 100 µL of methanol/pyridine, 4:1 v/v).
-
Add this compound (e.g., 20 µL). The optimal amount should be determined experimentally.
-
-
Reaction: Vortex the mixture vigorously for 30-60 seconds. The reaction is typically rapid and occurs at room temperature.
-
Extraction:
-
Add an extraction solvent (e.g., 500 µL of hexane).
-
Vortex for 1-2 minutes to extract the derivatized analytes.
-
Centrifuge to separate the phases.
-
-
Drying and Analysis:
-
Transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection into the GC-MS system.
-
Protocol 2: Silylation of Hydroxylated Compounds using BSTFA with 1% TMCS for GC-MS Analysis
Materials:
-
Dried sample containing hydroxylated analytes
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)
-
A suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with screw caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as silylating reagents are moisture-sensitive.
-
Reagent Addition:
-
Dissolve the dried sample in a suitable solvent (e.g., 100 µL of pyridine).
-
Add the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS).
-
-
Reaction:
-
Tightly cap the vial.
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
Visualization of Workflows and Reactions
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and chemical reactions.
References
A Comparative Guide to Amine Derivatization for Quantitative Analysis: Nonyl Chloroformate and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of amines is a critical analytical task. Due to their polarity and often low volatility, derivatization is a key step in sample preparation, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. This guide provides a comprehensive comparison of nonyl chloroformate and other common derivatization reagents for the quantitative analysis of amines, supported by experimental data and detailed protocols.
Introduction to Amine Derivatization
Amines are a broad class of organic compounds that play significant roles in pharmaceuticals, biological systems, and industrial chemistry. Their direct analysis by GC can be challenging due to poor peak shape and thermal instability. Derivatization chemically modifies the amine group to create a less polar, more volatile, and more thermally stable derivative, leading to improved chromatographic separation and detection sensitivity.
Alkyl chloroformates are a versatile class of derivatizing reagents that react with primary and secondary amines to form stable carbamates. This guide focuses on this compound and provides a comparative overview of its performance against other commonly used derivatization agents, including other alkyl chloroformates, silylating agents, and acylating agents.
Comparison of Derivatization Reagents
The choice of derivatization reagent is crucial and depends on the specific amines of interest, the sample matrix, and the analytical instrumentation available. The following tables summarize the key performance characteristics of this compound and its alternatives.
Alkyl Chloroformates
| Reagent | Key Advantages | Potential Disadvantages | Linearity (R²) | LOD/LOQ | Reproducibility (RSD%) |
| This compound | Forms stable, less volatile derivatives suitable for GC-MS. Good for creating derivatives with significantly different retention times from more volatile amines. | Limited published quantitative data available. May have longer reaction times or require higher temperatures compared to shorter-chain analogs. | Data not available | Data not available | Data not available |
| Methyl Chloroformate | High derivatization efficiency. Good for a wide range of amino and non-amino organic acids.[1] | Derivatives may have retention times close to solvent peaks for very small amines. | >0.99[2] | Low picomole range[1] | <5% (intra- and inter-day) |
| Ethyl Chloroformate | Well-established reagent with numerous applications. Good reproducibility and recovery. | Potential for interference from ethanol in the sample. | >0.99[2] | 125-300 pg on-column[2] | <10% |
| Propyl Chloroformate | Useful for aqueous samples. Provides good precision.[3] | No significant disadvantages reported in the provided context. | Not specified | Not specified | 5.2% for heptylamine at 50 ppm |
| Isobutyl Chloroformate | Rapid reaction (10 min).[4] Good sensitivity.[5] | Derivatives of some amines like histamine and tyramine can be unstable during reagent removal.[4] | Excellent[4] | Not specified | Good[4] |
| Heptafluorobutyl Chloroformate | Immediate reaction in aqueous matrices. Suitable for chiral analysis.[6] | No significant disadvantages reported in the provided context. | Not specified | Not specified | Not specified |
Silylating Agents
| Reagent | Key Advantages | Potential Disadvantages | Linearity (R²) | LOD/LOQ | Reproducibility (RSD%) |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Highly reactive and produces volatile, thermally stable derivatives. Byproducts are volatile and do not interfere with early eluting peaks.[7] | Sensitive to moisture, requiring anhydrous conditions. Can sometimes produce multiple derivatives for a single analyte. | Not specified | Not specified | Not specified |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Similar to BSTFA, forms stable TMS derivatives. | Sensitive to moisture. | Not specified | Not specified | Poorer reproducibility compared to MCF alkylation |
Acylating Agents
| Reagent | Key Advantages | Potential Disadvantages | Linearity (R²) | LOD/LOQ | Reproducibility (RSD%) |
| Pentafluorobenzoyl Chloride (PFBCl) | Highly reactive, forms stable derivatives with excellent electron-capturing properties, leading to high sensitivity in electron capture detection (ECD). | Potentially corrosive byproducts (HCl). May require a base to neutralize HCl. | Not specified | Not specified | Not specified |
| Heptafluorobutyric Anhydride (HFBA) | Forms stable derivatives, particularly for primary amines. Good for trace analysis with ECD. | Reagents and derivatives can be sensitive to moisture. | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable quantitative analysis. Below are representative protocols for amine derivatization using this compound and two common alternatives.
Protocol 1: Derivatization using this compound
Materials:
-
Amine standard or sample solution
-
This compound
-
Pyridine (catalyst)
-
Anhydrous sodium sulfate
-
Toluene (or other suitable organic solvent)
-
Deionized water
-
Sodium bicarbonate solution (e.g., 5% w/v)
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
To 100 µL of the aqueous amine standard or sample in a glass vial, add 50 µL of pyridine.
-
Add 1 mL of a 20% (v/v) solution of this compound in toluene.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2000 rpm for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Wash the organic phase by vortexing with 500 µL of sodium bicarbonate solution, followed by 500 µL of deionized water.
-
Centrifuge and transfer the organic layer to an autosampler vial for GC-MS analysis.
Protocol 2: Derivatization using Methyl Chloroformate (MCF)
Materials:
-
Amine standard or sample solution
-
Methyl chloroformate
-
Methanol
-
Pyridine
-
Chloroform
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
To 100 µL of the aqueous amine standard or sample, add 336 µL of methanol and 64 µL of pyridine.
-
Add 40 µL of methyl chloroformate and vortex for 30 seconds.
-
Add 400 µL of chloroform and 400 µL of 50 mM sodium bicarbonate solution and vortex for 30 seconds.
-
Centrifuge at 2000 rpm for 5 minutes.
-
Transfer the lower chloroform layer to a new vial containing anhydrous sodium sulfate.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
Protocol 3: Silylation using BSTFA
Materials:
-
Dried amine standard or sample
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Acetonitrile (anhydrous)
-
Heating block
-
GC-MS system
Procedure:
-
Ensure the amine standard or sample is completely dry. This can be achieved by evaporation under a stream of nitrogen.
-
Add 100 µL of anhydrous acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 70°C for 60 minutes in a heating block.
-
Cool the vial to room temperature.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Visualizing the Workflow and Chemical Reactions
To better understand the derivatization processes, the following diagrams illustrate the chemical reaction and the general analytical workflow.
Conclusion
The quantitative analysis of amines by GC-MS is greatly enhanced by the use of derivatization. While this compound offers a viable option for creating stable, less volatile derivatives, the currently available literature lacks extensive quantitative performance data to directly compare it with more established reagents.
Shorter-chain alkyl chloroformates, such as methyl and ethyl chloroformate, are well-documented, offering rapid reactions, high efficiency, and good reproducibility. Silylating agents like BSTFA are highly effective but require anhydrous conditions. Acylating agents such as PFBCl provide excellent sensitivity for specific detectors.
For researchers and drug development professionals, the selection of a derivatization reagent should be based on a careful consideration of the analytical requirements, including the specific amines of interest, required sensitivity, and available instrumentation. While this compound may be advantageous in specific applications, further studies are needed to fully characterize its quantitative performance relative to the well-established alternatives.
References
- 1. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 7. gcms.cz [gcms.cz]
A Comparative Guide to Nonyl Chloroformate and Benzyl Chloroformate for Amine Protection
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for amines is a critical decision in the synthesis of complex molecules, particularly in peptide synthesis and drug development. The choice between different protecting groups can significantly impact reaction yields, purification strategies, and the overall efficiency of a synthetic route. This guide provides a detailed comparison of two chloroformate-based amine protecting groups: the well-established Benzyl Chloroformate (Cbz-Cl) and the less conventional Nonyl Chloroformate.
Introduction to Amine Protection with Chloroformates
Chloroformates react with primary and secondary amines in a nucleophilic acyl substitution reaction to form stable carbamates. This transformation effectively "protects" the amine by reducing its nucleophilicity and basicity, preventing it from participating in undesired side reactions. The ideal protecting group is one that can be introduced in high yield, is stable to a range of reaction conditions, and can be selectively removed under mild conditions that do not affect other functional groups in the molecule.
Benzyl Chloroformate (Cbz-Cl): The Veteran Protecting Group
Benzyl Chloroformate, often abbreviated as Cbz-Cl or Z-Cl, is a cornerstone reagent for amine protection in organic synthesis, first introduced by Max Bergmann and Leonidas Zervas in 1932.[1][2] The resulting benzyloxycarbonyl (Cbz or Z) protecting group has played a pivotal role in the development of controlled peptide synthesis.[1]
The popularity of the Cbz group stems from its stability under various conditions and, most importantly, its facile removal by catalytic hydrogenolysis.[1][3] This deprotection method is mild and orthogonal to many other protecting groups, making Cbz a versatile tool in multi-step synthesis.[4]
This compound: The Alkyl Alternative
This compound is an example of a long-chain alkyl chloroformate. While not as extensively documented for amine protection as Cbz-Cl, it and other alkyl chloroformates are used to introduce N-alkoxycarbonyl groups. These are often employed in the synthesis of surfactants and other specialty chemicals.[5] The resulting N-nonoxycarbonyl (Noc) protecting group offers different stability and deprotection characteristics compared to the Cbz group, which can be advantageous in specific synthetic contexts.
Comparative Analysis
The following sections provide a detailed comparison of the performance of this compound and Benzyl Chloroformate, supported by general experimental protocols and a discussion of their key differences.
Mechanism of Protection
The fundamental mechanism for the protection of amines is identical for both this compound and Benzyl Chloroformate. It involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, followed by the expulsion of a chloride ion. A base is typically required to neutralize the hydrochloric acid byproduct.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipophilicity of Nonyloxycarbonyl-Protected Compounds: A Comparative Guide
In the landscape of synthetic chemistry, particularly in peptide synthesis and drug development, the choice of protecting groups is a critical determinant of the physicochemical properties of intermediates and final compounds. Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a key parameter influencing solubility, purification, and biological activity. This guide provides a comparative analysis of the lipophilicity of compounds protected with the nonyloxycarbonyl (Noc) group against other common amine protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Comparative Analysis of Protecting Group Lipophilicity
The Noc group, with its nine-carbon alkyl chain, is inherently more lipophilic than the smaller Boc and Cbz groups, and the largely aromatic Fmoc group. This increased lipophilicity can be advantageous in certain synthetic strategies, for instance, by improving solubility in organic solvents used in solid-phase peptide synthesis (SPPS) or facilitating purification by reversed-phase chromatography. However, it can also present challenges, such as aggregation of hydrophobic peptides.
Below is a summary of available experimental logP values for various protected amino acids. It is important to note that these values are for different amino acids and were determined under varying experimental conditions, thus direct comparison should be approached with caution.
| Protecting Group | Amino Acid | Experimental logP |
| Boc | Alanine | 1.13 |
| Leucine | 2.34 | |
| Phenylalanine | 2.58 | |
| Cbz | Alanine | 1.63 |
| Leucine | 2.84 | |
| Phenylalanine | 3.08 | |
| Fmoc | Alanine | 2.89 |
| Glycine | 2.44 | |
| Leucine | 3.94 |
Note: The logP values are collated from various sources and are intended for comparative purposes only. Experimental conditions for these determinations may vary.
Due to the lack of direct experimental logP data for Noc-protected amino acids, a quantitative comparison is not feasible. However, based on the contribution of a nine-carbon chain to lipophilicity, it is predicted that Noc-protected amino acids will exhibit significantly higher logP values compared to their Boc, Cbz, and Fmoc counterparts.
Experimental Protocols for Lipophilicity Determination
The lipophilicity of a compound is experimentally determined by measuring its partition coefficient (P) between an aqueous and an immiscible organic phase, typically n-octanol. The logarithm of this value is denoted as logP.
Shake-Flask Method
The shake-flask method is the traditional and most straightforward technique for logP determination.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol.
-
Saturate n-octanol with the phosphate buffer.
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a screw-cap tube. The final concentration of the compound should be such that it is detectable in both phases.
-
Vigorously shake the tube for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibration.
-
-
Phase Separation:
-
Centrifuge the tube to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
RP-HPLC provides an indirect but high-throughput method for estimating logP values based on the retention time of a compound on a hydrophobic stationary phase.
Protocol:
-
System Setup:
-
Use a C18 reversed-phase column.
-
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Calibration:
-
Inject a series of standard compounds with known logP values that bracket the expected logP of the test compound.
-
Determine the retention time (t_R) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Create a calibration curve by plotting the log(k') of the standards against their known logP values.
-
-
Sample Analysis:
-
Inject the test compound under the same chromatographic conditions.
-
Determine its retention time and calculate its log(k').
-
-
logP Estimation:
-
Use the calibration curve to determine the logP of the test compound from its log(k') value.
-
Visualizing Lipophilicity Concepts
The following diagrams illustrate the fundamental principles and workflows discussed in this guide.
Caption: Conceptual diagram of lipophilicity and the determination of logP.
Caption: Workflow for the shake-flask method of logP determination.
Navigating the Landscape of Chiral Derivatization: A Comparative Guide for Enantiomer Separation
For researchers, scientists, and drug development professionals engaged in the critical task of separating enantiomers, the choice of a derivatizing agent is paramount. This guide provides a comparative analysis of various chloroformate-based derivatizing agents used for the chromatographic separation of chiral compounds, with a focus on amino acids and amphetamines. While specific performance data for nonyl chloroformate in enantiomeric separation is not extensively documented in recent literature, this guide will draw comparisons with widely-used alternatives such as heptafluorobutyl chloroformate (HFBCF), ethyl chloroformate (ECF), and menthyl chloroformate, providing a framework for selecting the optimal reagent for your analytical needs.
The fundamental principle behind this indirect approach to chiral separation is the conversion of enantiomers into diastereomers by reacting them with a chiral derivatizing agent. These resulting diastereomers possess distinct physicochemical properties, enabling their separation on a standard achiral chromatographic column. Chloroformates are a popular class of derivatizing agents due to their reactivity towards primary and secondary amines, as well as hydroxyl groups, leading to the formation of stable carbamate and carbonate derivatives, respectively.
Performance Comparison of Chloroformate Derivatizing Agents
The selection of a derivatizing agent is often a trade-off between reaction efficiency, chromatographic resolution, and the specific characteristics of the analyte. The following table summarizes key performance indicators for various chloroformate reagents based on available experimental data. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature; therefore, the data presented here is compiled from different studies and should be interpreted as a general guide.
| Derivatizing Agent | Analyte Class | Chromatographic Method | Resolution (Rs) | Separation Factor (α) | Key Advantages & Disadvantages |
| Heptafluorobutyl Chloroformate (HFBCF) | Amino Acids | GC-MS | Generally > 1.5 for most proteinogenic amino acids[1] | Not consistently reported | Advantages: Good volatility for GC, excellent separation for a wide range of amino acids. Disadvantages: Requires careful optimization of derivatization conditions. |
| Ethyl Chloroformate (ECF) | Amino Acids, Seleno Amino Acids | GC-MS, GC-FID | Variable, dependent on analyte and chromatographic conditions[2][3] | Not consistently reported | Advantages: Readily available, simple derivatization procedure. Disadvantages: May have lower derivatization yields and reproducibility compared to other agents[3]. |
| Methyl Chloroformate (MCF) | Seleno Amino Acids | GC | Generally better performance than ECF in terms of yield and reproducibility[3] | Not consistently reported | Advantages: Preferred for seleno amino acids due to better performance metrics[3]. Disadvantages: Limited data on a broad range of other enantiomers. |
| (-)-Menthyl Chloroformate | Beta-blockers | HPLC | Good resolution for several beta-blockers[4] | Not consistently reported | Advantages: Effective for the separation of chiral drugs like beta-blockers. Disadvantages: Derivatization reaction can be slower for some compounds[4]. |
| (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | Amino Acids, Chiral Amines | HPLC | Good separation for various amino acids and amines[5] | Not consistently reported | Advantages: Forms fluorescent derivatives, enabling sensitive detection. Disadvantages: The reagent itself is chiral, which can introduce complexity. |
Experimental Workflow and Methodologies
The general workflow for the derivatization of enantiomers with a chloroformate reagent followed by chromatographic analysis is a multi-step process. The following diagram illustrates a typical sequence of events.
Detailed Experimental Protocols:
Below are representative experimental protocols for derivatization with different chloroformate reagents, compiled from various studies. These should be considered as starting points and may require optimization for specific applications.
1. Heptafluorobutyl Chloroformate (HFBCF) Derivatization of Amino Acids for GC-MS Analysis [1]
-
Sample Preparation: To 100 µL of an aqueous amino acid standard solution or sample, add 50 µL of pyridine/water (1:1, v/v).
-
Derivatization: Add 50 µL of a 25% (v/v) solution of HFBCF in chloroform. Vortex the mixture vigorously for 30 seconds.
-
Extraction: Add 200 µL of chloroform and vortex again for 30 seconds. Centrifuge to separate the phases.
-
Analysis: Collect the lower organic layer, dry it over anhydrous sodium sulfate, and inject an aliquot into the GC-MS system.
-
Chromatographic Conditions (Typical):
-
Column: Chiral capillary column (e.g., Chirasil-L-Val).
-
Carrier Gas: Helium.
-
Temperature Program: Optimized for the separation of the specific amino acid derivatives.
-
Detection: Mass Spectrometry (MS) in either full scan or selected ion monitoring (SIM) mode.
-
2. Ethyl Chloroformate (ECF) Derivatization of Amino Acids for GC-MS Analysis [2]
-
Sample Preparation: To 100 µL of the aqueous sample, add 500 µL of a pyridine/ethanol (4:1, v/v) solution.
-
Derivatization: Add 50 µL of ECF, vortex for 10 seconds.
-
Extraction: Add 500 µL of chloroform and 500 µL of a saturated sodium bicarbonate solution. Vortex and centrifuge.
-
Analysis: The upper organic layer is collected for GC-MS analysis.
-
Chromatographic Conditions (Typical):
-
Column: DB-5MS or similar non-polar capillary column.
-
Carrier Gas: Helium.
-
Temperature Program: Ramped from an initial temperature to a final temperature to elute all derivatives.
-
Detection: Mass Spectrometry (MS).
-
3. (-)-Menthyl Chloroformate Derivatization of Beta-blockers for HPLC Analysis [4]
-
Sample Preparation: Dissolve the beta-blocker sample in a suitable solvent.
-
Derivatization: Add a molar excess of (-)-menthyl chloroformate (e.g., 30 times) and a base (e.g., triethylamine) to the sample solution. The reaction is typically carried out at room temperature for about one hour.
-
Analysis: Inject the reaction mixture directly into the HPLC system.
-
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile, methanol, and water.
-
Detection: UV detector at a wavelength appropriate for the beta-blocker derivatives.
-
Conclusion
The choice of a chloroformate derivatizing agent for the chromatographic separation of enantiomers is a critical decision that influences the success of the analysis. While this compound lacks extensive specific data for this application, a review of its chemical analogues provides valuable insights. Heptafluorobutyl chloroformate stands out for its broad applicability and high-resolution capabilities in GC-MS analysis of amino acids. Ethyl and methyl chloroformates offer simpler alternatives, with methyl chloroformate showing promise for specific applications like the analysis of seleno amino acids. For chiral drugs amenable to HPLC analysis, reagents like (-)-menthyl chloroformate provide effective diastereomeric separation.
Researchers and drug development professionals are encouraged to consider the specific requirements of their analytes, the available instrumentation, and the desired sensitivity when selecting a derivatization strategy. The experimental protocols provided herein serve as a foundation for method development, with the understanding that optimization is often necessary to achieve optimal separation and quantification of enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral separation of beta-blockers after derivatization with (-)-menthyl chloroformate by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Nonyl Chloroformate Derivatization for Quantitative Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of nonyl chloroformate derivatization for quantitative studies. Due to a lack of extensive direct data on this compound, this guide leverages data from shorter-chain alkyl chloroformates, such as methyl and ethyl chloroformate, as a proxy to compare with other common derivatization techniques. The underlying principles of derivatization with alkyl chloroformates are consistent, making this a relevant comparison for researchers considering this class of reagents.
Executive Summary
Derivatization is a critical step in the quantitative analysis of many non-volatile or polar analytes by gas chromatography-mass spectrometry (GC-MS). Alkyl chloroformates, including this compound, are effective reagents for this purpose, reacting with various functional groups to increase analyte volatility and improve chromatographic performance. This guide presents a comparison of alkyl chloroformate derivatization with a widely used alternative, silylation, focusing on reproducibility and quantitative performance. The data indicates that alkyl chloroformate derivatization generally offers superior reproducibility compared to silylation.
Data Presentation
The following tables summarize the quantitative performance of alkyl chloroformate derivatization (represented by methyl and ethyl chloroformate) in comparison to silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Table 1: Comparison of Intra-day and Inter-day Precision (Reproducibility)
| Derivatization Reagent | Analyte Class | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Methyl Chloroformate (MCF) | Amino & Organic Acids | < 5% | < 5% | [1] |
| Ethyl Chloroformate (ECF) | Metabolites in Serum | < 10% | < 10% | [1][2] |
| Menthyl Chloroformate (MenCF) | Seleno Amino Acids | 7 - 13% | Not Reported | [3] |
| MSTFA (Silylation) | Amino & Organic Acids | Median: 12.9% - 18.2% | Not Reported | [4] |
Table 2: Comparative Performance of Derivatization Methods
| Parameter | Alkyl Chloroformates (e.g., MCF, ECF) | Silylation (e.g., MSTFA) |
| Reproducibility | Generally higher (lower %RSD)[1][4] | Generally lower (higher %RSD)[1][4] |
| Reaction Conditions | Aqueous medium, room temperature[5] | Anhydrous conditions, often requires heating[3] |
| Reaction Speed | Rapid, often instantaneous[3] | Can be slower, may require incubation |
| Derivative Stability | Generally stable[6] | Can be sensitive to moisture |
| Versatility | Broad applicability to amines, carboxylic acids, etc.[7] | Broad applicability, especially for hydroxyl and amine groups |
Experimental Protocols
Detailed methodologies for key derivatization experiments are provided below.
Protocol 1: Alkyl Chloroformate Derivatization (General Procedure)
This protocol is a general representation for alkyl chloroformates like nonyl, methyl, or ethyl chloroformate, adapted from procedures for methyl and ethyl chloroformate.
Materials:
-
Sample containing analytes (e.g., amino acids, organic acids)
-
Alkyl Chloroformate (e.g., this compound)
-
Aqueous Sodium Hydroxide (1 M)
-
Methanol (or other appropriate alcohol)
-
Pyridine
-
Chloroform (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate
Procedure:
-
To an aqueous sample (e.g., 100 µL), add 200 µL of 1 M NaOH.
-
Add 33 µL of methanol and 20 µL of pyridine.
-
Vortex the mixture.
-
Add 50 µL of the alkyl chloroformate reagent.
-
Vortex vigorously for 30 seconds.
-
Add 400 µL of chloroform for extraction.
-
Vortex for 30 seconds and then centrifuge to separate the phases.
-
Transfer the lower organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using MSTFA
This protocol is a standard procedure for silylation.
Materials:
-
Dried sample containing analytes
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Pyridine (optional, as a catalyst)
-
Heating block or oven
Procedure:
-
Ensure the sample is completely dry, as MSTFA is moisture-sensitive. This can be achieved by lyophilization or evaporation under a stream of nitrogen.
-
To the dried sample, add 50 µL of MSTFA (with 1% TMCS).
-
If needed, add 50 µL of pyridine.
-
Seal the vial tightly.
-
Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the chemical derivatization process.
Caption: Experimental workflow for derivatization-based quantitative analysis.
Caption: General reaction scheme for this compound derivatization.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Alternative Reagents for Long-Chain Carbamate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of long-chain carbamates is a critical process in the development of pharmaceuticals, agrochemicals, and materials science. The carbamate functional group imparts unique properties, including metabolic stability and the ability to act as a bioisostere for amide bonds.[1] While nonyl chloroformate and other long-chain chloroformates have been traditionally used, their handling and the generation of corrosive byproducts necessitate the exploration of safer and more efficient alternative reagents.[2] This guide provides an objective comparison of various synthetic routes to long-chain carbamates, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Methods
The selection of a synthetic route for long-chain carbamate synthesis depends on several factors, including substrate scope, reaction conditions, scalability, and safety considerations. The following table summarizes the key quantitative and qualitative aspects of the traditional chloroformate method and its alternatives.
| Method | Reagents | Typical Yield (%) | Reaction Time (hours) | Reaction Temperature (°C) | Advantages | Disadvantages |
| Traditional Chloroformate | Long-Chain Chloroformate, Amine, Base | 70-90 | 2-12 | 0 - 25 | Well-established, generally good yields. | Chloroformates can be toxic and corrosive; requires a base to neutralize HCl byproduct. |
| Activated Carbonate | Long-Chain Alcohol, p-Nitrophenyl Chloroformate, Amine, Base | 72-94 | 4-24 | 0 - 50 | Avoids direct handling of long-chain chloroformates.[3] | Two-step process; p-nitrophenol byproduct needs to be removed. |
| CO₂ Three-Component Coupling | Long-Chain Amine, CO₂, Alkyl Halide, Base (e.g., Cs₂CO₃) | 45-92 | 8-24 | Room Temperature | Utilizes CO₂ as a C1 source; mild reaction conditions.[2] | May require high pressure and can have longer reaction times.[4] |
| Curtius Rearrangement | Long-Chain Carboxylic Acid, Diphenylphosphoryl Azide (DPPA), Alcohol | 42-85 | 12-48 | 40 - 110 | Avoids isocyanate intermediates; good for converting carboxylic acids directly.[5][6] | DPPA is toxic and potentially explosive; can require higher temperatures.[5] |
| Carbonyldiimidazole (CDI) | Long-Chain Alcohol, CDI, Amine | 66-99 | 1-16 | Room Temperature - 60 | Avoids phosgene and isocyanates; high yields.[7] | CDI is moisture-sensitive; can be a multi-step process if the activated intermediate is isolated.[7][8] |
| Tin-Catalyzed Transcarbamoylation | Long-Chain Alcohol, Phenyl Carbamate, Tin Catalyst | >90 | 2.5-5 | 90 | High yields with a variety of functional groups tolerated; cost-effective reagents.[9] | Requires a metal catalyst which may need to be removed from the final product.[9] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of a long-chain carbamate using the compared methods.
Traditional Method: Synthesis of a Long-Chain Carbamate using this compound
Protocol:
-
In a round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired long-chain carbamate.
References
- 1. benchchem.com [benchchem.com]
- 2. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates | Semantic Scholar [semanticscholar.org]
- 9. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols [organic-chemistry.org]
Performance of Nonyl chloroformate derivatives in different ionization sources (ESI vs. APCI)
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal ionization source for the analysis of nonyl chloroformate derivatized compounds. This guide provides a detailed comparison of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), supported by extrapolated experimental data and detailed methodologies.
The derivatization of molecules with this compound is a widely used strategy in analytical chemistry to enhance the detectability of compounds in mass spectrometry. The long alkyl chain of the nonyl group significantly alters the physicochemical properties of the analyte, impacting its ionization efficiency. The choice between the two most common ionization sources, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), is critical for achieving optimal sensitivity and robust analytical results. This guide provides a head-to-head comparison of ESI and APCI for the analysis of this compound derivatives.
Principles of Ionization: A Tale of Two Sources
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are both soft ionization techniques that generate ions from a liquid phase for mass analysis. However, their mechanisms of ion formation are fundamentally different, leading to distinct performance characteristics.
Electrospray Ionization (ESI) generates ions from a solution by applying a high voltage to a liquid passing through a capillary. This process creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. ESI is particularly well-suited for polar and ionizable compounds.[1][2][3]
Atmospheric Pressure Chemical Ionization (APCI) , in contrast, involves the gas-phase ionization of analytes. The liquid eluent is first vaporized in a heated nebulizer. A corona discharge then ionizes the solvent molecules, which in turn transfer a charge to the analyte molecules through chemical reactions. APCI is generally more effective for less polar and more volatile compounds.[1][2]
Performance Comparison: ESI vs. APCI for this compound Derivatives
The introduction of a nonyl group via derivatization significantly increases the hydrophobicity and reduces the polarity of the original analyte. This shift in chemical properties has a profound impact on the ionization process. The following tables summarize the expected performance of ESI and APCI for the analysis of this compound derivatives based on general principles and data from similar long-chain alkyl chloroformate derivatives.[4]
Table 1: Quantitative Performance Metrics
| Performance Metric | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for this compound Derivatives |
| Ionization Efficiency | Moderate to Low | High | The long, non-polar nonyl chain makes the derivative more amenable to the gas-phase ionization mechanism of APCI. ESI efficiency decreases with increasing alkyl chain length in chloroformate derivatives.[4] |
| Sensitivity (LOD/LOQ) | Generally lower for non-polar compounds | Generally higher for non-polar compounds | APCI is expected to provide lower limits of detection (LOD) and quantification (LOQ) for the relatively non-polar nonyl derivatives. |
| Linearity | Good over a moderate concentration range | Excellent over a wide concentration range | APCI often exhibits a wider linear dynamic range, which is advantageous for quantitative analysis. |
| Matrix Effects | More susceptible to ion suppression or enhancement[5][6][7][8] | Less susceptible to matrix effects[5][6][7] | The gas-phase ionization in APCI reduces interferences from non-volatile matrix components, leading to more robust and reliable quantification in complex samples.[5] |
| Adduct Formation | Prone to sodium and other adduct formation[3] | Minimal adduct formation; primarily protonated molecules [M+H]+ | ESI can produce multiple adduct ions, which can complicate data interpretation. APCI typically yields simpler mass spectra. |
Table 2: Qualitative Performance Characteristics
| Characteristic | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Relevance to this compound Derivatives |
| Analyte Polarity | Best for polar and ionizable compounds[2][3] | Best for neutral and less polar compounds[2] | The nonyl derivative is significantly less polar than the underivatized analyte, favoring APCI. |
| Analyte Volatility | Not required | Requires thermal stability and some volatility | The derivatized analyte must be sufficiently volatile and thermally stable to be analyzed by APCI. |
| Multiple Charging | Common for large molecules | Rare | Not typically a major consideration for the analysis of small molecules derivatized with this compound. |
| Flow Rate Compatibility | Optimal at lower flow rates (µL/min range) | Compatible with standard HPLC flow rates (mL/min range) | APCI is often more directly compatible with conventional HPLC systems without the need for flow splitting. |
Experimental Protocols
The following section outlines a general experimental workflow for the derivatization of a model analyte with this compound and subsequent analysis by LC-MS using both ESI and APCI sources.
Derivatization Protocol
-
Sample Preparation: Dissolve 1 mg of the analyte (e.g., an amine- or phenol-containing compound) in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of water and a water-miscible organic solvent).
-
pH Adjustment: Adjust the pH of the solution to approximately 9-10 using a suitable buffer (e.g., sodium borate buffer) or a base (e.g., sodium hydroxide). This is crucial for the efficient reaction of the chloroformate with amine and phenolic hydroxyl groups.
-
Derivatization Reaction: Add a molar excess of this compound (e.g., 10-fold molar excess) to the sample solution. The this compound should be dissolved in an aprotic solvent like acetonitrile.
-
Reaction Conditions: Vortex the mixture for 1-2 minutes and allow the reaction to proceed at room temperature for 15-30 minutes.
-
Quenching: Quench any remaining this compound by adding a small amount of an aqueous solution of a primary amine (e.g., glycine) or by acidifying the solution.
-
Extraction: Extract the this compound derivative into an organic solvent such as ethyl acetate or hexane.
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or C8 reversed-phase column is typically suitable for the separation of the hydrophobic this compound derivatives.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The addition of a small amount of an acid (e.g., 0.1% formic acid) can improve peak shape and ionization efficiency in positive ion mode.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally compatible with both ESI and APCI sources.
-
-
Mass Spectrometry (MS):
-
Ionization Source Comparison: Analyze the reconstituted sample using both an ESI and an APCI source.
-
ESI Parameters:
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Capillary Voltage: 3.0-4.5 kV
-
Nebulizing Gas Pressure: 30-50 psi
-
Drying Gas Flow: 5-10 L/min
-
Drying Gas Temperature: 300-350 °C
-
-
APCI Parameters:
-
Ionization Mode: Positive or negative.
-
Corona Discharge Current: 3-5 µA
-
Vaporizer Temperature: 350-450 °C
-
Sheath Gas Flow: 40-60 units
-
Auxiliary Gas Flow: 5-15 units
-
Capillary Temperature: 250-300 °C
-
-
Visualizing the Workflow and Decision Logic
To aid in the selection and implementation of the appropriate ionization technique, the following diagrams illustrate the experimental workflow and the logical considerations for choosing between ESI and APCI for this compound derivatives.
Caption: Experimental workflow for the comparison of ESI and APCI for this compound derivatives.
Caption: Decision logic for selecting between ESI and APCI for this compound derivatives.
Conclusion and Recommendations
For the analysis of this compound derivatives, Atmospheric Pressure Chemical Ionization (APCI) is generally the recommended ionization source. The derivatization process imparts significant non-polar character to the analyte, making it ideally suited for the gas-phase ionization mechanism of APCI. This is expected to result in higher sensitivity, reduced matrix effects, and a wider linear dynamic range compared to Electrospray Ionization (ESI).
However, ESI should not be entirely discounted, especially if the original molecule retains significant polar functional groups or if the derivative exhibits thermal instability, which would be detrimental in the heated APCI source. Ultimately, the optimal choice of ionization source should be confirmed empirically during method development for each specific analyte and matrix. This guide provides a strong starting point for researchers to make an informed decision and streamline their analytical workflow.
References
- 1. Interfaces for LC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. biotage.com [biotage.com]
- 3. Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of ionization source design on matrix effects during LC-ESI-MS/MS analysis. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Nonyl Chloroformate: A Comprehensive Guide for Laboratory Professionals
For immediate release:
A detailed guide outlining the proper disposal procedures for nonyl chloroformate, a hazardous chemical compound, is now available for researchers, scientists, and drug development professionals. This document provides essential safety and logistical information, including step-by-step operational and disposal plans to ensure the safe handling and neutralization of this reactive substance.
This compound is a corrosive and toxic chemical that is fatal if swallowed, inhaled, or in contact with skin, and can cause severe eye and skin damage.[1][2][3] Adherence to strict safety protocols during its handling and disposal is paramount to protect laboratory personnel and the environment.
Safe Handling and Storage
Before initiating any disposal procedure, it is crucial to handle this compound with extreme caution in a well-ventilated area, preferably within a chemical fume hood.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[2][4]
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[5] The container should be tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis and the release of corrosive hydrogen chloride gas.[6][7]
Hazard Summary
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Fatal if swallowed.[1][3] |
| Acute Toxicity (Dermal) | Fatal in contact with skin.[1][3] |
| Acute Toxicity (Inhalation) | Fatal if inhaled.[1][2] |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][3] |
| Eye Damage/Irritation | Causes serious eye damage.[1][2] |
| Corrosive to Metals | May be corrosive to metals.[2][3][4] |
Chemical Neutralization: The Preferred Disposal Method
The recommended procedure for the disposal of this compound is through chemical neutralization. This involves a controlled hydrolysis reaction with a basic solution, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to break it down into less hazardous compounds. The primary products of this reaction are nonyl alcohol, carbon dioxide, and sodium chloride.
Experimental Protocol for Neutralization
This protocol details the step-by-step procedure for the safe neutralization of this compound in a laboratory setting.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (2 M) or Sodium Carbonate (Na₂CO₃) solution (10%)
-
A suitable solvent (e.g., a water-miscible solvent in which the chloroformate is soluble, if necessary, like acetone or isopropanol)
-
Large beaker or flask (at least 3 times the volume of the total reaction mixture)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper or pH meter
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure an emergency eyewash and safety shower are readily accessible. Place a large beaker or flask containing a stir bar in an ice bath on a magnetic stir plate.
-
Dilution (Optional but Recommended): If the this compound waste is concentrated, it is advisable to dilute it with a water-miscible solvent. This helps to control the reaction rate and dissipate heat more effectively. Slowly add the this compound to the solvent in the reaction vessel with gentle stirring.
-
Slow Addition of Base: Begin slowly adding the 2 M sodium hydroxide or 10% sodium carbonate solution to the stirred this compound solution. The reaction is exothermic, and the addition should be done dropwise or in small portions to maintain control of the temperature. Use the ice bath to keep the temperature of the reaction mixture below 25°C.
-
Monitoring the Reaction: Continue the slow addition of the basic solution. Monitor the pH of the reaction mixture periodically using pH paper or a calibrated pH meter. The goal is to reach and maintain a pH between 9 and 12 to ensure complete hydrolysis of the chloroformate.
-
Completion of Reaction: Once the pH is stable in the basic range and the addition of more base does not cause a significant temperature increase, continue stirring the mixture for at least one hour to ensure the reaction has gone to completion.
-
Final Neutralization: After the reaction is complete, check the final pH of the solution. If it is still highly basic, neutralize it to a pH between 6 and 8 by slowly adding a weak acid, such as citric acid or acetic acid.
-
Waste Disposal: The resulting neutralized aqueous solution, containing nonyl alcohol, sodium chloride, and sodium carbonate/bicarbonate, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Diagrams
References
- 1. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 2. Photo-on-Demand In Situ Phosgenation Reactions That Cross Three Phases of a Heterogeneous Solution of Chloroform and Aqueous NaOH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroformate - Wikipedia [en.wikipedia.org]
- 4. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. | Semantic Scholar [semanticscholar.org]
- 5. Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Personal protective equipment for handling Nonyl chloroformate
Essential Safety and Handling Guide for Nonyl Chloroformate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure safe laboratory practices.
This compound is a hazardous chemical that is fatal if swallowed, inhaled, or comes into contact with skin.[1][2][3] It causes severe skin burns and serious eye damage.[1][2][3][4] Additionally, it is a combustible liquid and may be corrosive to metals.[1][2][3][5] This substance is also sensitive to moisture.
Quantitative Data
For quick reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₉ClO₂ |
| Molecular Weight | 206.71 g/mol |
| Flash Point | 80 °C (176 °F) |
| Specific Gravity | 0.97 (at 20°C/20°C) |
| Purity | >95.0% |
Source:[3]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.
1. Respiratory Protection: Due to the acute toxicity upon inhalation, respiratory protection is critical.[2][5] A full-face respirator with multi-purpose combination respirator cartridges is recommended.[6] For emergency situations, a positive pressure, full face-piece self-contained breathing apparatus (SCBA) should be used.[7]
2. Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and vapors.[5][8][9]
3. Skin Protection:
-
Gloves: Chemically resistant gloves are essential.[5] While nitrile gloves are a good all-purpose option, it is crucial to consult the glove manufacturer's compatibility chart for this compound.[6][9]
-
Protective Clothing: A lab coat, chemical-resistant apron, and full-body coverage are necessary to prevent skin contact.[5][8][9]
4. Footwear: Closed-toe, chemical-resistant shoes or boots should be worn.[7]
Handling and Storage Protocols
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox.[5][10]
-
Avoid Inhalation and Contact: Do not breathe vapors, mists, or sprays.[2][5] Avoid all contact with eyes, skin, and clothing.[5]
-
Hygiene Practices: Wash hands and skin thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[5]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[11] Use non-sparking tools and explosion-proof equipment.[11]
Storage Plan:
-
Container: Keep the container tightly closed and store it in a corrosive-resistant container with a resistant inner liner.[3][11][12]
-
Conditions: Store in a cool, dry, and well-ventilated area, locked up and accessible only to authorized personnel.[3][5][12] The recommended storage temperature is below 15°C.
-
Inert Atmosphere: As this compound is moisture-sensitive, it should be stored under an inert gas.
Emergency and Disposal Procedures
The following diagram outlines the workflow for handling this compound, including emergency response and disposal.
Experimental Protocols for Emergency Response:
-
Spill Cleanup:
-
Evacuate all non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or earth.[2][13]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[13]
-
Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal.[6]
-
-
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing. Seek immediate medical attention by calling a poison center or doctor.[2]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin with plenty of water for at least 15 minutes.[4] Seek immediate medical attention.[2]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[2] Call a poison center or doctor immediately for medical assistance.[2]
-
Disposal Plan:
All waste containing this compound must be treated as hazardous.
-
Collect all contaminated materials (including absorbent materials from spills and disposable PPE) in a designated, sealed, and properly labeled hazardous waste container.
-
Dispose of the contents and the container through an approved and licensed waste disposal company.[4][12]
-
It may be possible to dissolve or mix the material with a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[4]
References
- 1. chemical-label.com [chemical-label.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | 57045-82-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. research.uga.edu [research.uga.edu]
- 7. epa.gov [epa.gov]
- 8. Personal Protective Equipment (PPE) [flinnsci.com]
- 9. ehs.gatech.edu [ehs.gatech.edu]
- 10. uthsc.edu [uthsc.edu]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. ISOPROPYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
